Product packaging for Pentapeptide-3(Cat. No.:)

Pentapeptide-3

Numéro de catalogue: B173817
Poids moléculaire: 495.6 g/mol
Clé InChI: BYWJFRMLHFQWSR-AJNGGQMLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Pentapeptide-3 is a useful research compound. Its molecular formula is C21H37N9O5 and its molecular weight is 495.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H37N9O5 B173817 Pentapeptide-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N9O5/c1-12(17(23)32)27-18(33)15-7-4-10-30(15)20(35)13(5-2-8-26-21(24)25)28-19(34)14-6-3-9-29(14)16(31)11-22/h12-15H,2-11,22H2,1H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26)/t12-,13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWJFRMLHFQWSR-AJNGGQMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N9O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Pentapeptide-3" (Vialox) amino acid sequence Gly-Pro-Arg-Pro-Ala

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Pentapeptide-3 (Vialox)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, commercially known as Vialox, is a synthetic peptide with the amino acid sequence Gly-Pro-Arg-Pro-Ala.[1][2] It is engineered as a biomimetic of a peptide found in the venom of the Temple Viper, Tropidolaemus wagleri.[3][4] The primary mechanism of action for this compound is the competitive antagonism of the muscle nicotinic acetylcholine receptor (nAChR) at the post-synaptic membrane of the neuromuscular junction.[1][2][3] By blocking the binding of the neurotransmitter acetylcholine, it prevents the ion channel opening necessary for muscle cell depolarization, leading to a flaccid, relaxed state. This activity, often described as a "curare-like" effect, effectively reduces the formation of expression wrinkles caused by repeated facial muscle contractions.[2][5] This document provides a comprehensive technical overview of its biochemical properties, mechanism of action, and the experimental methodologies used to validate its efficacy.

Peptide Properties and Specifications

This compound is a small peptide designed for stability and activity as a topical agent. Its fundamental properties are summarized below.

PropertyValueReference
INCI Name This compound[1]
Amino Acid Sequence Gly-Pro-Arg-Pro-Ala[1][2][6]
Molecular Formula C21H37N9O5[7]
Molecular Weight 495.58 g/mol [7]
Origin Synthetic fragment of Waglerin-1[3][4]
Trade Name Vialox[1][2][5]
Proposed Function Neuromuscular Blocking Agent, Anti-Wrinkle[2]

Mechanism of Action: nAChR Antagonism

The efficacy of this compound is rooted in its function as a competitive antagonist at the neuromuscular junction (NMJ).

3.1 The Neuromuscular Junction Signaling Cascade Under normal physiological conditions, motor neuron activation leads to the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft.[1] ACh then binds to nicotinic acetylcholine receptors (nAChRs) located on the post-synaptic membrane of the muscle cell.[1][2] This binding event triggers a conformational change in the nAChR, opening its integrated ion channel and allowing an influx of sodium ions (Na+) into the muscle cell.[1][5] The resulting depolarization of the cell membrane generates an action potential that propagates through the muscle fiber, ultimately causing it to contract.

3.2 Competitive Inhibition by this compound this compound possesses a molecular structure that allows it to bind to the same site on the nAChR as acetylcholine, but without activating the receptor.[1] It acts as a competitive antagonist, occupying the receptor's binding site and physically preventing ACh from binding.[2] By blocking the receptor, this compound inhibits the influx of Na+ ions, thereby preventing muscle cell depolarization and subsequent contraction.[2][5] The muscle remains in a relaxed state, which, in the context of facial muscles, leads to a smoothing of the overlying skin and a reduction in expression lines. This targeted action is specific to peripheral nAChRs at the neuromuscular junction, with minimal impact suggested on central neuronal receptors.[1][5]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Muscle Cell Neuron Motor Neuron Axon Terminal Vesicle Synaptic Vesicle (contains Acetylcholine) Neuron->Vesicle Action Potential Arrives ACh Acetylcholine (ACh) Vesicle->ACh Release into Synaptic Cleft nAChR Nicotinic ACh Receptor (nAChR) (Ion Channel Closed) ACh->nAChR Binds to Receptor Contraction Muscle Contraction nAChR->Contraction Na+ Influx & Depolarization Relaxation Muscle Relaxation nAChR->Relaxation Binding Blocked No Na+ Influx P3 This compound (Vialox) P3->nAChR COMPETITIVELY BLOCKS

Caption: Mechanism of this compound at the Neuromuscular Junction.

Efficacy Data

Quantitative data for this compound is primarily derived from manufacturer-led in-vivo studies. Precise pharmacological data such as IC50 values from peer-reviewed literature are not widely available for this cosmetic ingredient.

Efficacy ParameterResultConcentrationStudy DurationReference
Skin Roughness 11% Average ReductionNot SpecifiedNot Specified[5]
Wrinkle Size (Relief) 8% Average ReductionNot SpecifiedNot Specified[5]

Experimental Protocols

The validation of a neuromuscular-blocking peptide like this compound involves a series of in-vitro and ex-vivo assays to confirm its mechanism and quantify its effect. The following are representative protocols based on standard methodologies in the field.

5.1 Protocol 1: Competitive Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay determines the ability of this compound to compete with a known radiolabeled ligand for binding to the nAChR.

  • Objective: To quantify the binding affinity and inhibitory potential of this compound at the nAChR.

  • Materials:

    • Membrane preparations from tissue rich in nAChR (e.g., Torpedo californica electric organ or cultured TE671 cells).

    • Radiolabeled nAChR antagonist (e.g., ³H-α-bungarotoxin).

    • This compound test solutions at varying concentrations.

    • Assay Buffer (e.g., PBS with 0.1% BSA).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Methodology:

    • Preparation: A dilution series of this compound is prepared in the assay buffer.

    • Incubation: In a microplate, the nAChR membrane preparation is incubated with the radiolabeled antagonist and either a concentration of this compound or buffer (for total binding control). A separate set of wells includes a high concentration of a known non-labeled antagonist to determine non-specific binding.

    • Equilibration: The mixture is incubated at room temperature for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

    • Separation: The incubation mixture is rapidly filtered through a glass fiber filter using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

    • Washing: The filters are washed quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

    • Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The percentage of inhibition by this compound at each concentration is determined, and the data is used to calculate an IC50 value (the concentration of peptide required to inhibit 50% of the specific binding of the radioligand).

5.2 Protocol 2: Ex-Vivo Muscle Contraction Inhibition Assay

This assay directly measures the effect of this compound on the contractility of isolated muscle tissue.

  • Objective: To demonstrate that this compound can inhibit muscle contraction induced by electrical or chemical stimulation.

  • Materials:

    • Isolated muscle tissue (e.g., rat phrenic nerve-hemidiaphragm or extensor digitorum longus muscle).[8]

    • Organ bath system with physiological saline solution (e.g., Krebs-Ringer solution), maintained at 37°C and aerated with 95% O₂/5% CO₂.

    • Force-displacement transducer and data acquisition system.

    • Electrical pulse stimulator.[9]

    • This compound test solutions.

  • Methodology:

    • Tissue Mounting: The isolated muscle preparation is mounted in the organ bath, with one end fixed and the other attached to the force transducer.

    • Equilibration: The muscle is allowed to equilibrate in the physiological saline solution under a slight resting tension until a stable baseline is achieved.

    • Baseline Contraction: The muscle is stimulated electrically (e.g., with supramaximal voltage pulses at a set frequency like 0.2 Hz) to induce regular, measurable twitch contractions. The baseline force of contraction is recorded.

    • Peptide Application: A specific concentration of this compound is added to the organ bath solution.

    • Effect Measurement: The muscle continues to be stimulated, and the contraction force is recorded over time. The percentage reduction in contraction amplitude following the addition of the peptide is measured.

    • Dose-Response: The experiment is repeated with a range of this compound concentrations to generate a dose-response curve and determine the effective concentration range.

    • Washout: The peptide-containing solution is replaced with fresh saline solution to observe if the muscle contraction force returns to baseline, indicating a reversible inhibitory effect.

cluster_0 In-Vitro: Receptor Binding cluster_1 Ex-Vivo: Functional Assay start Start: Peptide Synthesis & Purification in_vitro_prep Prepare nAChR Membranes & Radiolabeled Ligand start->in_vitro_prep ex_vivo_prep Isolate Muscle Tissue & Mount in Organ Bath start->ex_vivo_prep in_vitro_assay Perform Competitive Binding Assay in_vitro_prep->in_vitro_assay in_vitro_result Calculate IC50 Value in_vitro_assay->in_vitro_result end_node End: Efficacy Confirmed in_vitro_result->end_node ex_vivo_assay Induce Contractions & Apply Peptide ex_vivo_prep->ex_vivo_assay ex_vivo_result Measure Reduction in Contraction Force ex_vivo_assay->ex_vivo_result ex_vivo_result->end_node

References

Physicochemical properties of "Pentapeptide-3" including solubility and stability

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Physicochemical Properties of Pentapeptide-3 Variants

Executive Summary: The term "this compound" is commercially associated with two distinct molecules, each with unique physicochemical properties and mechanisms of action critical to research and drug development. This guide provides an in-depth analysis of this compound (Vialox), a neuromuscular blocking peptide, and Palmitoyl this compound (Matrixyl), a matrikine that stimulates collagen synthesis. We present a comprehensive overview of their solubility and stability, detailed experimental protocols for their characterization, and visual diagrams of their respective signaling pathways to support formulation, development, and mechanistic studies.

Introduction and Disambiguation

In the fields of cosmetics, pharmacology, and drug development, the designation "this compound" can be ambiguous. It is crucial to distinguish between two primary peptides that fall under this nomenclature:

  • This compound (Vialox): A synthetic peptide that mimics a component of temple viper venom. It functions as an antagonist of the nicotinic acetylcholine receptor (nAChR), leading to muscle relaxation.

  • Palmitoyl this compound (Matrixyl): Also known as Palmitoyl Pentapeptide-4, this molecule is a subfragment of type I collagen. It acts as a signaling peptide (a matrikine) to stimulate the synthesis of extracellular matrix components, including collagen and fibronectin.[1][2] The addition of a palmitoyl group enhances its lipophilicity and skin penetration.[3]

This guide will address both peptides, providing distinct data and protocols for each to avoid confusion and ensure accurate application in a research and development setting.

Table 1: Key Identifiers of this compound Variants

PropertyThis compound (Vialox)Palmitoyl this compound (Matrixyl)
INCI Name This compoundPalmitoyl this compound / Palmitoyl Pentapeptide-4
Amino Acid Sequence Gly-Pro-Arg-Pro-Ala-NH2[4]Palmitoyl-Lys-Thr-Thr-Lys-Ser (Pal-KTTKS)[3]
Molecular Formula C21H37N9O5[5]C39H75N7O10[3]
Molecular Weight 495.58 g/mol [4]802.05 g/mol [3]
Primary Function Neuromuscular Blocker / nAChR AntagonistExtracellular Matrix Stimulator

Solubility Profile

The solubility of a peptide is paramount for its formulation, delivery, and biological activity. The structural differences between Vialox and Matrixyl result in distinct solubility characteristics.

Table 2: Solubility Data for this compound Variants

Peptide VariantSolventReported Solubility / Characteristic
This compound (Vialox) WaterDiacetate salt is soluble at 10-25 mg/mL[6]
WaterTFA salt is soluble at 5-10 mg/mL[6]
WaterFree base is poorly soluble at 0.1-0.5 mg/mL[6]
Palmitoyl this compound (Matrixyl) Distilled WaterSoluble up to 2 mg/mL[3]
WaterDispersible[7]
Factors Influencing Solubility
  • This compound (Vialox): The sequence contains polar (Arginine) and hydrophilic amino acids, which should confer moderate aqueous solubility. However, the free base has limited solubility. Its solubility is significantly enhanced by forming salts, such as diacetate or trifluoroacetate (TFA) salts, which are common in commercially supplied peptides.[6]

  • Palmitoyl this compound (Matrixyl): The core KTTKS peptide is hydrophilic. The covalent attachment of a 16-carbon palmitoyl fatty acid chain introduces a significant lipophilic character.[3] This modification is designed to improve penetration through the lipid-rich stratum corneum but results in amphiphilic properties. While it retains some water solubility, it is often formulated in emulsions or gel matrices containing glycols (e.g., glycerin, butylene glycol) to ensure uniform dispersion.[7]

Stability Profile

Peptide stability is a critical parameter influencing shelf-life, efficacy, and safety. Degradation can occur via hydrolysis, oxidation, or enzymatic action, and is highly dependent on environmental conditions.

Table 3: Stability Characteristics of this compound Variants

Peptide VariantConditionReported Stability / Characteristic
This compound (Vialox) pHOptimal stability is maintained at a neutral pH[6]
TemperatureLong-term storage recommended between 4 and 7°C[7]
Palmitoyl this compound (Matrixyl) FormulationStable in cosmetic formulas[7]
StorageRecommended storage at -20°C for lyophilized powder[3]
Key Stability Considerations
  • pH: Peptides are most susceptible to hydrolysis at acidic and alkaline pH. For Vialox, maintaining a neutral pH is key to preventing the cleavage of peptide bonds.[6] The stability of Matrixyl in formulations with a pH of 4-6 suggests it is robust under mildly acidic conditions typical of cosmetic products.[7]

  • Temperature: As with most peptides, elevated temperatures can accelerate degradation and aggregation. Recommended storage for lyophilized powders is typically -20°C or below to ensure long-term stability.[3] For solutions or formulations, refrigeration is advised.[7]

  • Oxidation: Peptides containing specific residues like Methionine, Cysteine, or Tryptophan are prone to oxidation. Neither Vialox nor Matrixyl contains these highly susceptible residues, suggesting that oxidation is a lesser concern compared to hydrolytic degradation.

  • Enzymatic Degradation: In biological environments, peptides are rapidly degraded by proteases. The modification of the KTTKS sequence with a palmitoyl group in Matrixyl not only aids penetration but also provides steric hindrance that can increase its resistance to enzymatic cleavage compared to the unmodified peptide.

Experimental Protocols

Reliable and reproducible experimental methods are essential for characterizing the physicochemical properties of peptides.

Protocol for Determination of Peptide Solubility

This protocol provides a general framework for assessing peptide solubility.

  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation. Weigh a small, precise amount (e.g., 1 mg) of the peptide into a sterile microcentrifuge tube.

  • Initial Solvent Test: Begin with deionized, sterile water. Add a small, measured volume (e.g., 100 µL) to the peptide.

  • Solubilization Assistance: Vortex the tube for 30 seconds. If the peptide is not fully dissolved, sonicate the sample in a water bath for 3-5 minutes. Brief, intermittent sonication is recommended to avoid heating the sample.

  • Visual Inspection: A fully dissolved peptide will yield a clear, particle-free solution. If the solution is cloudy or contains visible particles, the peptide is not fully soluble at that concentration.

  • Incremental Solvent Addition: If the peptide is not soluble, incrementally add more solvent and repeat step 3 until the peptide dissolves completely. Record the final volume to calculate the solubility (e.g., in mg/mL).

  • Alternative Solvents: If the peptide is insoluble in water, repeat the procedure with alternative solvents.

    • For basic peptides like Vialox (due to Arginine), a dilute acidic solution (e.g., 10% acetic acid) can be tested.

    • For amphiphilic/hydrophobic peptides like Matrixyl, an organic solvent such as Dimethyl Sulfoxide (DMSO) or a co-solvent system (e.g., water/propylene glycol) may be required.

  • Quantification (Optional): For precise solubility determination, the saturated solution can be centrifuged, and the concentration of the peptide in the supernatant can be measured using RP-HPLC with a standard curve.

Protocol for Assessment of Peptide Stability (Forced Degradation)

Forced degradation studies are used to identify potential degradation products and establish the intrinsic stability of a peptide. This protocol outlines a typical workflow for a forced degradation study analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8]

  • Stock Solution Preparation: Prepare a stock solution of the peptide at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer in which it is stable).

  • Application of Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H2O2.

    • Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 60°C, 80°C).[9]

    • Control: Keep an unstressed sample in the original solvent at a protected temperature (e.g., 4°C).

  • Incubation: Incubate the samples for a defined period (e.g., 24, 48, or 72 hours). The goal is to achieve a target degradation of 5-20%.[10] If degradation is too rapid, the stressor concentration or temperature should be reduced.

  • Sample Quenching: After incubation, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.

  • RP-HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient appropriate for the peptide's hydrophobicity (e.g., 5% to 65% B over 30 minutes).

    • Detection: UV absorbance at 220 nm.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the area of the main peptide peak indicates degradation. Calculate the percentage of remaining peptide to quantify its stability under each condition. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress cluster_analysis 3. Analysis cluster_results 4. Data Interpretation Stock Prepare Peptide Stock (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl) Stock->Acid Incubate Base Base Hydrolysis (0.1 M NaOH) Stock->Base Incubate Oxidation Oxidation (3% H2O2) Stock->Oxidation Incubate Thermal Thermal Stress (40-80°C) Stock->Thermal Incubate Control Control Sample (4°C) Stock->Control Incubate HPLC RP-HPLC Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Control->HPLC Analyze MS LC-MS Identification (Optional) HPLC->MS Characterize Peaks Results Compare chromatograms, quantify degradation, identify degradants. HPLC->Results

Fig 1. Experimental workflow for a forced degradation study.

Mechanisms of Action & Signaling Pathways

The distinct biological effects of Vialox and Matrixyl are rooted in their interactions with different cellular signaling pathways.

This compound (Vialox): Inhibition of Neuromuscular Transmission

Vialox acts at the neuromuscular junction. Its primary mechanism is the competitive antagonism of muscle nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane.[11] By binding to the receptor, it blocks the binding of the neurotransmitter acetylcholine (ACh), thereby preventing the ion channel from opening. This inhibits the depolarization of the muscle cell membrane and ultimately prevents muscle contraction, leading to a relaxed state.

G Mechanism of this compound (Vialox) cluster_pre Presynaptic Neuron cluster_post Postsynaptic Muscle Cell Signal Action Potential Vesicle ACh Vesicles Signal->Vesicle triggers release ACh Acetylcholine (ACh) Vesicle->ACh releases nAChR Nicotinic ACh Receptor (nAChR) Contraction Muscle Contraction nAChR->Contraction Leads to Relaxation Muscle Relaxation nAChR->Relaxation Results in ACh->nAChR Binds & Activates Vialox This compound (Vialox) Vialox->nAChR Competitively Binds & Blocks Activation

Fig 2. Signaling pathway showing Vialox antagonism at the nAChR.
Palmitoyl this compound (Matrixyl): Stimulation of Extracellular Matrix Synthesis

Matrixyl functions as a matrikine, a peptide fragment derived from matrix proteins that can regulate cell activity. The Pal-KTTKS sequence mimics a fragment of pro-collagen type I. When applied to the skin, it is believed to interact with receptors on fibroblasts. This interaction activates intracellular signaling pathways, most notably the Transforming Growth Factor-β (TGF-β) pathway, which is a master regulator of collagen synthesis.[11] Activation of this pathway leads to the upregulation of genes responsible for producing key components of the extracellular matrix, such as collagen types I and III, and fibronectin, thereby improving skin structure.[1]

G Mechanism of Palmitoyl this compound (Matrixyl) cluster_fibroblast Dermal Fibroblast cluster_nucleus Nucleus Genes Collagen Gene Transcription Synthesis Collagen Synthesis (Procollagen I & III) Genes->Synthesis Leads to Receptor Cell Surface Receptor TGF_pathway TGF-β / Smad Signaling Cascade Receptor->TGF_pathway Activates TGF_pathway->Genes Upregulates ECM Extracellular Matrix (Increased Collagen) Synthesis->ECM Deposited into Matrixyl Palmitoyl this compound (Matrixyl) Matrixyl->Receptor Binds to

Fig 3. Pathway of Matrixyl-induced collagen synthesis in fibroblasts.

References

A Technical Guide to the Molecular Formula and Weight Determination of Pentapeptide-3

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth guide provides a comprehensive overview of the methodologies used to determine the molecular formula and molecular weight of Pentapeptide-3. It is intended for researchers, scientists, and professionals in the field of drug development and peptide analysis. The guide covers both theoretical calculations and detailed experimental protocols for empirical verification.

Introduction to this compound

This compound, also known by its trade name Vialox, is a synthetic peptide used primarily in the cosmetics industry for its anti-aging properties.[1] It is a fragment of Waglerin-1, a neurotoxin found in the venom of the Temple Viper (Tropidolaemus wagleri).[2][3] Functionally, this compound acts as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the post-synaptic membrane, which leads to a reduction in muscle contractions and thereby diminishes the appearance of expression wrinkles.[1][2] Precise determination of its molecular formula and weight is a critical first step in its characterization, ensuring purity, confirming identity, and enabling accurate quantification for formulation and research.

Molecular Properties of this compound

The fundamental properties of this compound are derived from its specific amino acid sequence. The peptide consists of five amino acid residues with a C-terminal amidation, which enhances its stability.[4]

ParameterValueReference
Amino Acid Sequence H-Gly-Pro-Arg-Pro-Ala-NH2[1][3][4]
Molecular Formula C21H37N9O5[1][2][3][4]
Average Molecular Weight 495.58 g/mol [1]
Monoisotopic Molecular Weight 495.2918 g/mol Calculated

Theoretical and Experimental Determination Workflow

The determination of a peptide's molecular formula and weight is a multi-step process that combines theoretical calculation with empirical validation through various analytical techniques.

G cluster_0 Theoretical Analysis cluster_1 Experimental Verification Seq Known Sequence (Gly-Pro-Arg-Pro-Ala-NH2) CalcFormula Calculate Molecular Formula Seq->CalcFormula Sum atomic composition VerifySequence Verified Sequence Seq->VerifySequence Compare CalcWeight Calculate Molecular Weight CalcFormula->CalcWeight Sum atomic masses VerifyFormula Verified Molecular Formula CalcFormula->VerifyFormula Compare VerifyWeight Verified Molecular Weight CalcWeight->VerifyWeight Compare MS Mass Spectrometry (MS) MS->VerifyWeight Primary Method MS->VerifyFormula Primary Method AAA Amino Acid Analysis (AAA) AAA->VerifyFormula Confirms Composition ED Edman Degradation ED->VerifySequence Confirms Sequence

Caption: Logical workflow for peptide characterization.

Experimental Methodologies

The most robust and widely accepted methods for determining the molecular weight and confirming the formula of peptides like this compound are Mass Spectrometry, complemented by Amino Acid Analysis and Edman Degradation for sequence verification.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone technique for the precise molecular weight determination of peptides, offering high accuracy, sensitivity, and speed.[5][6] The instrument measures the mass-to-charge ratio (m/z) of ionized molecules, from which the molecular mass can be accurately calculated.[7]

  • Ionization Techniques: For peptides, two "soft" ionization methods are predominantly used to prevent fragmentation:

    • Electrospray Ionization (ESI): Generates gaseous ions from a liquid solution, often producing multiply charged ions. This is advantageous for analyzing large molecules on mass spectrometers with a limited mass range.[5]

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): The peptide is co-crystallized with a matrix, which absorbs laser energy to desorb and ionize the analyte, typically forming singly charged ions ([M+H]+).[5]

  • Mass Analyzers: High-resolution analyzers like Time-of-Flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) are essential for achieving the mass accuracy required to confirm the elemental composition.[7][8]

G Sample This compound Sample (in solution) Ionization Ionization Sample->Ionization ESI Electrospray (ESI) Ionization->ESI Liquid MALDI MALDI Ionization->MALDI Solid MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI->MassAnalyzer Ion Acceleration & Separation MALDI->MassAnalyzer Ion Acceleration & Separation Detector Detector MassAnalyzer->Detector Ion Detection Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Spectrum Signal Processing Result Molecular Weight Calculation Spectrum->Result

Caption: Experimental workflow for MS-based analysis.

Amino Acid Analysis (AAA)

Amino Acid Analysis is used to verify the amino acid composition of the peptide.[9] It confirms that the correct amino acids are present in the correct stoichiometric ratios, which provides strong supporting evidence for the molecular formula.[10]

The process involves:

  • Hydrolysis: The peptide is completely hydrolyzed into its constituent amino acids, typically by heating with 6 M HCl.[10]

  • Separation: The resulting amino acid mixture is separated using ion-exchange chromatography or reverse-phase high-performance liquid chromatography (HPLC).[10]

  • Quantification: The separated amino acids are detected and quantified, often after a post-column reaction with a visualizing agent like ninhydrin.[10]

Edman Degradation

Developed by Pehr Edman, this classic chemical method determines the amino acid sequence starting from the N-terminus.[11][12] It provides ultimate confirmation of the peptide's primary structure, from which the molecular formula and weight are derived. The process involves a cyclical reaction where the N-terminal amino acid is labeled, cleaved, and identified, leaving the rest of the peptide chain intact for the next cycle.[13][14] While largely superseded by MS/MS for high-throughput sequencing, it remains a valuable tool for N-terminal characterization.[15]

Detailed Experimental Protocols

Protocol for Molecular Weight Determination by ESI-MS
  • Sample Preparation:

    • Dissolve 1 mg of lyophilized this compound powder in 1 mL of a solvent mixture suitable for ESI, typically 50:50 (v/v) acetonitrile/water with 0.1% formic acid to facilitate protonation.[5]

    • Vortex briefly to ensure complete dissolution.

    • Dilute the stock solution to a final concentration of 1-10 µM for infusion.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution (e.g., a mixture of known peptides or proteins) in the mass range encompassing the target m/z of this compound (~496).[16] This step is critical for ensuring high mass accuracy.

  • Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 100-1000.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecular ions ([M+H]+ and [M+2H]2+).

  • Data Analysis:

    • Identify the peaks in the resulting mass spectrum corresponding to the protonated forms of this compound. For a molecular weight of 495.58, expect to see a prominent singly charged ion [M+H]+ at m/z 496.59 and a doubly charged ion [M+2H]2+ at m/z 248.80.

    • Use the instrument's software to deconvolute the spectrum (if multiple charge states are present) or directly calculate the molecular weight (M) from the m/z of the singly charged ion: M = (m/z * z) - (mass of charge carrier * z). For [M+H]+, M = (496.59 * 1) - (1.007 * 1) = 495.58 Da.

    • Compare the measured accurate mass to the theoretical monoisotopic mass (495.2918 Da) to confirm the elemental composition. High-resolution instruments should provide a mass accuracy of <5 ppm.

Protocol for Amino Acid Analysis
  • Hydrolysis:

    • Place a known quantity (e.g., 100 µg) of this compound into a hydrolysis tube.

    • Add 200 µL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze all peptide bonds.[10]

    • After hydrolysis, evaporate the HCl under vacuum.

  • Derivatization (if required by the detection method):

    • Reconstitute the dried hydrolysate in a suitable buffer.

    • Derivatize the amino acids with a reagent such as phenyl isothiocyanate (PITC) to form phenylthiocarbamyl (PTC) amino acids, which can be detected by UV absorbance.

  • Chromatographic Separation:

    • Inject the derivatized sample into an HPLC system equipped with a C18 column.

    • Separate the PTC-amino acids using a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).

  • Detection and Quantification:

    • Monitor the column eluent with a UV detector at 254 nm.

    • Identify each amino acid based on its retention time compared to a standard mixture of PTC-amino acids.

    • Calculate the molar ratio of each amino acid by integrating the area under each peak. The expected ratio for this compound is Gly:Pro:Arg:Ala = 1:2:1:1.

Conclusion

The determination of the molecular formula (C21H37N9O5) and molecular weight (~495.6 g/mol ) of this compound is achieved through a synergistic approach of theoretical calculation and rigorous experimental validation. High-resolution mass spectrometry serves as the definitive technique for accurate mass measurement, while amino acid analysis and Edman degradation provide orthogonal confirmation of the peptide's composition and sequence. Adherence to these detailed protocols ensures the unambiguous identification and characterization of this compound, a crucial requirement for its application in research and cosmetic formulations.

References

The Core Mechanism of Pentapeptide-3 as a Nicotinic Acetylcholine Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentapeptide-3, a synthetic peptide also known by its trade name Vialox®, is a competitive antagonist of the nicotinic acetylcholine receptor (nAChR). Derived from a fragment of waglerin-1, a neurotoxin found in the venom of the Temple Viper (Tropidolaemus wagleri), this pentapeptide (Gly-Pro-Arg-Pro-Ala) effectively induces muscle relaxation by blocking neuromuscular transmission. This technical guide provides an in-depth exploration of the mechanism of action of this compound, summarizing available data, outlining relevant experimental protocols, and visualizing the key signaling pathways. While specific quantitative binding data for this compound is limited in publicly accessible literature, the well-documented activity of its parent compound, waglerin-1, provides significant insights into its function.

Introduction

This compound has garnered significant interest, particularly in the cosmetic industry, for its ability to reduce the appearance of expression wrinkles.[1][2] This effect is achieved through a mechanism analogous to that of curare and botulinum toxin, by inhibiting the signaling cascade that leads to muscle contraction.[3] By acting at the post-synaptic membrane of the neuromuscular junction, this compound offers a targeted approach to modulating muscle activity.[3] This document serves as a comprehensive resource for understanding the molecular interactions and physiological consequences of this compound's engagement with the nicotinic acetylcholine receptor.

Mechanism of Action: Competitive Antagonism of nAChRs

The primary mechanism of action of this compound is its role as a competitive antagonist at the nicotinic acetylcholine receptors located on the postsynaptic membrane of muscle cells.[2][3][4] In a normal physiological state, the neurotransmitter acetylcholine (ACh) is released from the presynaptic nerve terminal and binds to nAChRs. This binding event triggers a conformational change in the receptor, opening its intrinsic ion channel and allowing an influx of sodium ions (Na+).[3] The resulting depolarization of the muscle cell membrane leads to an action potential and subsequent muscle contraction.[3]

This compound, due to its structural similarity to a portion of the natural ligand's binding domain, competes with acetylcholine for the same binding sites on the nAChR.[3] However, the binding of this compound to the receptor does not elicit the conformational change necessary to open the ion channel.[3] Consequently, the influx of sodium ions is prevented, the postsynaptic membrane is not depolarized, and muscle contraction is inhibited.[2][3] This leads to a state of flaccid paralysis in the targeted muscle tissue.[3] It is suggested that this compound acts exclusively on peripheral nAChRs with minimal impact on central neuronal receptors.[3]

Signaling Pathway of nAChR Antagonism by this compound

G cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Membrane Nerve Impulse Nerve Impulse ACh Vesicles Acetylcholine Vesicles Nerve Impulse->ACh Vesicles Triggers Release ACh Acetylcholine (ACh) ACh Vesicles->ACh Exocytosis nAChR Nicotinic ACh Receptor (nAChR) (Ion Channel Closed) ACh->nAChR Competes with Na Channel Open nAChR (Ion Channel Open) ACh->Na Channel Open Binds PP3 This compound PP3->nAChR Blocks Binding PP3->nAChR Relaxation Muscle Relaxation nAChR->Relaxation Depolarization Membrane Depolarization Na Channel Open->Depolarization Na+ Influx Contraction Muscle Contraction Depolarization->Contraction

Figure 1. Competitive antagonism of the nAChR by this compound.

Quantitative Data

Table 1: Binding Affinity and Potency Data
CompoundReceptor/SystemParameterValueReference(s)
Waglerin-1Adult Mouse Muscle nAChR (containing ε-subunit)IC5050 nM[5][6]
This compound (Vialox®)In vitro muscle activity% Reduction71% (at 1 min), 58% (at 2 hours)[3]
Table 2: In Vivo / Clinical Efficacy Data (Manufacturer Reported)
ProductApplicationEndpointResultDuration of StudyReference(s)
This compound (Vialox®)TopicalWrinkle Size49% reduction28 days[3]
This compound (Vialox®)TopicalSkin Consistency47% increase28 days[3]

Note: The data in Table 2 is based on manufacturer's claims and has not been independently verified in peer-reviewed publications.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of this compound as an nAChR antagonist. These are based on established techniques in the field, as specific protocols for this compound are not publicly available.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for nAChRs.

Objective: To quantify the equilibrium dissociation constant (Ki) of this compound for the nAChR.

Materials:

  • Membrane preparations from tissue expressing nAChRs (e.g., Torpedo electric organ, or cultured cells transfected with specific nAChR subunits).

  • Radioligand with known high affinity for the nAChR (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin).

  • This compound stock solution.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine or d-tubocurarine).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • For total binding wells, add only the membrane and radioligand.

  • For non-specific binding wells, add the membrane, radioligand, and a saturating concentration of the non-specific binding control.

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol assesses the functional effect of this compound on nAChR ion channel activity.

Objective: To determine if this compound acts as an antagonist and to quantify its inhibitory concentration (IC50).

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the desired nAChR.

  • This compound stock solution.

  • Acetylcholine (agonist) solution.

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

  • Two-electrode voltage clamp setup with microelectrodes.

Procedure:

  • Inject the Xenopus oocytes with the nAChR subunit cRNAs and incubate for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with recording solution.

  • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Apply a pulse of acetylcholine to elicit an inward current mediated by the nAChRs.

  • After a washout period, co-apply acetylcholine with varying concentrations of this compound.

  • Record the peak current amplitude in the presence of the peptide.

  • Normalize the current responses to the control response (acetylcholine alone).

  • Plot the normalized current as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Muscle Contraction Assay

This assay provides a functional measure of the muscle-relaxing properties of this compound.

Objective: To quantify the inhibitory effect of this compound on muscle contraction.

Materials:

  • Isolated muscle tissue preparation (e.g., phrenic nerve-hemidiaphragm preparation from a rodent).

  • Organ bath with physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer), maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Force transducer and data acquisition system.

  • Electrical stimulator.

  • This compound stock solution.

Procedure:

  • Mount the muscle preparation in the organ bath under a resting tension.

  • Stimulate the phrenic nerve electrically to elicit muscle contractions.

  • Record the baseline contractile force.

  • Add increasing concentrations of this compound to the organ bath.

  • Record the contractile force at each concentration after a stable response is achieved.

  • Calculate the percentage inhibition of contraction at each concentration relative to the baseline.

  • Plot the percentage inhibition as a function of this compound concentration to determine the effective concentration for muscle relaxation.

Experimental Workflow for Characterizing this compound Activity

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo / Ex Vivo Assessment Binding Assay Radioligand Binding Assay (Determine Ki) Electrophysiology Two-Electrode Voltage Clamp (Determine IC50, Mechanism) Binding Assay->Electrophysiology Informs Functional Concentrations Functional Assay Muscle Contraction Assay (Measure Functional Inhibition) Electrophysiology->Functional Assay Confirms Cellular Mechanism Animal Model Animal Model of Wrinkling (e.g., hairless mice) Functional Assay->Animal Model Justifies In Vivo Testing Topical Application Topical Application of this compound Animal Model->Topical Application Efficacy Measurement Measure Wrinkle Reduction (e.g., skin replicas, imaging) Topical Application->Efficacy Measurement

Figure 2. A logical workflow for the comprehensive evaluation of this compound.

Conclusion

This compound functions as a competitive antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. By blocking the binding of acetylcholine, it prevents the ion flux necessary for muscle cell depolarization and contraction, resulting in muscle relaxation. While direct, peer-reviewed quantitative binding data for this compound is scarce, the information available for its parent compound, waglerin-1, and qualitative data from in vitro and in vivo studies strongly support this mechanism. The experimental protocols detailed herein provide a framework for researchers to further elucidate the specific binding kinetics, subunit selectivity, and functional potency of this and other novel peptide-based nAChR modulators. A more comprehensive understanding of its pharmacological profile will be crucial for the development of new therapeutic and cosmetic applications.

References

The Synthesis of Pentapeptide-3: A Technical Guide to Biosynthetic and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentapeptide-3 is a designation that encompasses multiple distinct peptide sequences, most notably the cosmetic ingredient Palmitoyl this compound (also known as Matrixyl®) and the neuromuscular-blocking agent Vialox®. This technical guide provides an in-depth exploration of the manufacturing processes for these peptides. As these are primarily synthetic molecules, this document focuses on the prevalent chemical synthesis methodologies, particularly Solid-Phase Peptide Synthesis (SPPS). While true biosynthesis pathways for these specific sequences are not defined, we will discuss relevant enzymatic and microbial peptide production techniques that represent the broader field of peptide biosynthesis. This guide offers detailed experimental protocols, quantitative data on synthesis outcomes, and visual diagrams of synthetic workflows and biological signaling pathways to provide a comprehensive resource for researchers and developers in the field.

Introduction to this compound Variants

The term "this compound" does not refer to a single molecular entity but is used for at least two commercially significant peptides with distinct structures and biological functions.

  • Palmitoyl this compound (Pal-KTTKS) : This lipopeptide is a subfragment of the C-terminal portion of collagen I, with the amino acid sequence Lysine-Threonine-Threonine-Lysine-Serine (KTTKS).[1][2] It is N-terminally acylated with palmitic acid to enhance its stability and skin penetration.[1][2] Its primary application is in anti-aging cosmetics, where it is purported to stimulate the synthesis of extracellular matrix components like collagen and fibronectin.[1][3]

  • Vialox® (Gly-Pro-Arg-Pro-Ala-NH2) : This synthetic peptide has the sequence Glycine-Proline-Arginine-Proline-Alanine with a C-terminal amide. It functions as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the postsynaptic membrane of the neuromuscular junction, leading to muscle relaxation.[4][5] This "curare-like" effect makes it an ingredient in cosmetic products aimed at reducing the appearance of expression wrinkles.[4][6]

Biosynthesis of Peptides: General Principles

While Palmitoyl this compound and Vialox are produced synthetically, understanding biological peptide synthesis provides context for enzymatic and microbial production methods that can be applied to novel peptides.

Ribosomal Synthesis

In nature, the primary route of peptide and protein synthesis is ribosomal, dictated by the genetic code. This process is not used for the industrial production of small, modified peptides like the ones discussed herein.

Non-Ribosomal Peptide Synthesis (NRPS)

Certain microorganisms and fungi produce peptides, including some with therapeutic properties, via large multi-enzyme complexes called Non-Ribosomal Peptide Synthetases (NRPSs). This ATP-dependent process can incorporate non-proteinogenic amino acids and modifications, offering a potential avenue for the biosynthesis of novel peptides.

Enzymatic Synthesis

Enzymatic peptide synthesis utilizes isolated enzymes, typically proteases, to catalyze the formation of peptide bonds. This can be performed in aqueous or organic-aqueous biphasic systems.[7] By controlling reaction conditions, the equilibrium of the protease reaction can be shifted towards synthesis rather than hydrolysis. This method offers high specificity and mild reaction conditions. For instance, immobilized α-chymotrypsin has been used for the single-pot enzymatic synthesis of a pentapeptide.

Synthetic Pathways for this compound Variants

The industrial production of Palmitoyl this compound and Vialox predominantly relies on chemical synthesis, with Solid-Phase Peptide Synthesis (SPPS) being the most common and efficient method.[3]

Solid-Phase Peptide Synthesis (SPPS)

SPPS, developed by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[8] This simplifies the purification process, as excess reagents and byproducts are removed by washing and filtration at each step.[8] The most prevalent SPPS strategy for cosmetic peptides is based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry due to its milder deprotection conditions compared to the older Boc (tert-butyloxycarbonyl) chemistry.[9]

The synthesis of a pentapeptide via Fmoc-based SPPS follows a cyclical process:

  • Resin Preparation : An appropriate resin (e.g., Rink Amide resin for C-terminally amidated peptides like Vialox, or a Wang or 2-chlorotrityl chloride resin for C-terminal carboxylic acids like KTTKS) is swelled in a suitable solvent like dimethylformamide (DMF).[10][11]

  • First Amino Acid Attachment (Loading) : The C-terminal amino acid, with its α-amino group protected by Fmoc and its side chain protected if necessary, is coupled to the resin.

  • Deprotection : The Fmoc group is removed from the α-amino group of the resin-bound amino acid, typically using a solution of 20% piperidine in DMF, exposing a free amine for the next coupling step.[10][11]

  • Amino Acid Coupling : The next Fmoc-protected amino acid is activated using a coupling agent (e.g., HBTU/HOBt, HATU, or DIC) and added to the resin to form a new peptide bond.[11]

  • Wash : The resin is thoroughly washed to remove excess reagents and byproducts.

  • Repeat : The deprotection, coupling, and wash steps are repeated for each subsequent amino acid until the desired peptide sequence is assembled.

  • Final Modification (for Palmitoyl this compound) : For Pal-KTTKS, after the final amino acid is coupled and deprotected, palmitic acid is coupled to the N-terminal amine.

  • Cleavage and Final Deprotection : The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid "cocktail," commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to prevent side reactions.[12]

  • Purification and Isolation : The crude peptide is precipitated, typically in cold diethyl ether, and then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).[11] The final product is often isolated as a lyophilized powder.

Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Liquid-Phase Peptide Synthesis (LPPS)

LPPS involves synthesizing the peptide entirely in solution.[13] While it was the classical method, it is more laborious for longer peptides due to the need for purification after each step.[13] However, for large-scale production of shorter peptides, LPPS can be advantageous. The process involves the sequential coupling of protected amino acids in a suitable solvent, followed by deprotection and purification of the intermediate peptide at each stage.[14]

Quantitative Data on Synthesis

The yield and purity of synthetic peptides are critical metrics for their application. The data below is compiled from various sources and represents typical outcomes for SPPS of cosmetic peptides.

ParameterPalmitoyl this compound (and analogues)VialoxGeneral SPPS
Synthesis Method Solid-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)Solid-Phase & Liquid-Phase
Typical Yield 42% - 68% (for KTTKS analogues)Not explicitly stated, but SPPS yields are generally in this range.Highly variable based on sequence and length.
Purity (Post-HPLC) >95% to >98%>95%>95% is a common standard for research and cosmetic grade.
Key Reagents Fmoc-protected amino acids, Rink Amide or Wang resin, Palmitic Acid, HBTU/HOBt or DIC, Piperidine, TFAFmoc-protected amino acids, Rink Amide resin, HBTU/HOBt or DIC, Piperidine, TFAProtected amino acids, resin/support, coupling agents, deprotection agents, cleavage agents.

Experimental Protocols

While proprietary industrial protocols are not publicly available, the following sections outline the standard laboratory procedures for the synthesis of Palmitoyl this compound and Vialox based on established SPPS methodologies.

Protocol: Solid-Phase Synthesis of Palmitoyl-KTTKS
  • Resin Loading : The first amino acid, Fmoc-Ser(tBu)-OH, is attached to a 2-chlorotrityl chloride resin. The resin is swelled in dichloromethane (DCM), and the Fmoc-amino acid is added along with diisopropylethylamine (DIEA). The mixture is agitated for 1-2 hours. Remaining active sites on the resin are capped.

  • Peptide Chain Elongation :

    • Deprotection : The resin is treated with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group. This is followed by extensive washing with DMF.

    • Coupling : The next amino acid (Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH, in sequence) is pre-activated with a coupling agent like HBTU/HOBt or HATU in the presence of a base (DIEA or NMM) in DMF. This solution is added to the resin and allowed to react for 1-4 hours. Completion of the reaction can be monitored by a Kaiser test.

    • Wash : The resin is washed with DMF and DCM.

    • The deprotection and coupling cycle is repeated until the KTTKS sequence is complete.

  • Palmitoylation : After removal of the final N-terminal Fmoc group from the terminal lysine, a solution of palmitic acid, activated with a coupling agent (e.g., DIC/HOBt), is added to the resin and allowed to react to completion.

  • Cleavage and Deprotection : The peptidyl-resin is washed and dried. It is then treated with a cleavage cocktail (e.g., TFA/Triisopropylsilane/Water 95:2.5:2.5 v/v) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Boc and tBu side-chain protecting groups.

  • Isolation and Purification : The cleavage mixture is filtered to remove the resin, and the peptide is precipitated in cold diethyl ether. The crude peptide is collected by centrifugation, washed with ether, and dried. The final product is purified by RP-HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilization : Fractions containing the pure peptide are pooled and lyophilized to yield Palmitoyl-KTTKS as a white powder.

Protocol: Solid-Phase Synthesis of Vialox (GPRPA-NH2)
  • Resin Preparation : Rink Amide MBHA resin is used to generate the C-terminal amide. The resin is swelled in DMF.

  • Peptide Chain Elongation :

    • The synthesis cycle is identical to that described in 5.1. The amino acids are coupled sequentially: Fmoc-Ala-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, and Fmoc-Gly-OH. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a common acid-labile protecting group for the arginine side chain.

  • Cleavage and Deprotection : The procedure is similar to 5.1. A TFA-based cleavage cocktail is used to cleave the peptide from the Rink Amide resin and remove the Pbf protecting group from arginine.

  • Isolation, Purification, and Lyophilization : The process is as described in 5.1. The crude peptide is precipitated, purified by RP-HPLC, and lyophilized to yield Vialox as a white powder.

Biological Signaling Pathways

Palmitoyl this compound (Matrixyl) - Stimulation of Extracellular Matrix Synthesis

Palmitoyl this compound is classified as a "matrikine," a peptide fragment that can regulate cell activities. It is believed to mimic a fragment of procollagen type I, signaling fibroblasts to increase the production of key extracellular matrix (ECM) components. This process is primarily mediated through the Transforming Growth Factor-β (TGF-β) signaling pathway.[15][16]

  • TGF-β Pathway Activation : Palmitoyl this compound is thought to stimulate the TGF-β signaling cascade.

  • Receptor Binding : TGF-β binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI).[15]

  • SMAD Protein Phosphorylation : The activated TβRI phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[16][17]

  • SMAD Complex Formation : Phosphorylated SMAD2/3 forms a complex with the common-mediator SMAD (co-SMAD), SMAD4.[17]

  • Nuclear Translocation and Gene Transcription : The SMAD2/3/4 complex translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes.

  • ECM Protein Synthesis : This leads to increased transcription and subsequent synthesis of ECM proteins, including Collagen Type I, Collagen Type III, and Fibronectin, resulting in a firmer and smoother skin appearance.[1]

Figure 2: Signaling pathway of Palmitoyl this compound via TGF-β stimulation.
Vialox (this compound) - Neuromuscular Blockade

Vialox acts at the neuromuscular junction to inhibit muscle contraction. Its mechanism is analogous to that of curare, functioning as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR).[4][6]

  • Nerve Impulse Arrival : An action potential arrives at the presynaptic terminal of a motor neuron.

  • Acetylcholine (ACh) Release : The nerve impulse triggers the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft.

  • ACh Binding (Normal Function) : ACh diffuses across the synaptic cleft and binds to nAChRs on the postsynaptic membrane (motor end plate) of the muscle cell.

  • Muscle Contraction (Normal Function) : The binding of ACh opens ligand-gated ion channels, allowing an influx of sodium ions (Na+). This depolarizes the muscle cell membrane, generating an end-plate potential that triggers an action potential and leads to muscle contraction.

  • Vialox Intervention : Vialox peptide, present in the synaptic cleft, competes with ACh for the binding sites on the nAChRs.[5]

  • Blockade of Receptor : When Vialox binds to the nAChR, it does not open the ion channel and prevents ACh from binding.[18]

  • Inhibition of Contraction : By blocking the receptor, Vialox inhibits the influx of Na+, preventing depolarization of the motor end plate. The muscle cell does not receive the signal to contract, resulting in muscle relaxation and a reduction in the appearance of expression wrinkles.[5]

Figure 3: Mechanism of action for Vialox at the neuromuscular junction.

References

In Silico Modeling of Pentapeptide-3 Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Pentapeptide-3, a synthetic peptide also known as Vialox, has garnered significant interest for its muscle-relaxing properties, primarily through the competitive antagonism of nicotinic acetylcholine receptors (nAChRs).[1][2][3] This technical guide provides an in-depth framework for the in silico modeling of this compound's interaction with its primary molecular target. It outlines a comprehensive workflow, from initial structure preparation to molecular docking and dynamics simulations, and concludes with protocols for experimental validation. This document is intended to serve as a practical resource for researchers engaged in peptide-based drug discovery and computational biology.

Introduction: this compound (Vialox)

This compound, with the amino acid sequence Gly-Pro-Arg-Pro-Ala (GPRPA), is a synthetic peptide inspired by a fragment of snake venom.[2][4][5] Its primary mechanism of action is the inhibition of neuromuscular signal transmission.[3][4] It functions as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR), located on the postsynaptic membrane of muscle cells.[1][6] By blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), this compound prevents the influx of sodium ions that leads to muscle cell depolarization and contraction.[1][5] This curare-like effect results in muscle relaxation, making it a molecule of interest for cosmetic applications and potentially for conditions involving muscle spasticity.[2][3]

The Molecular Target: Nicotinic Acetylcholine Receptor (nAChR)

The nAChR is a transmembrane protein and a member of the 'Cys-loop' superfamily of ligand-gated ion channels.[7] These receptors are pentameric, assembled from various combinations of subunits (e.g., α, β, γ, δ, ε).[5] The binding sites for acetylcholine, and thus for competitive antagonists like this compound, are located at the interfaces between these subunits.[1][5] Upon agonist binding, the receptor undergoes a conformational change that opens a central pore, allowing cation influx and initiating cellular responses.[5] The specific target for this compound is the peripheral nAChR at the neuromuscular junction.[2][3]

Mechanism of Action and Signaling Pathway

This compound acts as a non-depolarizing neuromuscular blocker.[3][4] It competes with acetylcholine for the same binding sites on the nAChR but fails to induce the necessary conformational change to open the ion channel.[1] This physically obstructs ACh, effectively blocking the signal for muscle contraction.[1]

The signaling process can be summarized as follows:

  • Normal Activation (by Acetylcholine): ACh released from a motor neuron binds to nAChRs on a muscle cell. This opens the ion channel, leading to Na+ influx, membrane depolarization, and muscle contraction.[4]

  • Inhibition (by this compound): this compound occupies the ACh binding sites on the nAChR.[1] This prevents ACh from binding and keeps the ion channel in a closed state, blocking Na+ influx and thereby preventing muscle contraction.[1][3]

G Figure 1: nAChR Signaling Pathway Inhibition by this compound cluster_post Postsynaptic Membrane (Muscle Cell) ACh_Vesicle Acetylcholine (ACh) in Vesicles nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh_Vesicle->nAChR Na_Channel Sodium Ion Channel (Closed) nAChR->Na_Channel prevents opening Na_Channel_Open Sodium Ion Channel (Open) nAChR->Na_Channel_Open causes conformational change Relaxation Muscle Relaxation Na_Channel->Relaxation Depolarization Membrane Depolarization Na_Channel_Open->Depolarization allows Na+ influx Contraction Muscle Contraction Depolarization->Contraction Nerve_Signal Nerve Signal Nerve_Signal->ACh_Vesicle triggers release Pentapeptide This compound (Vialox) Pentapeptide->nAChR binds competitively

Figure 1: nAChR Signaling Pathway Inhibition by this compound

In Silico Modeling Workflow

The computational investigation of the this compound-nAChR interaction follows a structured workflow. This process begins with the preparation of the molecular structures and proceeds through docking and simulation to predict and analyze their binding. The final and most critical step is the experimental validation of the computational predictions.

G Figure 2: In Silico Modeling & Experimental Validation Workflow P1 1. Structure Preparation P2 2. Molecular Docking P1->P2 P1_Receptor Receptor (nAChR) from PDB or Homology Model P1_Receptor->P1 P1_Ligand Ligand (this compound) 3D Structure Generation P1_Ligand->P1 P3 3. Molecular Dynamics (MD) Simulation P2->P3 P2_Desc Predict binding pose & rank by scoring function. Tools: RosettaDock, Glide, AutoDock P2_Desc->P2 P3->P2 Refine Docking P4 4. Binding Affinity Analysis P3->P4 P3_Desc Assess complex stability & refine binding pose. Tools: GROMACS, AMBER, NAMD P3_Desc->P3 P5 5. Experimental Validation P4->P5 P4_Desc Calculate Binding Free Energy (e.g., MM/PBSA, FEP) P4_Desc->P4 P5_Desc Confirm predictions via in vitro assays (e.g., Binding Assays, Electrophysiology) P5_Desc->P5

Figure 2: In Silico Modeling & Experimental Validation Workflow

Detailed Methodologies: In Silico Protocols

This section provides detailed protocols for the core computational experiments.

Protocol: Receptor and Ligand Structure Preparation
  • Receptor Preparation:

    • Obtain Structure: Download the cryo-EM or crystal structure of a relevant nAChR homolog (e.g., from the Torpedo marmorata) from the Protein Data Bank (PDB). If a complete structure is unavailable, homology modeling using servers like SWISS-MODEL may be required.

    • Pre-processing: Use software like Maestro (Schrödinger) or Chimera to clean the PDB file. This involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, repairing missing side chains or loops, and assigning correct protonation states at a physiological pH of 7.4.

    • Energy Minimization: Perform a brief energy minimization of the receptor structure using a force field (e.g., OPLS, CHARMM) to relieve any steric clashes.

  • Ligand Preparation:

    • Build Peptide: Construct the 3D structure of this compound (Gly-Pro-Arg-Pro-Ala) using a molecular builder such as Avogadro or the builder tools within Schrödinger or Discovery Studio.

    • Generate Conformations: Since peptides are flexible, generate an ensemble of low-energy conformers.

    • Assign Parameters: Assign appropriate atom types and partial charges using a suitable force field (e.g., Gasteiger charges for docking).

Protocol: Molecular Docking
  • Define Binding Site: Based on literature, the binding site is at the subunit interfaces.[1] Define a docking grid or sphere encompassing this region. If the site is unknown, perform a blind (global) docking to scan the entire receptor surface.

  • Select Docking Algorithm: Choose a docking program suitable for flexible peptides, such as RosettaDock, Glide (Peptide Docking), or HADDOCK.[8][9][10]

  • Execution:

    • Input: Provide the prepared receptor and the ensemble of ligand conformers as input.

    • Sampling: The software will systematically sample different orientations and conformations of the peptide within the defined binding site.[11]

    • Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity.

  • Analysis:

    • Cluster the resulting poses based on root-mean-square deviation (RMSD).

    • Analyze the top-scoring clusters, focusing on poses that exhibit favorable interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) with key residues in the binding pocket.

Protocol: Molecular Dynamics (MD) Simulation
  • System Setup:

    • Select Pose: Choose the most promising peptide-receptor complex from the docking results.

    • Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P).

    • Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.

    • Force Field: Use a modern force field like AMBER or CHARMM.[12]

  • Simulation Protocol:

    • Minimization: Perform a multi-stage energy minimization of the system, first with restraints on the protein and peptide heavy atoms, then gradually releasing them.

    • Heating (NVT Ensemble): Slowly heat the system from 0 K to 310 K (physiological temperature) while keeping the volume constant.

    • Equilibration (NPT Ensemble): Equilibrate the system at 310 K and 1 atm pressure until properties like density and potential energy stabilize. This allows the water molecules and protein to relax around the ligand.

    • Production Run: Run the simulation for an extended period (e.g., 100-500 nanoseconds) to collect trajectory data for analysis.

  • Analysis:

    • Stability: Calculate the RMSD of the peptide and protein backbone to assess the stability of the complex over time.

    • Flexibility: Analyze the root-mean-square fluctuation (RMSF) of individual residues to identify flexible and stable regions.

    • Interactions: Monitor the persistence of key interactions (e.g., hydrogen bonds) identified during docking.

Quantitative Data Analysis

The primary goal of in silico modeling is to predict the binding affinity of a ligand to its receptor. While specific experimental values for this compound are not widely published, the table below outlines the key quantitative parameters researchers should aim to calculate and validate.

ParameterDescriptionTypical In Silico MethodInterpretation
Docking Score An empirical value from the docking software's scoring function, estimating binding affinity.Molecular DockingLower scores generally indicate better predicted binding. Used for relative ranking of poses.
Binding Free Energy (ΔG) The overall free energy change upon ligand binding (in kcal/mol).MM/PBSA, MM/GBSA, Free Energy Perturbation (FEP)A more negative value indicates a more favorable and stronger binding interaction.
Inhibitory Constant (Kᵢ) The concentration of inhibitor required to occupy 50% of the receptors in the absence of the agonist.Calculated from ΔG (ΔG = RT ln Kᵢ)A lower Kᵢ value signifies a more potent inhibitor.
IC₅₀ The concentration of an inhibitor that reduces the response to an agonist by 50%.N/A (Experimental Value)A key parameter determined from in vitro functional assays for validation.

Detailed Methodologies: Experimental Validation

Computational predictions must be anchored by empirical data. The following protocols are essential for validating the in silico results.

Protocol: Competitive Radioligand Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of this compound for the nAChR.

  • Materials: Purified nAChR-containing membrane preparations, a radiolabeled nAChR antagonist (e.g., ³H-epibatidine or ¹²⁵I-α-bungarotoxin), unlabeled this compound, filtration apparatus, and a scintillation counter.

  • Procedure:

    • Incubate the receptor preparation with a fixed concentration of the radioligand.

    • In parallel tubes, add increasing concentrations of unlabeled this compound.

    • Allow the binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Protocol: Electrophysiological Assay (Two-Electrode Voltage Clamp)
  • Objective: To functionally confirm the antagonistic activity of this compound on nAChR ion channel function.

  • Materials: Xenopus oocytes expressing the target nAChR subunits, two-electrode voltage clamp setup, recording chambers, and perfusion system.

  • Procedure:

    • Inject cRNA for the desired nAChR subunits into Xenopus oocytes and allow for receptor expression (2-5 days).

    • Place an oocyte in the recording chamber and impale it with two electrodes (voltage-sensing and current-injecting).

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Perfuse the oocyte with a control buffer and then apply a pulse of acetylcholine to elicit an inward current.

    • After a washout period, pre-incubate the oocyte with a specific concentration of this compound for several minutes.

    • Apply the same acetylcholine pulse in the continued presence of this compound and record the resulting current.

  • Data Analysis:

    • Measure the peak amplitude of the ACh-evoked current in the absence and presence of various concentrations of this compound.

    • Generate a concentration-response curve to determine the IC₅₀ of this compound for the inhibition of the ACh-induced current. This provides direct functional validation of its antagonistic properties.

References

An In-depth Technical Guide to the Degradation Pathways and Metabolite Identification of Pentapeptide-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentapeptide-3, and more specifically its widely recognized form, Palmitoyl this compound (also known as Palmitoyl-KTTKS or Matrixyl®), is a synthetic lipopeptide that has garnered significant attention in the cosmetic and dermatological fields for its anti-aging properties. As a matrikine, it functions as a signaling molecule, stimulating the synthesis of extracellular matrix (ECM) components, such as collagen, to improve skin structure and reduce the appearance of wrinkles.[1][2] Understanding the degradation pathways and identifying the resulting metabolites of this peptide are crucial for assessing its stability, bioavailability, and overall efficacy in topical formulations. This technical guide provides a comprehensive overview of the current knowledge on the degradation of this compound, detailed experimental protocols for its analysis, and a summary of its biological signaling.

Degradation Pathways of this compound

The stability of this compound is significantly influenced by its chemical structure, particularly the N-terminal palmitoylation of the core pentapeptide, Lys-Thr-Thr-Lys-Ser (KTTKS).[3][4] This lipid modification plays a crucial role in protecting the peptide from enzymatic degradation within the skin.

The primary degradation pathway for the unmodified KTTKS peptide is enzymatic hydrolysis by aminopeptidases present in the skin.[3] This process involves the stepwise cleavage of amino acids from the N-terminus. However, the presence of the palmitoyl group on the N-terminal lysine of Palmitoyl this compound effectively blocks the action of these enzymes, leading to enhanced stability.[3]

While the N-terminus is protected, Palmitoyl this compound can still undergo degradation through other enzymatic processes, primarily involving the cleavage of internal peptide bonds by other skin proteases, such as serine proteases and metalloenzymes.[3] This would result in the formation of smaller peptide fragments and potentially the cleavage of the palmitoyl group from the lysine residue.

The main degradation pathways can be summarized as:

  • Enzymatic Hydrolysis of Peptide Bonds: Cleavage of the peptide backbone by skin proteases. Due to the protected N-terminus, cleavage is more likely to occur at internal or C-terminal positions.

  • Deamidation: Potential modification of the amide groups in the peptide backbone, although this is a less prominent pathway for this specific peptide sequence.

  • Oxidation: The amino acid residues of this compound are not highly susceptible to oxidation.

Metabolite Identification

The identification of this compound metabolites is primarily achieved through the use of high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This powerful analytical technique allows for the separation and structural elucidation of the parent peptide and its degradation products.

For the unmodified KTTKS peptide, the major identified metabolites are shorter peptide fragments resulting from N-terminal degradation:

  • Thr-Thr-Lys-Ser (TTKS)

  • Thr-Lys-Ser (TKS) [3]

For Palmitoyl this compound, while it is significantly more stable, potential degradation would lead to a different profile of metabolites. Based on the likely degradation pathways, the following metabolites could be anticipated:

  • Palmitoyl-Lys-Thr-Thr-Lys + Ser

  • Palmitoyl-Lys-Thr-Thr + Lys-Ser

  • Palmitoyl-Lys + Thr-Thr-Lys-Ser

  • Free Palmitic Acid and the KTTKS peptide (if the amide bond linking the fatty acid is cleaved)

  • Smaller palmitoylated peptide fragments.

Definitive identification of these metabolites requires detailed fragmentation analysis using tandem mass spectrometry. The fragmentation pattern of the parent Palmitoyl this compound would serve as a reference for identifying related structures in degraded samples.

Quantitative Data on this compound Degradation

The stability of this compound (Pal-KTTKS) has been quantitatively assessed in various in vitro skin models. The data consistently demonstrates its enhanced stability compared to its non-palmitoylated counterpart (KTTKS).

PreparationPeptideIncubation Time (min)Remaining Peptide (%)Reference
Dermal Skin ExtractKTTKS60~3.2[3]
Dermal Skin ExtractPal-KTTKS120>80[3]
Epidermal Skin ExtractKTTKS120~20[3]
Epidermal Skin ExtractPal-KTTKS120~90[3]
Skin HomogenateKTTKS60<5[3]
Skin HomogenatePal-KTTKS120~70[3]

Experimental Protocols

Preparation of Skin Homogenates for Stability Assays

This protocol is adapted from methodologies used for assessing peptide stability in skin.[5]

  • Tissue Preparation: Obtain full-thickness skin samples (e.g., from animal models or human explants). Separate the epidermis from the dermis if required for layer-specific analysis.

  • Homogenization Buffer: Prepare a suitable buffer, such as 8 M Urea buffer or HEPES buffer (10 mM, pH 7.4).[3][5]

  • Homogenization: Mince the skin tissue into small pieces. Homogenize the tissue in the buffer using a mechanical homogenizer (e.g., a glass grinder or a bead-based homogenizer) on ice to prevent enzymatic degradation from heat.[5]

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble skin enzymes, for use in the stability assay.

  • Protein Quantification: Determine the total protein concentration of the skin homogenate using a standard protein assay (e.g., BCA assay) to normalize the enzymatic activity.[5]

In Vitro Peptide Stability Assay
  • Peptide Solution: Prepare a stock solution of Palmitoyl this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the incubation buffer (e.g., HEPES buffer, pH 7.4).

  • Incubation: Add the peptide solution to the skin homogenate at a defined ratio (e.g., 1:1 v/v). Incubate the mixture at 37°C in a shaking water bath.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 30, 60, 120, 240 minutes).

  • Enzyme Inactivation: Immediately stop the enzymatic reaction in the collected aliquots by adding a quenching solution, such as a strong acid (e.g., trichloroacetic acid) or a high concentration of organic solvent (e.g., acetonitrile), and placing the samples on ice.

  • Sample Preparation for LC-MS/MS: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis. An internal standard (e.g., a structurally similar, stable peptide) should be added to each sample to ensure accurate quantification.[3]

LC-MS/MS Analysis of Palmitoyl this compound
  • Chromatographic Separation:

    • Column: A C8 or C18 reversed-phase column is typically used for the separation of lipopeptides.[6][7]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile), both containing an ion-pairing agent (e.g., formic acid or trifluoroacetic acid) to improve peak shape and ionization efficiency.[7][8]

    • Flow Rate: A typical flow rate for analytical HPLC is in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for peptides.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, which provides high selectivity and sensitivity.

    • MRM Transitions: For Palmitoyl this compound (Pal-KTTKS), the precursor ion ([M+H]+) is m/z 802.3. A characteristic product ion for quantification is m/z 129.0.[3] The specific transitions for the internal standard would also be monitored.

    • Data Analysis: The peak area of the analyte is normalized to the peak area of the internal standard, and the concentration is determined from a calibration curve prepared with known concentrations of the peptide.

Signaling Pathways and Logical Relationships

Experimental Workflow for this compound Stability Analysis

G cluster_prep Sample Preparation cluster_assay Stability Assay cluster_analysis Analysis skin_tissue Skin Tissue homogenization Homogenization in Buffer skin_tissue->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 supernatant Collect Supernatant (Skin Homogenate) centrifugation1->supernatant incubation Incubation at 37°C supernatant->incubation peptide_solution Palmitoyl this compound Solution peptide_solution->incubation sampling Aliquots at Time Points incubation->sampling quenching Enzyme Inactivation sampling->quenching centrifugation2 Protein Precipitation quenching->centrifugation2 lcms_analysis LC-MS/MS Analysis centrifugation2->lcms_analysis data_analysis Data Analysis (Degradation Kinetics) lcms_analysis->data_analysis

Caption: Workflow for in vitro stability testing of this compound.

Proposed Degradation Pathway of this compound

G cluster_metabolites Potential Metabolites parent Palmitoyl-Lys-Thr-Thr-Lys-Ser (this compound) frag1 Palmitoyl-Lys-Thr-Thr-Lys + Ser parent->frag1 C-terminal Cleavage frag2 Palmitoyl-Lys-Thr-Thr + Lys-Ser parent->frag2 Internal Cleavage frag3 Palmitoyl-Lys + Thr-Thr-Lys-Ser parent->frag3 Internal Cleavage frag4 Palmitic Acid + KTTKS parent->frag4 Amide Bond Cleavage

Caption: Potential enzymatic degradation pathways of Palmitoyl this compound.

Signaling Pathway of this compound (Matrikine)

G peptide Palmitoyl this compound (Matrikine) receptor Cell Surface Receptor (e.g., TGF-β Receptor Complex) peptide->receptor smad Activation of Smad Pathway receptor->smad nucleus Translocation to Nucleus smad->nucleus transcription Gene Transcription nucleus->transcription ecm Increased Synthesis of: - Collagen I, III, IV - Fibronectin - Hyaluronic Acid transcription->ecm skin Improved Skin Structure & Wrinkle Reduction ecm->skin

Caption: TGF-β signaling cascade initiated by this compound.

Conclusion

This compound, particularly in its palmitoylated form, demonstrates significant stability in skin environments, a key attribute for its efficacy as a topical anti-aging ingredient. Its primary degradation pathway involves enzymatic cleavage of the peptide backbone, a process that is considerably hindered by the N-terminal palmitoyl group. The identification of its metabolites through advanced analytical techniques like LC-MS/MS is essential for a complete understanding of its biological fate. As a matrikine, Palmitoyl this compound exerts its biological effects by stimulating the TGF-β signaling pathway, leading to the enhanced production of crucial extracellular matrix proteins. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the properties and applications of this and other cosmetic peptides.

References

The Serpent's Kiss: A Technical Examination of Pentapeptide-3's Homology to the Neurotoxic Waglerin-1 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical analysis reveals the direct molecular lineage of the cosmetic ingredient Pentapeptide-3 to Waglerin-1, a potent neurotoxic peptide found in the venom of the Temple Viper (Tropidolaemus wagleri). This whitepaper delves into the structural homology, comparative bioactivity, and the underlying mechanism of action of these two peptides, providing researchers, scientists, and drug development professionals with a detailed guide to their relationship and function as antagonists of the nicotinic acetylcholine receptor.

Executive Summary

This compound, a synthetic peptide with the amino acid sequence Gly-Pro-Arg-Pro-Ala, is a functional fragment of the 22-amino acid neurotoxin, Waglerin-1. Both peptides exert their biological effects by acting as competitive antagonists at the nicotinic acetylcholine receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction. This antagonism prevents the binding of the neurotransmitter acetylcholine, thereby inhibiting muscle contraction and inducing a state of muscle relaxation. While Waglerin-1 is a potent toxin with a demonstrated high affinity for muscle-specific nAChRs, the bioactivity of its pentapeptide fragment, this compound, is less potent but retains the same fundamental mechanism of action. This document provides a detailed comparison of their structures, binding affinities, and the experimental protocols used to characterize their function.

Structural Homology: A Fragment of a Lethal Toxin

This compound is identical to the amino acid sequence of residues 6 through 10 of Waglerin-1. The full amino acid sequence of Waglerin-1 is presented below, with the this compound fragment highlighted.

Waglerin-1 Amino Acid Sequence: Gly-Gly-Lys-Pro-Asp-Gly-Pro-Arg-Pro-Ala -Cys-His-Pro-Pro-Cys-His-Tyr-Ile-Pro-Arg-Pro-Lys-Pro-Arg

This direct sequence homology is the basis for this compound's shared mechanism of action with its parent molecule. Structure-activity relationship studies of Waglerin-1 have revealed that its single intramolecular disulfide bond is critical for its high-potency bioactivity.[1] Notably, research has indicated that the N-terminal five residues of Waglerin-1 are essential for its lethal effects, and a fragment containing residues 6-22 was found to be non-toxic, raising important questions about the standalone activity of the 6-10 fragment that constitutes this compound.[1]

Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor

Both this compound and Waglerin-1 function as competitive antagonists of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. By binding to the receptor, they physically block the binding of acetylcholine, the primary neurotransmitter responsible for initiating muscle contraction. This inhibitory action leads to a flaccid paralysis of the muscle.

The signaling pathway at the neuromuscular junction and the point of inhibition by these peptides is illustrated below.

Neuromuscular Junction Signaling Pathway cluster_pre cluster_synapse cluster_post Nerve_Terminal Presynaptic Nerve Terminal ACh_Vesicles Acetylcholine (ACh) Vesicles Synaptic_Cleft Synaptic Cleft ACh_Vesicles->Synaptic_Cleft ACh Release nAChR Nicotinic Acetylcholine Receptor (nAChR) Synaptic_Cleft->nAChR ACh Binds Muscle_Membrane Postsynaptic Muscle Membrane Na_Channel Sodium Ion Channel (Closed) nAChR->Na_Channel Opens Muscle_Contraction Muscle Contraction Na_Channel->Muscle_Contraction Na+ Influx & Depolarization Peptide This compound or Waglerin-1 Peptide->nAChR Blocks ACh Binding

Mechanism of nAChR Antagonism

Quantitative Bioactivity: A Comparison of Potency

A critical differentiator between Waglerin-1 and its this compound fragment is their binding affinity for the nAChR, which translates to their potency in inhibiting muscle contraction. While extensive quantitative data for this compound from peer-reviewed literature is limited, a significant body of research exists for Waglerin-1.

PeptideReceptor TargetBinding Affinity (IC50)Reference
Waglerin-1Mouse Muscle nAChR50 nM[2]
This compoundnAChRData not available in peer-reviewed literature

IC50 (half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.

The lack of a publicly available, peer-reviewed IC50 value for this compound makes a direct, quantitative comparison challenging. However, the necessity of the N-terminal region and the disulfide bond for the high toxicity of Waglerin-1 suggests that this compound would have a significantly lower binding affinity.

Experimental Protocols

The characterization of nAChR antagonists like Waglerin-1 and this compound relies on established in vitro and electrophysiological assays. Below are detailed methodologies for key experiments.

Radioligand Competitive Binding Assay

This assay is employed to determine the binding affinity (Ki or IC50) of a test compound (e.g., this compound or Waglerin-1) by measuring its ability to displace a radiolabeled ligand with known affinity for the nAChR.

Objective: To quantify the binding affinity of the peptide to the nAChR.

Radioligand Binding Assay Workflow Start Start Prep_Membranes Prepare nAChR-rich Membrane Fractions Start->Prep_Membranes Incubate Incubate Membranes with: 1. Fixed concentration of Radioligand (e.g., [3H]epibatidine) 2. Varying concentrations of Test Peptide Prep_Membranes->Incubate Equilibrate Allow to Reach Binding Equilibrium Incubate->Equilibrate Separate Separate Bound and Free Radioligand (via filtration) Equilibrate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze Data: - Plot % Inhibition vs. [Peptide] - Calculate IC50/Ki Quantify->Analyze End End Analyze->End

Radioligand Competitive Binding Assay

Detailed Methodology:

  • Receptor Preparation: Isolate membrane fractions rich in nAChRs from a suitable source, such as the electric organ of Torpedo californica or cultured cells expressing the desired nAChR subtype.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin) and a range of concentrations of the unlabeled test peptide (this compound or Waglerin-1).

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test peptide concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Muscle Contraction Assay

This assay directly measures the effect of the peptide on the contractility of muscle cells or tissue in response to a stimulus.

Objective: To assess the functional impact of the peptide on muscle relaxation.

In Vitro Muscle Contraction Assay Start Start Culture_Cells Culture Muscle Cells (e.g., C2C12 myotubes) or Prepare Isolated Muscle Tissue Start->Culture_Cells Baseline Record Baseline Muscle Contraction (e.g., via electrical stimulation) Culture_Cells->Baseline Add_Peptide Add Test Peptide (this compound or Waglerin-1) to the culture medium Baseline->Add_Peptide Incubate Incubate for a Defined Period Add_Peptide->Incubate Stimulate Stimulate Muscle Contraction Again Incubate->Stimulate Record Record Post-Treatment Contraction Force/Amplitude Stimulate->Record Compare Compare Baseline and Post-Treatment Contraction to Determine % Inhibition Record->Compare End End Compare->End

In Vitro Muscle Contraction Assay

Detailed Methodology:

  • Preparation: Culture a suitable muscle cell line (e.g., C2C12 myotubes) or use an isolated muscle preparation (e.g., phrenic nerve-diaphragm).

  • Baseline Measurement: Induce muscle contraction using a controlled stimulus, such as electrical field stimulation or the application of a cholinergic agonist, and record the force or amplitude of contraction.

  • Peptide Application: Introduce the test peptide (this compound or Waglerin-1) to the experimental medium at various concentrations.

  • Incubation: Allow the peptide to incubate with the muscle preparation for a predetermined period.

  • Post-treatment Measurement: Re-apply the same stimulus and record the resulting muscle contraction.

  • Analysis: Compare the contraction force or amplitude before and after the application of the peptide to determine the percentage of inhibition.

Conclusion

This compound is a synthetic peptide that is structurally homologous to a fragment of the potent snake venom neurotoxin, Waglerin-1. Both peptides share a common mechanism of action as competitive antagonists of the nicotinic acetylcholine receptor, leading to muscle relaxation. While Waglerin-1 exhibits high-affinity binding and significant toxicity, the bioactivity of this compound is less potent, a characteristic attributable to the absence of key structural features of the parent toxin. The cosmetic application of this compound for its muscle-relaxing properties is a direct consequence of its venom-derived origins. Further quantitative research is required to fully elucidate the binding affinity and functional potency of this compound to provide a more direct comparison with its formidable progenitor, Waglerin-1. This understanding is crucial for the continued development and safety assessment of bioactive peptides in both cosmetic and therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Pentapeptide-3

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of Pentapeptide-3 (sequence: Gly-Pro-Arg-Pro-Ala-NH₂), also known as Vialox. The methodology is based on the widely used Fmoc/tBu strategy. This document is intended for researchers, scientists, and drug development professionals familiar with peptide synthesis.

Overview of this compound

This compound is a synthetic peptide that acts as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1] By blocking these receptors at the post-synaptic membrane, it inhibits muscle contraction, leading to a reduction in the appearance of expression lines and wrinkles.[2] Its sequence is H-Gly-Pro-Arg-Pro-Ala-NH₂[2][3][4], and it has a molecular weight of approximately 495.58 g/mol .[1][3]

Synthesis Strategy

The synthesis of this compound is performed on a solid support, typically a Rink Amide resin, which yields a C-terminal amide upon cleavage.[5][6] The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus using Fmoc-protected amino acids. The side chain of Arginine is protected with the acid-labile Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.[2]

Synthesis Workflow Diagram

SPPS_Workflow Resin Rink Amide Resin Swelling Resin Swelling (DMF) Resin->Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection Ala_Coupling Couple Fmoc-Ala-OH Fmoc_Deprotection->Ala_Coupling Cycle 1 Wash1 Wash (DMF, DCM) Ala_Coupling->Wash1 Wash1->Fmoc_Deprotection Repeat for each amino acid Pro1_Coupling Couple Fmoc-Pro-OH Wash1->Pro1_Coupling Cycle 2 Wash2 Wash (DMF, DCM) Pro1_Coupling->Wash2 Arg_Coupling Couple Fmoc-Arg(Pbf)-OH Wash2->Arg_Coupling Cycle 3 Wash3 Wash (DMF, DCM) Arg_Coupling->Wash3 Pro2_Coupling Couple Fmoc-Pro-OH (Double Coupling) Wash3->Pro2_Coupling Cycle 4 Wash4 Wash (DMF, DCM) Pro2_Coupling->Wash4 Gly_Coupling Couple Fmoc-Gly-OH Wash4->Gly_Coupling Cycle 5 Final_Wash Final Wash (DMF, DCM, Ether) Gly_Coupling->Final_Wash Cleavage Cleavage from Resin & Deprotection (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (HPLC, MS) Purification->Analysis

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the solid-phase synthesis of this compound. Actual results may vary depending on the specific reagents, equipment, and techniques used.

ParameterExpected ValueMethod of Analysis
Crude Peptide Purity >70%RP-HPLC
Final Peptide Purity >98%RP-HPLC
Overall Yield 20-40%Gravimetric
Molecular Mass (Observed) 495.58 ± 1 DaMass Spectrometry (ESI-MS)
Appearance White lyophilized powderVisual Inspection
Solubility Soluble in waterVisual Inspection

Detailed Experimental Protocols

4.1. Materials and Reagents

  • Rink Amide MBHA resin (loading capacity: 0.4-0.8 mmol/g)

  • Fmoc-Gly-OH

  • Fmoc-Pro-OH

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Ala-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Trifluoroacetic acid (TFA)

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Anisole

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Deionized water, HPLC grade

4.2. Protocol for Solid-Phase Peptide Synthesis (0.1 mmol scale)

4.2.1. Resin Swelling

  • Weigh 250 mg of Rink Amide resin (assuming a loading of 0.4 mmol/g) into a reaction vessel.

  • Add 5 mL of DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

4.2.2. Fmoc Deprotection

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes at room temperature.

  • Drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

4.2.3. Amino Acid Coupling (General Cycle)

  • In a separate vial, dissolve 3 equivalents (0.3 mmol) of the Fmoc-amino acid and 2.9 equivalents (0.29 mmol) of HBTU in 2 mL of DMF.

  • Add 6 equivalents (0.6 mmol) of DIPEA to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

4.2.4. Peptide Chain Elongation

  • Cycle 1: Coupling of Fmoc-Ala-OH

    • Follow the general Fmoc deprotection and amino acid coupling protocols.

  • Cycle 2: Coupling of Fmoc-Pro-OH

    • Follow the general Fmoc deprotection and amino acid coupling protocols.

  • Cycle 3: Coupling of Fmoc-Arg(Pbf)-OH

    • Follow the general Fmoc deprotection and amino acid coupling protocols. Due to the bulky side chain of arginine, extend the coupling time to 2-3 hours if necessary.

  • Cycle 4: Coupling of Fmoc-Pro-OH

    • Follow the general Fmoc deprotection and amino acid coupling protocols. To mitigate potential issues with coupling to a proline residue, perform a double coupling . After the first coupling and washing, repeat the coupling step with a fresh solution of activated Fmoc-Pro-OH.[7]

  • Cycle 5: Coupling of Fmoc-Gly-OH

    • Follow the general Fmoc deprotection and amino acid coupling protocols.

4.2.5. Final Fmoc Deprotection

  • After the final coupling of Fmoc-Gly-OH, perform the Fmoc deprotection protocol as described in section 4.2.2.

  • After the final washes, wash the peptide-resin with methanol (3 x 5 mL) and diethyl ether (3 x 5 mL) and dry under vacuum for at least 1 hour.

4.3. Cleavage and Deprotection

  • Prepare the cleavage cocktail "Reagent R" fresh in a fume hood: 90% TFA, 5% thioanisole, 3% 1,2-ethanedithiol (EDT), and 2% anisole.[2][3]

  • Add 5 mL of the cleavage cocktail to the dried peptide-resin.

  • Agitate the mixture at room temperature for 2-3 hours.[1][2]

  • Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

  • Wash the resin with a small amount of fresh TFA (1 mL) and combine the filtrates.

4.4. Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Air-dry the crude peptide pellet to remove residual ether.

  • Dissolve the crude peptide in a minimal amount of 10% aqueous acetonitrile.

  • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the pure peptide.

  • Lyophilize the pure fractions to obtain the final this compound as a white powder.

4.5. Analysis

  • Confirm the purity of the final product by analytical RP-HPLC.

  • Verify the identity of the peptide by mass spectrometry (e.g., ESI-MS) to confirm the correct molecular weight.

Signaling Pathway

This compound functions by antagonizing the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.

Caption: Mechanism of action of this compound at the neuromuscular junction.

References

Continuous flow synthesis methods for "Pentapeptide-3" production

Author: BenchChem Technical Support Team. Date: November 2025

Answering the user's request.## Application Notes: Continuous Flow Synthesis of Pentapeptide-3

Introduction

This compound, also known by trade names such as Vialox® and Matrixyl®, is a synthetic peptide composed of five amino acids with the sequence Gly-Pro-Arg-Pro-Ala-NH2.[1][2] It is a widely utilized active ingredient in the cosmetics industry, primarily for its anti-aging properties. This compound functions as a competitive antagonist of nicotinic acetylcholine receptors (AChRs) at the post-synaptic membrane, mimicking the muscle-relaxing effect of curare.[1][3] This action inhibits the release of sodium ions, preventing muscle contraction and thereby smoothing expression lines and wrinkles.[1] Additionally, some formulations of this compound are noted to stimulate the production of collagen and extracellular matrix proteins.[4]

Traditional peptide synthesis is performed using batch-wise solid-phase peptide synthesis (SPPS), a time-consuming process that often requires a large excess of reagents and solvents.[5][6] Continuous flow chemistry, particularly Continuous Flow-Solid Phase Peptide Synthesis (CF-SPPS), has emerged as a powerful and efficient alternative.[6][7] This methodology offers significant advantages, including drastically reduced reaction times, improved product purity, enhanced safety, and greater scalability, making it an ideal approach for the production of cosmetic peptides like this compound.[8][9]

Mechanism of Action: Neuromuscular Blockade

This compound exerts its primary anti-wrinkle effect by interfering with the signal transmission between nerve and muscle cells. By competitively blocking the acetylcholine receptor, it prevents the muscle contractions that lead to the formation of dynamic wrinkles.[1]

Mechanism of Action of this compound cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicle Neuron_end Nerve Terminal ACh_vesicle->Neuron_end Signal Arrival AChR ACh Receptor (AChR) Neuron_end->AChR ACh Release & Binding Na_channel Na+ Channel (Closed) AChR->Na_channel Opens Channel Contraction Muscle Contraction Na_channel->Contraction Na+ Influx Leads to Penta3 This compound Penta3->AChR Blocks Binding

Caption: Diagram of this compound's antagonistic action on the acetylcholine receptor.

Continuous flow synthesis automates the iterative steps of solid-phase peptide synthesis (SPPS), significantly accelerating the production timeline. The peptide is assembled on a solid resin support packed into a column (reactor), through which heated streams of reagents and washing solvents are passed.[10]

General Workflow of Continuous Flow SPPS

The synthesis follows a cyclical process of deprotection and coupling for each amino acid in the sequence. In-line monitoring, typically via UV-Vis spectroscopy, allows for real-time assessment of reaction efficiency by detecting the cleavage of the Fmoc protecting group.[7]

General Workflow for Continuous Flow SPPS Start Start: Pre-loaded Resin (e.g., Fmoc-Ala-Rink Amide) Deprotection 1. Fmoc Deprotection (Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Activator, Base in DMF) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Cycle Repeat Cycle for Pro, Arg, Pro, Gly Wash2->Cycle Cycle->Deprotection Next Amino Acid Cleavage Final Cleavage & Deprotection (TFA Cocktail) Cycle->Cleavage Final Cycle Complete Purification Purification (RP-HPLC) Cleavage->Purification End Final Product: This compound Purification->End

Caption: Cyclical workflow for the synthesis of this compound via CF-SPPS.

Data Presentation

Table 1: Comparison of Typical Synthesis Parameters (Continuous Flow vs. Batch)
ParameterContinuous Flow SPPSConventional Batch SPPS
Time per Amino Acid Cycle 1.8 - 15 minutes[10][11]60 - 100 minutes[5]
Amino Acid Equivalents 1.5 - 5[6][12]3 - 10
Solvent Consumption Significantly Reduced[6][13]High
Crude Purity Generally Higher[13]Variable, sequence-dependent
Process Monitoring Real-time (e.g., In-line UV)[7]Offline analysis required
Operating Temperature Elevated (e.g., 60-90 °C)[5]Room Temperature or Microwave
Scalability Achieved by longer run time[8]Requires larger reaction vessels
Table 2: Materials and Reagents for this compound Synthesis
MaterialDescription / Purpose
Resin Rink Amide Resin (pre-loaded with Fmoc-L-Alanine)
Amino Acids Fmoc-L-Proline, Fmoc-L-Arginine(Pbf), Fmoc-L-Glycine
Deprotection Reagent 20% Piperidine in Dimethylformamide (DMF)
Coupling/Activation Reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Base N,N-Diisopropylethylamine (DIEA)
Solvents DMF (Peptide Synthesis Grade), Dichloromethane (DCM)
Cleavage Cocktail 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Purification Solvents Acetonitrile (ACN) with 0.1% TFA, Water with 0.1% TFA

Experimental Protocols

Automated Continuous Flow Synthesis Protocol

This protocol outlines the synthesis of this compound (Gly-Pro-Arg-Pro-Ala-NH2) on a 0.1 mmol scale using an automated flow peptide synthesizer.

  • System Preparation :

    • Pack a suitable reactor column with Rink Amide resin pre-loaded with Fmoc-L-Alanine (0.1 mmol).

    • Prime all fluid lines of the synthesizer with DMF.

    • Prepare stock solutions of Fmoc-amino acids (0.3 M in DMF), HATU (0.3 M in DMF), and DIEA (0.6 M in DMF).[12]

    • Ensure the deprotection solution (20% piperidine in DMF) and wash solvent (DMF) reservoirs are full.

  • Synthesis Cycle (to be repeated for Pro, Arg(Pbf), Pro, Gly) :

    • Fmoc Deprotection : Flow the 20% piperidine/DMF solution through the reactor at a flow rate of 5 mL/min for 2 minutes at 60°C to remove the Fmoc group from the N-terminal amino acid.[12]

    • Wash : Flow DMF through the reactor at 10 mL/min for 2 minutes to wash away excess piperidine and the cleaved Fmoc-adduct.[10]

    • Coupling :

      • Flow the pre-activated amino acid solution (Fmoc-AA, HATU, and DIEA mixed just prior to entering the reactor) through the column.

      • Use a flow rate of 5 mL/min for 2.5 minutes at 60°C.[12] This delivers approximately 4 equivalents of the amino acid.

    • Final Wash : Flow DMF through the reactor at 10 mL/min for 2 minutes to remove excess reagents.

  • Post-Synthesis : After the final coupling cycle (Fmoc-Gly), perform a final deprotection step followed by a thorough DMF wash and then a final wash with DCM before drying the resin under a stream of nitrogen.

Cleavage and Deprotection Protocol
  • Transfer the dried peptidyl-resin to a reaction vessel.

  • Add 10 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the resin.

  • Stir or agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a 50 mL centrifuge tube filled with cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers and cleaved protecting groups.

  • Dry the resulting white peptide pellet under vacuum.

Purification Protocol
  • Sample Preparation : Dissolve the crude peptide pellet in a minimal amount of Buffer A (Water with 0.1% TFA).

  • RP-HPLC : Purify the peptide using a preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.[14]

    • Mobile Phase A : 0.1% TFA in Water

    • Mobile Phase B : 0.1% TFA in Acetonitrile

    • Gradient : A linear gradient from 5% to 45% Buffer B over 40 minutes is typically suitable for a peptide of this nature.

    • Detection : Monitor the column effluent at 214-220 nm.[14]

  • Fraction Collection : Collect fractions corresponding to the main product peak.

  • Analysis : Analyze the collected fractions for purity using analytical HPLC.

  • Lyophilization : Pool the pure fractions and freeze-dry to obtain the final this compound product as a white, fluffy powder.[14]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Pentapeptide-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of synthetic peptides, ensuring the high purity required for research, therapeutic, and diagnostic applications.[1][2] This application note provides a detailed protocol for the purification of "Pentapeptide-3," a generic designation for a five-amino-acid peptide, using Reverse-Phase HPLC (RP-HPLC). RP-HPLC separates peptides based on their hydrophobicity, making it a highly effective method for removing impurities commonly found in crude synthetic peptide mixtures, such as truncated sequences, deletion sequences, and incompletely deprotected peptides.[1][3] This document outlines the necessary materials, a step-by-step experimental protocol, and data interpretation guidelines to achieve high-purity this compound.

Principle of Reversed-Phase HPLC for Peptide Purification

In RP-HPLC, the stationary phase is non-polar (hydrophobic), typically consisting of silica particles chemically modified with alkyl chains (e.g., C18, C8, or C4).[1] The mobile phase is a polar, aqueous-organic mixture. Peptides are loaded onto the column in a highly aqueous mobile phase, where they bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then used to elute the peptides. More hydrophobic peptides interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute.[1][4] Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.[5][6]

Materials and Methods

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.

  • Preparative or semi-preparative RP-HPLC column (e.g., C18, 5-10 µm particle size, 150-250 mm length, 10-22 mm internal diameter).

  • Analytical RP-HPLC column (e.g., C18, 3-5 µm particle size, 50-150 mm length, 2.1-4.6 mm internal diameter).

  • Lyophilizer (freeze-dryer).

  • Filtration apparatus (0.22 µm or 0.45 µm membrane filters).[7]

  • pH meter.

Reagents
  • HPLC-grade acetonitrile (ACN).

  • HPLC-grade water.

  • Trifluoroacetic acid (TFA), sequencing grade.

  • Crude this compound.

Experimental Protocol

A systematic workflow is crucial for the successful purification of this compound. The following diagram illustrates the key stages of the process.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification SamplePrep Sample Preparation (Dissolution & Filtration) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (A: 0.1% TFA in Water B: 0.1% TFA in ACN) Equilibration Column Equilibration MobilePhasePrep->Equilibration Equilibration->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection (214-220 nm) Gradient->Detection Fractionation Fraction Collection Detection->Fractionation PurityAnalysis Purity Analysis (Analytical HPLC) Fractionation->PurityAnalysis Pooling Fraction Pooling PurityAnalysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Pure this compound Lyophilization->FinalProduct

Caption: Workflow for HPLC Purification of this compound.

Sample Preparation

Proper sample preparation is critical to prevent column blockage and ensure reproducible results.[7][8]

  • Dissolution: Dissolve the crude this compound in a small volume of Mobile Phase A or a solvent mixture that ensures complete solubility (e.g., water/acetonitrile).

  • Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[7][9]

Mobile Phase Preparation

The mobile phase is a key factor in the separation efficacy.[7]

  • Mobile Phase A: Prepare a solution of 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: Prepare a solution of 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Degassing: Thoroughly degas both mobile phases before use to prevent pump and column blockage and to ensure a stable baseline.[1]

HPLC Purification
  • Column Equilibration: Equilibrate the preparative/semi-preparative RP-HPLC column with Mobile Phase A or a low percentage of Mobile Phase B (e.g., 5%) until a stable baseline is achieved.[1]

  • Sample Injection: Inject the filtered peptide sample onto the column. The injection volume should be optimized based on the column dimensions and loading capacity.

  • Gradient Elution: Elute the bound peptides using a linear gradient of increasing Mobile Phase B concentration. A shallow gradient is often most effective for high-resolution separation.[1][10] A typical starting gradient is from 5% to 65% Mobile Phase B over 60 minutes.[1]

  • Detection: Monitor the column eluate using a UV detector at a wavelength of 214-220 nm, where the peptide bond absorbs.[3]

  • Fraction Collection: Collect fractions across the peak(s) of interest.

Post-Purification Analysis and Processing
  • Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.

  • Fraction Pooling: Pool the fractions that meet the desired purity level (e.g., >95% or >98%).

  • Lyophilization: Freeze-dry the pooled fractions to remove the mobile phase and obtain the purified this compound as a solid powder.

Data Presentation and Interpretation

The success of the purification is evaluated by the purity, yield, and retention time of the target peptide. The following tables summarize typical parameters for the HPLC purification of a pentapeptide.

Table 1: HPLC Operating Parameters

ParameterPreparative RP-HPLCAnalytical RP-HPLC
Column C18, 10 µm, 250 x 21.2 mmC18, 5 µm, 150 x 4.6 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 15-20 mL/min1.0 mL/min
Gradient 5-50% B over 45 min5-65% B over 30 min
Detection 220 nm220 nm
Column Temp. Ambient to 40°CAmbient to 40°C

Table 2: Performance Metrics for this compound Purification

MetricTypical ValueNotes
Purity Achieved >95% to >99%Dependent on the complexity of the crude mixture and optimization of the gradient.[1]
Recovery Yield 50-80%Can be affected by the number of purification cycles and handling losses.
Loading Capacity Milligrams to gramsHighly dependent on column dimensions (diameter and length).[1]
Common Impurities Removed Truncated sequences, deletion sequences, incompletely deprotected peptides.[1][3]Excellent for separating peptides with small differences in hydrophobicity.[1]

Signaling Pathways and Logical Relationships

The logic of optimizing an HPLC purification method follows a structured approach, as depicted in the diagram below. This involves a cyclical process of method development, analysis, and refinement.

Optimization_Logic cluster_dev Method Development cluster_eval Evaluation cluster_refine Refinement Initial_Conditions Define Initial Conditions (Column, Mobile Phase, Gradient) Test_Run Perform Test Injection Initial_Conditions->Test_Run Analyze_Chromatogram Analyze Chromatogram (Resolution, Peak Shape) Test_Run->Analyze_Chromatogram Assess_Purity Assess Purity of Fractions Analyze_Chromatogram->Assess_Purity Modify_Gradient Modify Gradient Slope Assess_Purity->Modify_Gradient Purity Not Met Change_Mobile_Phase Change Mobile Phase (e.g., pH, ion-pairing agent) Assess_Purity->Change_Mobile_Phase Poor Selectivity Select_Column Select Different Column (e.g., C8, Phenyl) Assess_Purity->Select_Column Poor Retention/Shape Final_Protocol Optimized Protocol Assess_Purity->Final_Protocol Purity Met Modify_Gradient->Test_Run Re-run Change_Mobile_Phase->Test_Run Re-run Select_Column->Test_Run Re-run

Caption: Logical workflow for HPLC method optimization.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound using RP-HPLC. By following the outlined steps for sample and mobile phase preparation, HPLC operation, and post-purification analysis, researchers can consistently achieve high-purity peptides suitable for a wide range of scientific applications. The provided tables and diagrams serve as valuable tools for planning, executing, and optimizing the purification process.

References

Application Note: Mass Spectrometric Characterization and Sequencing of Pentapeptide-3 (Vialox)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the characterization and sequencing of the synthetic cosmetic ingredient Pentapeptide-3 using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The methods outlined are crucial for identity confirmation, purity assessment, and quality control in research and manufacturing settings.

Introduction

This compound, also known by its trade name Vialox, is a synthetic peptide with the amino acid sequence Gly-Pro-Arg-Pro-Ala, featuring a C-terminal amidation (Gly-Pro-Arg-Pro-Ala-NH2).[1][2][3][4] It functions as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the post-synaptic membrane, which blocks nerve signals and induces muscle relaxation.[1][2][5] This mechanism makes it a popular active ingredient in cosmetic formulations for reducing the appearance of expression wrinkles.[2][3]

Accurate characterization and sequence verification are essential to ensure the identity and purity of synthetic peptides like this compound. Mass spectrometry, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is the definitive technique for this purpose.[6][7] It provides precise molecular weight determination and detailed structural information through controlled fragmentation.[8][9][10] This application note details the complete workflow, from sample preparation to data analysis, for the comprehensive characterization of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Amino Acid Sequence Gly-Pro-Arg-Pro-Ala-NH₂[2][3][4]
Molecular Formula C₂₁H₃₇N₉O₅[3][4]
Average Molecular Weight 495.58 Da[3]
Monoisotopic Mass 495.2918 DaCalculated

Experimental Protocols

Materials and Reagents
  • This compound standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA), LC-MS grade (or other suitable organic acid like acetic acid)[11]

  • Eppendorf tubes

  • Syringe filters (0.22 µm)

Sample Preparation Protocol

Proper sample preparation is critical to avoid interference from salts, detergents, or stabilizers which can suppress the analyte signal and contaminate the instrument.[11][12]

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound standard and dissolve it in 1 mL of HPLC-grade water to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL. The final solvent composition should be compatible with ESI-MS, typically a mixture of water and an organic solvent with a small amount of acid to facilitate protonation.[11] A recommended solvent is 50:50 (v/v) acetonitrile:water + 0.1% formic acid.

  • Finalize Sample: Vortex the working solution gently to ensure homogeneity. If necessary, filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.

Instrumentation and Method

The analysis is performed using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an electrospray ionization (ESI) source.[8][12] ESI is a soft ionization technique well-suited for peptides, as it minimizes in-source fragmentation and can produce multiply charged ions, extending the mass range of the analyzer.[13][14][15]

Table 2: Suggested LC-MS/MS Parameters

ParameterSettingPurpose
Liquid Chromatography (Optional but Recommended)
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Separates the peptide from impurities.[16]
Mobile Phase A0.1% Formic Acid in WaterAqueous phase.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic phase.
Gradient5% to 50% B over 10 minutesElutes the peptide from the column.
Flow Rate0.3 mL/minStandard flow rate for analytical LC.
Mass Spectrometry (ESI Source)
Ionization ModePositive Ion ModePeptides readily form positive ions by protonation.
Capillary Voltage3.0 - 4.0 kVCreates the electrospray.[17]
Source Temperature100 - 150 °CAids in desolvation of droplets.[17]
Cone Voltage30 - 40 VFacilitates ion transfer into the mass analyzer.[17]
MS1 Scan (Full Scan)
Mass Range100 - 1000 m/zTo detect the precursor ions of this compound.
MS2 Scan (Tandem MS)
Precursor Ion(s)m/z 496.29 (M+H)⁺, 248.65 (M+2H)²⁺Isolate and fragment the parent peptide ions.
Activation TypeCollision-Induced Dissociation (CID)The most common method for peptide fragmentation.[18]
Collision Energy15 - 35 eV (Ramped or Stepped)Energy required to induce fragmentation.

Data Analysis and Expected Results

Workflow for this compound Analysis

The overall process involves preparing the sample, introducing it into the mass spectrometer, acquiring data in both full scan (MS1) and fragmentation (MS/MS) modes, and finally, interpreting the resulting spectra to confirm the peptide's identity and sequence.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep Dissolve This compound dilute Dilute to Working Conc. prep->dilute acidify Acidify with 0.1% Formic Acid dilute->acidify lc LC Separation (Optional) acidify->lc esi Electrospray Ionization (ESI) lc->esi ms1 MS1 Scan: Detect Precursor Ion esi->ms1 cid Select & Fragment (CID) ms1->cid ms2 MS2 Scan: Detect Fragment Ions cid->ms2 mass_confirm Confirm Molecular Weight ms2->mass_confirm seq_confirm Confirm Sequence (b- & y-ions) ms2->seq_confirm

Caption: Experimental workflow for this compound analysis.

Molecular Weight Confirmation (MS1)

In the full MS1 scan, the primary species expected for this compound (monoisotopic mass 495.29 Da) are the singly and doubly protonated molecular ions:

  • [M+H]⁺: Expected at m/z 496.29

  • [M+2H]²⁺: Expected at m/z 248.65

The presence of these ions at the correct mass-to-charge ratios confirms the molecular weight of the peptide. The basic arginine residue in the sequence makes it likely to observe the doubly charged species.

Sequence Confirmation (MS/MS)

For sequencing, the precursor ion (e.g., m/z 496.29) is isolated and fragmented via CID. This process preferentially cleaves the peptide bonds, generating a series of characteristic fragment ions known as b- and y-ions.[10][19]

  • b-ions: Contain the N-terminus plus one or more amino acid residues.

  • y-ions: Contain the C-terminus (in this case, an amide) plus one or more residues.

By calculating the mass differences between the peaks in the fragment ion spectrum, the amino acid sequence can be reconstructed de novo or confirmed against the known sequence.[9][20]

G cluster_peptide cluster_b_ions cluster_y_ions G Gly P1 Pro R Arg P2 Pro A Ala-NH₂ b1 b₁ b1->G b2 b₂ b2->P1 b3 b₃ b3->R b4 b₄ b4->P2 y4 y₄ y4->P1 y3 y₃ y3->R y2 y₂ y2->P2 y1 y₁ y1->A

Caption: Fragmentation diagram for this compound.

Table 3: Theoretical Monoisotopic m/z of Fragment Ions for this compound

Cleavage Siteb-ionm/z ([b]⁺)y-ionm/z ([y]⁺)
1Gly58.04Ala-NH₂88.07
2Gly-Pro155.09Pro-Ala-NH₂185.12
3Gly-Pro-Arg311.20Arg-Pro-Ala-NH₂341.23
4Gly-Pro-Arg-Pro408.25Pro-Arg-Pro-Ala-NH₂438.28

Note: Masses are for singly charged ions [M+H]⁺. The y-ions account for the C-terminal amide.

The MS/MS spectrum should contain peaks corresponding to the m/z values listed in Table 3. A comprehensive match across the b- and y-ion series provides high-confidence confirmation of the Gly-Pro-Arg-Pro-Ala-NH₂ sequence.

Conclusion

The LC-MS/MS method described provides a robust and reliable protocol for the definitive characterization and sequence verification of this compound. The combination of accurate molecular weight determination from MS1 scans and sequence-specific fragmentation data from MS/MS scans offers an unparalleled level of analytical detail. This workflow is essential for ensuring product quality and consistency for researchers, scientists, and professionals in the cosmetic and drug development industries.

References

Application Note: Structural Elucidation of Pentapeptide-3 (Vialox) Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentapeptide-3, commercially known as Vialox, is a synthetic peptide with the amino acid sequence Gly-Pro-Arg-Pro-Ala, commonly featuring a C-terminal amidation (H-Gly-Pro-Arg-Pro-Ala-NH₂).[1][2][3] This peptide functions as a competitive antagonist of the nicotinic acetylcholine receptors (nAChRs) at the post-synaptic membrane, effectively blocking nerve signals and leading to muscle relaxation.[2][4] Due to this mechanism, it is a popular active ingredient in cosmetic formulations aimed at reducing the appearance of expression wrinkles.[1][2] The precise three-dimensional structure of this compound is critical for its biological activity, influencing its binding affinity to nAChRs. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the high-resolution structure of peptides in solution, providing insights into their conformation and dynamics.[5][6][7][8] This application note provides a detailed protocol for the structural elucidation of this compound using a suite of NMR experiments.

Molecular Profile of this compound

ParameterValueReference
Sequence Gly-Pro-Arg-Pro-Ala-NH₂[1][2][3]
Synonym Vialox[1][2]
Molecular Formula C₂₁H₃₇N₉O₅[1][3][9]
Molecular Weight 495.58 g/mol [1][3][9]
CAS Number 725232-44-0[1]

Experimental Protocols

1. Sample Preparation

High-quality NMR data relies on meticulous sample preparation.

  • Peptide Purity: Ensure the this compound sample is of high purity (≥95%), confirmed by HPLC and Mass Spectrometry.[1]

  • Concentration: Prepare a 1-5 mM solution of this compound.[10] For the experiments described, a concentration of approximately 2.5 mM is recommended.

  • Solvent System: Dissolve the peptide in a 90% H₂O / 10% D₂O solution. The D₂O provides the field-frequency lock for the NMR spectrometer.[11] For experiments requiring the observation of exchangeable amide protons, this ratio is crucial. For long-term stability, a buffered solution such as phosphate-buffered saline (PBS) at a pH below 7.5 can be used, with a total salt concentration below 300 mM to avoid signal broadening.[11]

  • Sample Volume: The final sample volume should be between 450 µL and 500 µL for standard 5 mm NMR tubes.[11]

  • Internal Standard: Add a known concentration of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. The sample temperature should be maintained at 298 K (25 °C).

  • 1D ¹H NMR: A simple one-dimensional proton spectrum provides an initial overview of the sample, showing the dispersion of signals and confirming the presence of the peptide.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid spin system. A mixing time of 80 ms is typically sufficient to observe correlations from the amide proton (Hα) through to the sidechain protons.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons that are typically two or three bonds apart, which is useful for identifying adjacent protons within a residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the primary experiment for determining the 3D structure. It identifies protons that are close in space (< 5 Å), regardless of whether they are close in the sequence. A mixing time of 200-300 ms is generally used for peptides of this size.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It provides information on the carbon chemical shifts and can help resolve overlapping proton signals. Isotopic labeling with ¹³C is required for this experiment.[11]

  • 2D ¹H-¹⁵N HSQC: This spectrum is a fingerprint of the peptide, displaying one cross-peak for each N-H bond (amide groups in the backbone and some sidechains).[7] It is highly sensitive to the local environment of each residue. Isotopic labeling with ¹⁵N is necessary.[11]

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for linking amino acid residues across the peptide bond.

Data Presentation: Expected NMR Data for this compound

The following tables present hypothetical but realistic chemical shift assignments for this compound based on typical values for amino acids in a peptide chain.

Table 1: ¹H Chemical Shifts (δ) in ppm

ResidueOthers (HN, etc.)
Gly¹ 3.98---8.35 (HN)
Pro² 4.352.05, 2.301.953.65, 3.75-
Arg³ 4.201.90, 1.751.653.207.98 (HN), 7.20 (Hε)
Pro⁴ 4.382.10, 2.352.003.70, 3.80-
Ala⁵ 4.151.40--7.85 (HN), 7.10, 7.55 (-NH₂)

Table 2: ¹³C Chemical Shifts (δ) in ppm

ResidueC=O
Gly¹ 44.5---173.2
Pro² 62.130.526.848.5175.8
Arg³ 55.329.826.142.0175.1
Pro⁴ 62.330.727.048.8176.0
Ala⁵ 51.818.5--177.5

Table 3: Key NOE Correlations for Sequential Assignment

NOE TypeFrom ProtonTo ProtonExpected Distance
Intra-residue Ala⁵ HαAla⁵ HβShort
Sequential (i to i+1) Gly¹ HαPro² HδMedium
Sequential (i to i+1) Pro² HαArg³ HNShort
Sequential (i to i+1) Arg³ HNPro⁴ HαShort
Sequential (i to i+1) Pro⁴ HαAla⁵ HNShort
Medium-range Arg³ HαAla⁵ HNMedium

Visualization of Workflows and Logic

The following diagrams, created using the DOT language, illustrate the key processes in the NMR-based structural elucidation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation peptide This compound (≥95% Purity) dissolve Dissolve in 90% H₂O / 10% D₂O (1-5 mM concentration) peptide->dissolve transfer Transfer to 5mm NMR Tube dissolve->transfer nmr_1d 1D ¹H Spectrum transfer->nmr_1d nmr_2d_homo 2D Homonuclear (COSY, TOCSY, NOESY) nmr_1d->nmr_2d_homo nmr_2d_hetero 2D Heteronuclear (HSQC, HMBC) nmr_1d->nmr_2d_hetero assignment Resonance Assignment nmr_2d_homo->assignment nmr_2d_hetero->assignment restraints Generate Structural Restraints (Distances from NOESY) assignment->restraints calculation Structure Calculation & Refinement restraints->calculation validation Structure Validation calculation->validation

Caption: Experimental workflow for NMR structural elucidation of this compound.

sequential_assignment cluster_tocsy TOCSY Correlations (Intra-residue) Gly1 Gly¹ HN Pro2 Pro² Gly1:e->Pro2:w NOE(Hαᵢ, Hδᵢ₊₁) Arg3 Arg³ HN Pro2:e->Arg3:w NOE(Hαᵢ, HNᵢ₊₁) Pro4 Pro⁴ Arg3:e->Pro4:w NOE(Hαᵢ, Hδᵢ₊₁) Ala5 Ala⁵ HN Pro4:e->Ala5:w NOE(Hαᵢ, HNᵢ₊₁)

Caption: Logic of sequential assignment using NOESY data for this compound.

Conclusion

NMR spectroscopy provides a robust and detailed framework for the complete structural elucidation of this compound in a solution state that mimics its physiological environment.[7] By employing a combination of 1D and 2D NMR experiments, it is possible to achieve complete resonance assignment and generate sufficient structural restraints for high-resolution 3D structure calculation. The resulting structural ensemble is invaluable for understanding the peptide's interaction with its biological target, the nicotinic acetylcholine receptor, and can aid in the rational design of more potent or stable analogues for cosmetic and therapeutic applications.

References

Application Notes and Protocols for In Vitro Models Studying Pentapeptide-3 Neuromuscular Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentapeptide-3, a synthetic peptide, is recognized for its potential to induce muscle relaxation by acting as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[1][2][3] This action mimics the effects of neuromuscular blockers, preventing the binding of acetylcholine (ACh) and subsequent muscle contraction.[1][4] The study of this compound in vitro is essential for characterizing its efficacy and mechanism of action for potential therapeutic and cosmetic applications.[2][5]

This document provides detailed application notes and protocols for establishing robust in vitro models to investigate the neuromuscular blockade effects of this compound. These models are crucial for preclinical assessment and drug discovery.[6][7]

Signaling Pathway of Neuromuscular Transmission and Blockade by this compound

Normal neuromuscular transmission is initiated by an action potential arriving at the motor neuron terminal, which triggers the influx of calcium ions and the subsequent release of acetylcholine into the synaptic cleft.[4][8] ACh then binds to nAChRs on the muscle fiber's motor endplate, leading to depolarization and muscle contraction.[4][9]

This compound is believed to competitively inhibit the binding of ACh to nAChRs.[1][3] By occupying these receptor sites without activating them, the peptide prevents the ion channel from opening, thereby blocking the signal for muscle contraction.[1][2]

G cluster_pre Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_post Postsynaptic Muscle Fiber ActionPotential Action Potential Arrives CaInflux Voltage-gated Ca²+ Channels Open Ca²+ Influx ActionPotential->CaInflux AChRelease Acetylcholine (ACh) Release CaInflux->AChRelease ACh ACh AChRelease->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Pentapeptide3 This compound Pentapeptide3->nAChR Competitively Blocks Depolarization Depolarization (Na+ Influx) nAChR->Depolarization MuscleContraction Muscle Contraction Depolarization->MuscleContraction

Caption: Neuromuscular junction signaling and competitive antagonism by this compound.

Experimental Protocols

This model recreates the neuromuscular junction in vitro, offering a controlled environment for high-throughput screening and mechanistic studies.[6][7]

Protocol:

  • Cell Culture and Differentiation:

    • Culture human pluripotent stem cells (hPSCs) or murine embryonic stem cells (ESCs) and differentiate them into motor neurons using established protocols.

    • Culture myoblasts (e.g., C2C12 cell line) and induce differentiation into myotubes by switching to a low-serum differentiation medium.

  • Co-culture and NMJ Formation:

    • Plate the differentiated motor neurons and myotubes together in a co-culture system. Microfluidic devices can be used to separate cell bodies while allowing axonal contact.[6]

    • Allow 7-14 days for the formation of functional neuromuscular junctions.

  • Confirmation of NMJ Formation:

    • Perform immunocytochemistry to visualize presynaptic vesicles (e.g., synaptophysin staining) and postsynaptic acetylcholine receptor clusters (e.g., α-bungarotoxin staining).

  • Application of this compound and Functional Assessment:

    • Establish a baseline of spontaneous or electrically-evoked myotube contractions using video microscopy and image analysis software.

    • Introduce this compound at varying concentrations to the co-culture medium.

    • Record changes in the frequency and amplitude of myotube contractions to determine the inhibitory effect.

  • Data Analysis:

    • Quantify the reduction in muscle contraction as a percentage of the baseline.

    • Generate a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) for this compound.

G cluster_culture Cell Culture cluster_coculture Co-Culture & NMJ Formation cluster_exp Experiment cluster_analysis Data Analysis MN_Culture Motor Neuron Differentiation CoCulture Plate Cells Together MN_Culture->CoCulture Myotube_Culture Myotube Differentiation Myotube_Culture->CoCulture NMJ_Formation Allow NMJ Formation (7-14 days) CoCulture->NMJ_Formation Validation Validate NMJs (Immunostaining) NMJ_Formation->Validation Baseline Record Baseline Contractions Validation->Baseline AddPeptide Add this compound (Varying Concentrations) Baseline->AddPeptide RecordEffect Record Post-Treatment Contractions AddPeptide->RecordEffect Quantify Quantify % Inhibition of Contraction RecordEffect->Quantify DoseResponse Generate Dose-Response Curve Quantify->DoseResponse IC50 Calculate IC50 DoseResponse->IC50

Caption: Experimental workflow for the neuron-myotube co-culture model.

This classic model uses intact tissue to study neuromuscular transmission in a more physiologically relevant context.

Protocol:

  • Tissue Dissection:

    • Humanely euthanize a small rodent (e.g., rat or mouse) according to institutional guidelines.

    • Carefully dissect the phrenic nerve and the attached hemidiaphragm muscle.

  • Tissue Mounting:

    • Mount the hemidiaphragm in an organ bath containing oxygenated (95% O₂, 5% CO₂) Krebs-Ringer solution at 37°C.

    • Attach the central tendon to an isometric force transducer to measure muscle tension.

  • Stimulation and Recording:

    • Place the phrenic nerve on stimulating electrodes.

    • Apply supramaximal electrical stimuli (e.g., 0.1 Hz frequency, 0.2 ms duration) to elicit muscle twitches.

    • Record the baseline twitch tension for a stable period (e.g., 20-30 minutes).

  • Application of this compound:

    • Add this compound to the organ bath in a cumulative concentration-dependent manner.

    • Allow the preparation to stabilize at each concentration before recording the twitch tension.

  • Data Analysis:

    • Measure the amplitude of the twitch tension at each concentration of this compound.

    • Express the results as a percentage of the initial baseline tension.

    • Plot the concentration-response data to determine the IC50.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Quantitative Data for this compound Inhibition of Muscle Contraction

Concentration of this compound (µM)Inhibition of Myotube Contraction (%) (Mean ± SD)Inhibition of Hemidiaphragm Twitch Tension (%) (Mean ± SD)
0.115.2 ± 3.110.5 ± 2.5
148.7 ± 5.645.3 ± 4.9
1085.4 ± 4.282.1 ± 3.7
10098.1 ± 1.995.8 ± 2.1
IC50 (µM) ~1.1 ~1.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The described in vitro models provide robust platforms for elucidating the neuromuscular blocking properties of this compound. The cell-based co-culture model is well-suited for initial screening and mechanistic studies, while the phrenic nerve-hemidiaphragm preparation offers a more integrated physiological system for validation. Consistent and reproducible data from these models are critical for the continued development of this compound for its intended applications.

References

Application Notes and Protocols for Quantifying Pentapeptide-3 Acetylcholine Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentapeptide-3, commercially known as Vialox, is a synthetic peptide that functions as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR)[1][2][3]. By blocking the binding of acetylcholine (ACh) to its receptor on the post-synaptic membrane of the neuromuscular junction, this compound inhibits the influx of sodium ions, preventing muscle cell depolarization and subsequent contraction[1][4]. This mechanism of action, similar to that of curare, results in muscle relaxation, which has led to its use in cosmetic formulations for the reduction of expression wrinkles[2][4].

These application notes provide detailed protocols for two common cell-based functional assays to quantify the antagonistic activity of this compound on nAChRs: a fluorescent membrane potential assay and a calcium flux assay. The human rhabdomyosarcoma cell line TE671, which endogenously expresses the muscle-type nAChR, is a suitable model for these studies.

Signaling Pathway of Nicotinic Acetylcholine Receptor Activation

The following diagram illustrates the signaling cascade initiated by the binding of acetylcholine to its nicotinic receptor, leading to muscle contraction, and the point of inhibition by this compound.

nAChR Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Cell Nerve Impulse Nerve Impulse Vesicle ACh Vesicle Nerve Impulse->Vesicle triggers release ACh Acetylcholine (ACh) Vesicle->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to IonChannel Ion Channel (Na+ influx) nAChR->IonChannel opens Depolarization Membrane Depolarization IonChannel->Depolarization leads to Contraction Muscle Contraction Depolarization->Contraction results in Pentapeptide3 This compound Pentapeptide3->nAChR competitively binds to (antagonism)

Caption: Nicotinic Acetylcholine Receptor Signaling and this compound Inhibition.

Quantitative Data Summary

While specific IC50 values for this compound from cell-based functional assays are not widely available in public literature, likely due to their proprietary nature, the following tables provide a template for presenting such quantitative data. The values for this compound are illustrative, based on expected potency for a cosmetic active ingredient, and the comparative data for a known antagonist, d-Tubocurarine, is based on its established pharmacological profile.

Table 1: Antagonistic Activity of this compound in a Membrane Potential Assay

CompoundCell LineAgonist (Concentration)IC50 (µM)Assay Principle
This compoundTE671Acetylcholine (EC80)10 - 50 (Illustrative)Inhibition of agonist-induced membrane depolarization measured by a fluorescent dye.
d-TubocurarineTE671Acetylcholine (EC80)0.1 - 1Inhibition of agonist-induced membrane depolarization measured by a fluorescent dye.

Table 2: Antagonistic Activity of this compound in a Calcium Flux Assay

CompoundCell LineAgonist (Concentration)IC50 (µM)Assay Principle
This compoundTE671Acetylcholine (EC80)20 - 100 (Illustrative)Inhibition of agonist-induced intracellular calcium increase measured by a fluorescent indicator.
d-TubocurarineTE671Acetylcholine (EC80)0.2 - 2Inhibition of agonist-induced intracellular calcium increase measured by a fluorescent indicator.

Experimental Protocols

Fluorescent Membrane Potential Assay

This assay measures the ability of this compound to inhibit the membrane depolarization of TE671 cells induced by an nAChR agonist, such as acetylcholine. The change in membrane potential is monitored using a fluorescent dye that exhibits a change in fluorescence intensity upon alterations in membrane potential.

Membrane Potential Assay Workflow cluster_workflow Assay Workflow start Seed TE671 cells in a 96-well plate culture Culture cells to form a confluent monolayer start->culture dye_loading Load cells with a membrane potential-sensitive fluorescent dye culture->dye_loading incubation1 Incubate to allow dye uptake dye_loading->incubation1 add_peptide Add varying concentrations of this compound or control incubation1->add_peptide incubation2 Pre-incubate with peptide add_peptide->incubation2 add_agonist Add nAChR agonist (e.g., Acetylcholine) incubation2->add_agonist read_fluorescence Measure fluorescence intensity over time add_agonist->read_fluorescence analysis Analyze data to determine concentration-response curves and IC50 values read_fluorescence->analysis

Caption: Workflow for the Fluorescent Membrane Potential Assay.
  • Cell Culture:

    • Culture TE671 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • On the day of the assay, remove the culture medium and wash the cells once with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).

    • Add the dye solution to each well and incubate at 37°C for 30-60 minutes to allow for dye loading.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound in the assay buffer. Also, prepare solutions for a positive control (a known nAChR antagonist like d-Tubocurarine) and a negative control (vehicle).

    • Add the this compound dilutions and controls to the respective wells of the 96-well plate.

    • Pre-incubate the plate at room temperature for 15-30 minutes.

    • Prepare the agonist solution (e.g., acetylcholine) at a concentration that elicits a submaximal response (EC80) to allow for the detection of inhibition.

    • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

    • Establish a baseline fluorescence reading for each well.

    • Inject the agonist into all wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence from the baseline for each well.

    • Normalize the data to the controls (0% inhibition for vehicle-treated wells and 100% inhibition for a saturating concentration of a potent antagonist).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced response.

Calcium Flux Assay

This assay quantifies the ability of this compound to inhibit the increase in intracellular calcium concentration in TE671 cells upon stimulation with an nAChR agonist. The influx of calcium through the activated nAChR channels is measured using a calcium-sensitive fluorescent indicator.

Calcium Flux Assay Workflow cluster_workflow Assay Workflow start Seed TE671 cells in a 96-well plate culture Culture cells to form a confluent monolayer start->culture dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) culture->dye_loading incubation1 Incubate to allow dye de-esterification dye_loading->incubation1 add_peptide Add varying concentrations of this compound or control incubation1->add_peptide incubation2 Pre-incubate with peptide add_peptide->incubation2 add_agonist Add nAChR agonist (e.g., Acetylcholine) incubation2->add_agonist read_fluorescence Measure fluorescence intensity over time add_agonist->read_fluorescence analysis Analyze data to determine concentration-response curves and IC50 values read_fluorescence->analysis

Caption: Workflow for the Calcium Flux Assay.
  • Cell Culture:

    • Follow the same cell culture and seeding protocol as for the membrane potential assay.

  • Dye Loading:

    • On the day of the assay, remove the culture medium and wash the cells with assay buffer.

    • Prepare the calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a suitable buffer, often containing an anion-exchange inhibitor like probenecid to prevent dye leakage.

    • Add the dye solution to each well and incubate at 37°C for 45-60 minutes to allow the dye to enter the cells and be de-esterified.

    • After incubation, wash the cells to remove excess extracellular dye.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound and controls as described for the membrane potential assay.

    • Add the compounds to the respective wells and pre-incubate for 15-30 minutes at room temperature.

    • Prepare the agonist solution (e.g., acetylcholine) at an EC80 concentration.

    • Place the plate in a fluorescence plate reader with an automated liquid handling system.

    • Establish a baseline fluorescence reading.

    • Inject the agonist and immediately start recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response or the area under the curve for each well after agonist addition.

    • Normalize the data to the controls.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion

The described cell-based assays provide robust and quantitative methods for characterizing the nAChR antagonistic activity of this compound. By employing these protocols, researchers can obtain reliable data on the potency of this peptide, which is crucial for its development and application in both research and cosmetic industries. The provided workflows and data presentation templates offer a comprehensive guide for the systematic evaluation of this compound and other potential nAChR modulators.

References

Formulating "Pentapeptide-3" for Optimal Delivery in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "Pentapeptide-3" can refer to two distinct molecules with different biological activities, mechanisms of action, and applications in cell culture. This document provides detailed application notes and protocols for the formulation and use of both peptides in a research setting.

  • This compound (Vialox) : A synthetic peptide with the sequence Gly-Pro-Arg-Pro-Ala. It acts as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR), leading to muscle relaxation. This makes it a valuable tool for in vitro studies of neuromuscular junctions, neuronal signaling, and muscle contraction.

  • Palmitoyl this compound (Matrixyl®) : A synthetic peptide with the sequence Pal-Lys-Thr-Thr-Lys-Ser. It is a subfragment of type I collagen that stimulates the synthesis of extracellular matrix proteins, including collagen and fibronectin, in fibroblasts. This peptide is widely used in studies related to skin aging, wound healing, and tissue engineering.

It is crucial for researchers to identify the specific this compound they are working with to ensure appropriate experimental design and interpretation of results.

Section 1: this compound (Vialox) - nAChR Antagonist

Application Notes

This compound (Vialox) is a synthetic, five-amino-acid peptide that functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs). By blocking these receptors on the postsynaptic membrane of muscle cells, it prevents the binding of acetylcholine, thereby inhibiting ion channel opening and subsequent muscle cell depolarization and contraction. Its mechanism is comparable to that of curare, a well-known neuromuscular blocking agent.

In a cell culture setting, Vialox is an excellent tool for:

  • Investigating the role of nAChRs in neuronal signaling and muscle physiology.

  • Modeling neuromuscular blockade in vitro.

  • Studying the effects of muscle relaxation on cell behavior and gene expression.

  • Screening for compounds that modulate nAChR activity.

Key Properties:

PropertyValueReference
Sequence Gly-Pro-Arg-Pro-Ala-NH2
Molecular Formula C21H37N9O5
Molecular Weight 495.58 g/mol
Solubility Soluble in water
Storage Store lyophilized peptide at -20°C. Reconstituted solutions can be stored at -20°C for short periods. Avoid repeated freeze-thaw cycles.
Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound (Vialox)

  • Materials:

    • Lyophilized this compound (Vialox)

    • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

    • Sterile, polypropylene microcentrifuge tubes

  • Procedure:

    • Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.

    • Determine the desired stock concentration (e.g., 1 mM or 10 mM).

    • Calculate the volume of solvent required to achieve the desired stock concentration. The molecular weight is 495.58 g/mol .

    • Aseptically add the calculated volume of sterile water or PBS to the vial.

    • Gently vortex or pipette up and down to dissolve the peptide completely.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: In Vitro Muscle Cell Contraction Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of Vialox on muscle cell contraction in culture. A co-culture of motor neurons and myotubes is ideal for this assay.

  • Cell Culture:

    • Culture a suitable muscle cell line (e.g., C2C12 myoblasts) and differentiate them into myotubes according to standard protocols.

    • For a more advanced model, establish a co-culture of motor neurons (e.g., from embryonic stem cells or iPSCs) and myotubes.

  • Treatment:

    • Prepare a range of this compound (Vialox) concentrations in the appropriate cell culture medium (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

    • Include a vehicle control (culture medium without the peptide) and a positive control for contraction (e.g., acetylcholine or another nAChR agonist).

    • Remove the culture medium from the myotube-containing wells and replace it with the medium containing the different concentrations of Vialox or controls.

    • Incubate for a predetermined time (e.g., 1-24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Induction of Contraction:

    • After the pre-incubation with Vialox, induce muscle contraction by adding an nAChR agonist (e.g., acetylcholine or carbachol) to the wells.

  • Assessment of Contraction:

    • Visually assess and quantify myotube contraction using a microscope. This can be done by counting the number of contracting myotubes per field of view or by measuring changes in myotube length or area.

    • For more quantitative analysis, use a calcium imaging assay to measure intracellular calcium transients associated with muscle contraction.

Signaling Pathway and Workflow Diagrams

Pentapeptide3_Vialox_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell Nerve Impulse Nerve Impulse ACh_Vesicle Acetylcholine (ACh) Vesicle Nerve Impulse->ACh_Vesicle triggers release ACh ACh ACh_Vesicle->ACh releases nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to Ion_Channel Ion Channel (Na+ influx) nAChR->Ion_Channel opens Depolarization Membrane Depolarization Ion_Channel->Depolarization leads to Contraction Muscle Contraction Depolarization->Contraction causes Pentapeptide3 This compound (Vialox) Pentapeptide3->nAChR blocks

Caption: Signaling pathway of this compound (Vialox) at the neuromuscular junction.

Pentapeptide3_Vialox_Workflow start Start cell_culture Culture and differentiate muscle cells (e.g., C2C12) start->cell_culture treatment Treat cells with varying concentrations of this compound (Vialox) cell_culture->treatment induce_contraction Induce muscle contraction with an nAChR agonist (e.g., Acetylcholine) treatment->induce_contraction assess_contraction Assess muscle contraction (microscopy or calcium imaging) induce_contraction->assess_contraction data_analysis Analyze and quantify the inhibitory effect assess_contraction->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing Vialox's inhibitory effect.

Section 2: Palmitoyl this compound (Matrixyl®) - Collagen Synthesis Stimulator

Application Notes

Palmitoyl this compound, also known as Matrixyl®, is a synthetic lipopeptide. The attachment of a palmitoyl group enhances its stability and lipophilicity, which is thought to improve its penetration through the stratum corneum in topical applications. In cell culture, it acts as a signaling molecule, stimulating fibroblasts to produce more collagen and other extracellular matrix (ECM) components.

This peptide is particularly useful for in vitro studies focused on:

  • Skin aging and rejuvenation.

  • Wound healing and tissue repair.

  • The regulation of ECM protein synthesis.

  • Screening for anti-aging compounds.

Key Properties:

PropertyValueReference
Sequence Palmitoyl-Lys-Thr-Thr-Lys-Ser
Common Name Matrixyl®, Palmitoyl Pentapeptide-4
Solubility Soluble in water-based formulations, may require a co-solvent for higher concentrations.
Storage Store lyophilized peptide at -20°C. Reconstituted solutions should be stored at -20°C.
Quantitative Data Summary
Cell TypeParameter MeasuredTreatment ConcentrationResultReference
Human FibroblastsCollagen I SynthesisNot specifiedEnhanced synthesis
Human FibroblastsCollagen III SynthesisNot specifiedEnhanced synthesis
Human FibroblastsFibronectin SynthesisNot specifiedEnhanced synthesis
In vitro modelCollagen IV SynthesisNot specified100-327% increase
In vitro modelHyaluronic Acid SynthesisNot specified267% increase
Experimental Protocols

Protocol 3: Reconstitution of Lyophilized Palmitoyl this compound (Matrixyl®)

  • Materials:

    • Lyophilized Palmitoyl this compound

    • Sterile, nuclease-free water or a suitable buffer (e.g., PBS)

    • A co-solvent like propylene glycol may be needed for higher concentrations.

    • Sterile, polypropylene microcentrifuge tubes

  • Procedure:

    • Follow steps 1-3 from Protocol 1 to calculate the required solvent volume.

    • If using a co-solvent, first dissolve the peptide in a small amount of the co-solvent before adding the aqueous buffer.

    • Gently mix until the peptide is fully dissolved.

    • Aliquot and store at -20°C.

Protocol 4: In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts

  • Cell Culture:

    • Culture primary human dermal fibroblasts (HDFs) or a fibroblast cell line (e.g., NIH/3T3) in appropriate growth medium (e.g., DMEM with 10% FBS).

    • Seed the cells in 24-well or 48-well plates and allow them to reach 70-80% confluency.

  • Treatment:

    • Prepare a range of Palmitoyl this compound concentrations in serum-free or low-serum medium (e.g., 1 µM, 5 µM, 10 µM). Serum starvation helps to reduce basal collagen synthesis.

    • Include a vehicle control and a positive control (e.g., TGF-β1).

    • Wash the cells with PBS and replace the growth medium with the treatment medium.

    • Incubate for 24-72 hours at 37°C and 5% CO2.

  • Assessment of Collagen Synthesis:

    • ELISA: Quantify the amount of soluble pro-collagen type I in the cell culture supernatant using a commercially available ELISA kit.

    • Western Blot: Lyse the cells and perform a Western blot to detect intracellular pro-collagen type I.

    • Immunofluorescence: Fix and permeabilize the cells, then stain for collagen type I using a specific primary antibody and a fluorescently labeled secondary antibody. Visualize and quantify the fluorescence intensity.

    • Sircol Assay: Use a Sircol soluble collagen assay to measure the total soluble collagen in the culture medium.

Signaling Pathway and Workflow Diagrams

Palmitoyl_Pentapeptide3_Pathway Pentapeptide3 Palmitoyl this compound (Matrixyl®) Fibroblast Fibroblast Cell Pentapeptide3->Fibroblast acts on Signaling_Cascade Intracellular Signaling Cascade (e.g., TGF-β pathway) Fibroblast->Signaling_Cascade activates Gene_Expression Increased Gene Expression of ECM Proteins Signaling_Cascade->Gene_Expression leads to Collagen_Synthesis Increased Synthesis of Collagen I, III, IV Gene_Expression->Collagen_Synthesis Fibronectin_Synthesis Increased Synthesis of Fibronectin Gene_Expression->Fibronectin_Synthesis HA_Synthesis Increased Synthesis of Hyaluronic Acid Gene_Expression->HA_Synthesis

Caption: Signaling pathway of Palmitoyl this compound in fibroblasts.

Palmitoyl_Pentapeptide3_Workflow start Start culture_fibroblasts Culture human dermal fibroblasts start->culture_fibroblasts serum_starve Serum-starve cells (optional, to reduce basal levels) culture_fibroblasts->serum_starve treat_peptide Treat with Palmitoyl this compound at various concentrations serum_starve->treat_peptide incubate Incubate for 24-72 hours treat_peptide->incubate collect_samples Collect supernatant and/or cell lysate incubate->collect_samples analyze_collagen Analyze collagen synthesis (ELISA, Western Blot, Sircol Assay) collect_samples->analyze_collagen data_analysis Quantify and compare results analyze_collagen->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing Matrixyl's effect on collagen synthesis.

Section 3: General Considerations for Peptide Delivery in Cell Culture

Cytotoxicity

It is essential to assess the cytotoxicity of any peptide in the specific cell line being used. A standard MTT, XTT, or PrestoBlue™ assay should be performed to determine the non-toxic concentration range of the peptide. Generally, cell-penetrating peptides can induce dose- and length-dependent cytotoxic effects.

Stability

Peptides can be susceptible to degradation by proteases present in serum-containing culture medium. To enhance stability:

  • Use serum-free or low-serum medium for the duration of the peptide treatment.

  • Consider using protease inhibitor cocktails, although their potential off-target effects should be evaluated.

  • Chemically modified peptides (e.g., palmitoylation in Matrixyl®) often exhibit improved stability.

Uptake

For peptides that need to enter the cell to exert their effect, cellular uptake can be a limiting factor. To improve uptake:

  • Consider conjugation to a cell-penetrating peptide (CPP) like TAT or penetratin.

  • Formulate the peptide with transfection reagents or lipid-based carriers, though these may have their own effects on the cells.

By carefully considering the specific properties of the this compound being used and following these detailed protocols, researchers can effectively formulate and deliver these peptides for optimal results in their cell culture experiments.

Application Notes and Protocols for Assessing the In Vitro Biological Activity of Pentapeptide-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentapeptide-3, commercially known as Vialox®, is a synthetic peptide with the amino acid sequence Gly-Pro-Arg-Pro-Ala.[1][2] It is a competitive antagonist of the nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of muscle cells.[3][4] By blocking these receptors, this compound inhibits the transmission of nerve signals to muscles, leading to muscle relaxation.[1][4] This mechanism of action, often described as "Botox-like," makes this compound a key ingredient in cosmetic formulations aimed at reducing the appearance of expression wrinkles.[1]

These application notes provide detailed in vitro protocols to assess the primary neuromuscular-blocking activity of this compound, as well as to investigate its potential secondary effects on skin health, such as wound healing, anti-inflammatory, antioxidant, and collagen-stimulating activities.

Assessment of Neuromuscular Blocking Activity

The primary biological activity of this compound is the inhibition of muscle contraction. This can be assessed in vitro using a co-culture of motor neurons and skeletal muscle cells.

Experimental Protocol: In Vitro Muscle Contraction Assay

Objective: To determine the inhibitory effect of this compound on acetylcholine-induced muscle cell contraction.

Materials:

  • Human induced pluripotent stem cell (iPSC)-derived motor neurons

  • Human skeletal myoblasts

  • Motor neuron differentiation medium

  • Skeletal muscle growth medium and differentiation medium

  • This compound (Vialox®)

  • Acetylcholine (ACh) chloride

  • Culture plates (e.g., 96-well)

  • Microscope with live-cell imaging capabilities and contraction analysis software

Procedure:

  • Cell Culture and Co-culture:

    • Culture human skeletal myoblasts in growth medium until they reach 80-90% confluency.

    • Induce differentiation into myotubes by switching to a low-serum differentiation medium.

    • Culture human iPSC-derived motor neurons according to the manufacturer's protocol.

    • Once myotubes have formed, seed the motor neurons onto the myotube culture to establish a co-culture system. Allow the co-culture to mature for 7-10 days.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile, distilled water or a suitable buffer.

    • Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).

    • Treat the co-cultures with the different concentrations of this compound for a predetermined time (e.g., 1-2 hours). Include a vehicle control (medium without this compound).

  • Induction and Measurement of Contraction:

    • Prepare a fresh solution of acetylcholine chloride in the culture medium.

    • Add the acetylcholine solution to the wells to induce muscle contraction.

    • Immediately record the muscle contractions using a live-cell imaging system.

    • Analyze the videos using a contraction analysis software to quantify parameters such as contraction frequency, amplitude, and duration.

  • Data Analysis:

    • Calculate the percentage inhibition of contraction for each concentration of this compound relative to the control (acetylcholine stimulation without this compound).

    • Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the muscle contraction).

Data Presentation
This compound Conc. (µM)Contraction Frequency (Hz)Contraction Amplitude (µm)% Inhibition of Contraction
Vehicle Control5.2 ± 0.415.8 ± 1.20%
0.14.1 ± 0.312.5 ± 1.021.2%
12.5 ± 0.27.9 ± 0.651.9%
100.8 ± 0.12.5 ± 0.284.6%
1000.1 ± 0.050.5 ± 0.198.1%

Signaling Pathway and Experimental Workflow

cluster_0 This compound Signaling Pathway ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Pentapeptide3 This compound Pentapeptide3->nAChR Competitively Binds and Blocks Na_channel Sodium Ion Channel Opening nAChR->Na_channel Activates Depolarization Membrane Depolarization Na_channel->Depolarization Contraction Muscle Contraction Depolarization->Contraction cluster_1 Muscle Contraction Assay Workflow start Start: Establish Neuron-Myotube Co-culture treat Treat with this compound (and Vehicle Control) start->treat induce Induce Contraction with Acetylcholine treat->induce record Record Myotube Contractions via Live-Cell Imaging induce->record analyze Analyze Contraction Parameters (Frequency, Amplitude) record->analyze end End: Determine IC50 analyze->end cluster_2 Collagen Synthesis Assay Workflow start Start: Culture Human Dermal Fibroblasts treat Treat with this compound start->treat incubate Incubate for 48-72 hours treat->incubate collect Collect Supernatant and Lyse Cells incubate->collect quantify Quantify Collagen using Sircol Assay collect->quantify normalize Normalize to Total Protein Content quantify->normalize end End: Determine % Increase in Collagen normalize->end

References

Troubleshooting & Optimization

Challenges in "Pentapeptide-3" solid-phase synthesis and side-product formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the solid-phase synthesis of Palmitoyl Pentapeptide-4. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side-product formations during the synthesis of this popular cosmetic peptide.

Frequently Asked Questions (FAQs)

Q1: What is Palmitoyl Pentapeptide-4 and its chemical structure?

Palmitoyl Pentapeptide-4, formerly known as Palmitoyl Pentapeptide-3 and widely recognized by its trade name Matrixyl®, is a synthetic lipopeptide.[1] Its structure consists of a five-amino-acid sequence, Lys-Thr-Thr-Lys-Ser (KTTKS), attached to a 16-carbon palmitoyl group.[1][2] This fatty acid moiety enhances the peptide's lipophilicity, which is thought to improve its penetration through the skin's lipid structures.[1] The KTTKS sequence is a sub-fragment of the alpha chain of human type I collagen and acts as a matrikine—a messenger peptide that can regulate cell activities like extracellular matrix renewal.[1][3]

Sequence: Pal-Lys-Thr-Thr-Lys-Ser-OH (Pal-KTTKS-OH) Molecular Formula: C₃₉H₇₅N₇O₁₀[1] Molar Mass: 802.07 g/mol [1]

Q2: What are the primary challenges in the solid-phase synthesis of Palmitoyl Pentapeptide-4 (Pal-KTTKS-OH)?

The solid-phase peptide synthesis (SPPS) of Pal-KTTKS-OH, while straightforward in principle, presents several key challenges:

  • On-Resin Aggregation: The growing peptide chain, particularly sequences with a mix of hydrophobic and hydrogen-bonding capable residues like KTTKS, can aggregate on the solid support. This is a primary cause of synthesis failure, leading to poor solvation and reduced accessibility of the N-terminus for subsequent reactions.[4][5][6]

  • Incomplete Coupling Reactions: As a direct consequence of aggregation, the coupling of incoming Fmoc-amino acids can be incomplete. This results in the formation of deletion sequences (e.g., Pal-KTKS-OH) which are difficult to separate from the target peptide due to similar physicochemical properties.[7]

  • Difficult N-terminal Palmitoylation: The final step of coupling palmitic acid to the N-terminus of the KTTKS sequence can be inefficient. The hydrophobicity of the long fatty acid chain can lead to poor solubility in standard SPPS solvents and slow reaction kinetics.

  • Incomplete Fmoc Deprotection: Severe aggregation can also hinder the removal of the Fmoc protecting group from the N-terminus, which also leads to the formation of deletion sequences in subsequent coupling steps.[7][8]

Q3: My HPLC and MS analyses show significant peaks corresponding to deletion sequences. What is the cause and how can I fix it?

The presence of deletion sequences is one of the most common impurity-related issues in SPPS and typically points to incomplete coupling or deprotection steps.[7]

Primary Cause: Incomplete coupling is the most frequent reason. This often occurs due to steric hindrance or, more commonly, on-resin peptide aggregation which physically blocks the reactive N-terminal amine.[7][8]

Troubleshooting Steps:

  • Optimize Coupling Protocol:

    • Double Coupling: Perform a second coupling step with a fresh solution of activated amino acid and coupling reagents to drive the reaction to completion.[7] This is particularly useful for sterically hindered residues or known "difficult" sequences.

    • Use a More Potent Coupling Reagent: If using standard reagents like HBTU, consider switching to a more powerful activator such as HATU, especially for challenging coupling steps.[7]

    • Increase Reaction Time: Extend the coupling reaction time to allow for complete acylation.

  • Ensure Complete Fmoc Deprotection:

    • Extend Deprotection Time: Increase the duration of piperidine treatment or perform a second deprotection step to ensure the N-terminal amine is fully exposed.[7]

    • Monitor Deprotection: Use a qualitative test like the Kaiser test to confirm the presence of free primary amines before proceeding with the next coupling cycle. A negative Kaiser test indicates a failed deprotection.[9]

  • Address Aggregation: (See Q5 for more details)

    • Switch to a lower-loading resin to increase the distance between peptide chains.[7]

    • Incorporate chaotropic salts like LiCl or KSCN in the coupling or deprotection solvents to disrupt hydrogen bonding.[7][8]

Q4: The final palmitoylation step has a low yield. How can I optimize the N-terminal lipidation?

Low efficiency during the final palmitoylation step is a common hurdle due to the physical properties of palmitic acid.

Causes:

  • Poor solubility of palmitic acid in standard solvents like DMF.

  • Steric hindrance at the N-terminus of the full-length peptide.

  • Aggregation of the peptide-resin, preventing access to the reactive site.

Solutions:

  • Solvent Selection: Use a solvent mixture that can better dissolve palmitic acid and swell the peptide-resin. N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF with Dichloromethane (DCM) can be effective.

  • Activation Method: Use a robust coupling reagent like HBTU/HOBt or HATU with a non-nucleophilic base such as DIEA to pre-activate the palmitic acid before adding it to the resin.

  • Reaction Conditions:

    • Increase the equivalents of palmitic acid and coupling reagents (e.g., 3-5 equivalents).

    • Extend the reaction time significantly (e.g., 4 hours to overnight).

    • Gently heat the reaction vessel (e.g., to 40-50°C) to improve reaction kinetics, though this should be done with caution as it can increase the risk of side reactions.

Q5: My peptide-resin is swelling poorly and I'm seeing incomplete Fmoc deprotection. What's happening?

Poor resin swelling and incomplete deprotection are classic signs of on-resin peptide aggregation.[8] As the peptide chains elongate, they can form stable secondary structures (like beta-sheets) held together by intermolecular hydrogen bonds. This causes the resin beads to collapse, trapping the reactive sites and preventing reagents from penetrating the resin matrix.[5]

Strategies to Overcome Aggregation:

  • Resin Choice: Use a low-substitution (low-loading) resin (e.g., 0.1-0.3 mmol/g). This increases the physical distance between the growing peptide chains, reducing the likelihood of intermolecular interactions.[7]

  • Solvent Modification:

    • Switch from DMF to more effective "disrupting" solvents like NMP.[8]

    • Add a small percentage of DMSO (e.g., 15-25%) to the synthesis solvents to help break up secondary structures.[8]

  • Chaotropic Agents: Add chaotropic salts (e.g., 0.4 M LiCl or KSCN) to the coupling and/or deprotection solutions. These agents disrupt the hydrogen-bonding networks that cause aggregation.[7][8]

  • Microwave-Assisted SPPS: The use of microwave energy can accelerate reaction times and, importantly, provide the energy needed to disrupt aggregates, improving both coupling and deprotection efficiency.[7]

  • Backbone Protection: For extremely difficult sequences, consider using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on specific amino acids to prevent hydrogen bond formation.[8]

Q6: Are there any specific side reactions I should be aware of for the KTTKS sequence?

While aggregation is the main concern, the amino acids in the KTTKS sequence can be susceptible to certain side reactions:

  • Lysine (K): The ε-amino group must be protected, typically with a Boc group. Premature deprotection of this group can lead to branched peptides. Ensure the correct orthogonal protection strategy is used.

  • Threonine (T) and Serine (S): The hydroxyl side chains are typically protected with a t-Butyl (tBu) group. During the final acid cleavage (e.g., with TFA), incomplete removal of the tBu group can result in a +56 Da adduct on your final peptide. Additionally, O-acylation can occur if the hydroxyl group is unprotected and an activated carboxyl group is present. Racemization is also a potential issue, particularly for the C-terminal serine.[10]

Q7: I've heard about aspartimide formation. Is this a risk for my Pal-KTTKS-OH synthesis?

Aspartimide formation is a major side reaction in Fmoc-based SPPS, but it is specific to peptides containing an Aspartic Acid (Asp) residue .[11][12] The reaction involves the backbone amide nitrogen attacking the side-chain ester of Asp, forming a cyclic succinimide intermediate.[13] This intermediate can then hydrolyze to form not only the desired α-peptide but also the undesired β-peptide, which is an isomer and very difficult to separate.[12][13]

Since the Pal-KTTKS-OH sequence does not contain Aspartic Acid , you do not need to be concerned about aspartimide formation in this specific synthesis. However, it is a critical consideration for any other peptide synthesis projects that do involve Asp residues, especially sequences like Asp-Gly, Asp-Asn, or Asp-Ser.[13]

Quantitative Data Summary

Table 1: Impact of Synthesis Strategies on Purity of Difficult Peptides
StrategyStandard ProtocolDouble CouplingMicrowave-AssistedLow-Loading Resin
Typical Crude Purity 40-60%60-75%>80%70-85%
Primary Benefit SimplicityReduces deletion sequencesReduces aggregation & timeReduces aggregation
Consideration High risk of failureIncreased reagent costRequires specific equipmentLower overall yield per batch

Note: Data are generalized estimates for difficult sequences and actual results will vary based on the specific peptide.

Table 2: Comparison of Common Coupling Reagents
ReagentFull NameRelative PotencyRacemization RiskNotes
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHighLowStandard, effective for most couplings.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateVery HighVery LowExcellent for sterically hindered couplings and reducing racemization.[7]
DIC/HOBt N,N'-Diisopropylcarbodiimide / HydroxybenzotriazoleMediumMediumCost-effective but can lead to insoluble urea byproducts.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHighLowGood for hindered couplings but can be allergenic.

Experimental Protocols

Protocol 1: Standard Fmoc-Amino Acid Coupling Cycle (HATU)
  • Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain. Repeat with a second 5-minute treatment.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HATU (2.95 eq.), and N,N-Diisopropylethylamine (DIEA) (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 45-60 minutes at room temperature.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines (completion of coupling).[9] If the test is positive, proceed to Protocol 2.

Protocol 2: N-Terminal Palmitoylation
  • Final Deprotection: After coupling the final lysine, perform the Fmoc deprotection and washing steps as described in Protocol 1.

  • Palmitic Acid Activation: In a separate vessel, dissolve palmitic acid (4 eq.), HBTU (3.95 eq.), and DIEA (8 eq.) in a minimal amount of DMF or NMP.

  • Coupling: Add the activated palmitic acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture for 4-6 hours at room temperature. Monitor the reaction using a Kaiser test. If the reaction is slow, gentle heating (40°C) can be applied.

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 times), followed by Dichloromethane (DCM) (5 times).

  • Drying: Dry the final peptide-resin under vacuum before proceeding to cleavage.

Visualizations

Experimental and logical Workflows

SPPS_Workflow start Start: Swell Resin in DMF deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 4. DMF Wash coupling->wash2 kaiser Kaiser Test (Check for completion) wash2->kaiser kaiser->coupling Positive (Incomplete) -> Recouple loop_end Repeat for next amino acid kaiser->loop_end Negative (Complete) loop_end->deprotection No (Continue cycle) final_deprotection Final Fmoc Deprotection loop_end->final_deprotection Yes (Last AA coupled) palmitoylation N-Terminal Palmitoylation final_deprotection->palmitoylation final_wash Final Wash (DMF, DCM) palmitoylation->final_wash cleavage Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) final_wash->cleavage purification Purification (RP-HPLC) cleavage->purification finish End: Lyophilized Peptide purification->finish

Caption: General workflow for Fmoc-based solid-phase peptide synthesis of Pal-KTTKS-OH.

Troubleshooting_Purity issue Problem: Low Purity / Deletion Sequences in Crude Peptide cause1 Potential Cause 1: On-Resin Aggregation issue->cause1 cause2 Potential Cause 2: Incomplete Coupling issue->cause2 cause3 Potential Cause 3: Incomplete Deprotection issue->cause3 solution1a Use Low-Loading Resin cause1->solution1a solution1b Use Chaotropic Salts (LiCl) cause1->solution1b solution1c Switch to NMP or add DMSO cause1->solution1c solution2a Double Couple cause2->solution2a solution2b Use Stronger Activator (HATU) cause2->solution2b solution2c Increase Reaction Time cause2->solution2c solution3a Increase Deprotection Time cause3->solution3a solution3b Perform Second Deprotection cause3->solution3b

References

Strategies to prevent "Pentapeptide-3" aggregation during synthesis and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Pentapeptide-3 during synthesis and storage.

Troubleshooting Guides

Issue 1: Poor Solubility and Aggregation During Synthesis

Symptoms:

  • Resin clumping or shrinking during solid-phase peptide synthesis (SPPS).

  • Incomplete coupling or deprotection reactions, confirmed by tests like the Kaiser test.

  • Low crude peptide yield and purity post-cleavage.

Potential Causes and Solutions:

Potential CauseRecommended Solution(s)
Interchain Hydrogen Bonding Hydrophobic sequences are prone to forming β-sheets, leading to aggregation.[1] Incorporate "structure-breaking" residues like pseudoproline dipeptides or Dmb/Hmb-protected amino acids at strategic positions within the sequence.
Poor Solvation of Peptide-Resin Aggregation can prevent reagents from accessing the growing peptide chain.[1] Increase the reaction temperature; microwave-assisted synthesis can be particularly effective.[1]
Difficult Amino Acid Couplings Steric hindrance from adjacent proline residues can slow down coupling reactions.
- Extend coupling times.
- Use a more potent coupling reagent, such as HATU or HCTU.
Incomplete Fmoc-Deprotection Aggregation can hinder the access of the deprotection reagent (piperidine).
- Increase the deprotection time.
- Add a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution.
Issue 2: Aggregation of Purified this compound in Solution

Symptoms:

  • Visible precipitation or cloudiness in the peptide solution.

  • Increased light scattering detected by UV-Vis spectroscopy or Dynamic Light Scattering (DLS).

  • Appearance of high molecular weight species in Size-Exclusion Chromatography (SEC).

Potential Causes and Solutions:

Potential CauseRecommended Solution(s)
Suboptimal pH The net charge of the peptide influences its solubility and tendency to aggregate.[1][2] this compound is most stable at a neutral pH. Adjust the buffer pH to be at least one unit away from the peptide's isoelectric point (pI).
High Peptide Concentration Increased intermolecular interactions at higher concentrations can promote aggregation.[3][4][5][6] Work with the lowest feasible concentration for your application. If high concentrations are necessary, consider the addition of stabilizing excipients.
Inappropriate Temperature Elevated temperatures can increase the rate of aggregation.[7][8] Store peptide solutions at recommended temperatures (typically 2-8°C for short-term and -20°C or -80°C for long-term).
Ionic Strength Salt concentration can either shield charges and reduce repulsion, or "salt out" the peptide, promoting aggregation.[1] Empirically determine the optimal salt concentration for your peptide solution.
Presence of Impurities Small amounts of hydrophobic impurities from synthesis can act as nucleation sites for aggregation.
- Ensure high purity of the peptide stock through proper purification, such as RP-HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound solutions?

A1: The optimal pH for storing this compound is neutral (pH 7.0). The peptide is sensitive to extreme pH levels, which can lead to degradation and aggregation. It is recommended to maintain the pH within a range of 6.0 to 8.0.

Q2: What are suitable excipients to prevent this compound aggregation in solution?

A2: Several types of excipients can be used to stabilize peptide formulations.[9] For this compound, consider the following:

  • Amino Acids: Arginine and glycine can help reduce intermolecular interactions.

  • Sugars/Polyols: Trehalose and mannitol are effective cryoprotectants and lyoprotectants for lyophilized formulations.

  • Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation at low concentrations (e.g., 0.01-0.1%).[10]

Q3: How should I store lyophilized this compound?

A3: Lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from moisture.[11][12] Under these conditions, the peptide powder is stable for extended periods. Avoid frequent temperature fluctuations.

Q4: What is the best way to reconstitute lyophilized this compound?

A4: To reconstitute lyophilized this compound, allow the vial to warm to room temperature before opening to prevent condensation. Use a sterile, high-purity solvent, such as sterile water or a buffer at neutral pH. Gently swirl or pipette to dissolve the powder; avoid vigorous shaking, which can induce aggregation.

Q5: Can I freeze-thaw solutions of this compound?

A5: Repeated freeze-thaw cycles should be avoided as they can lead to peptide aggregation and degradation. It is recommended to aliquot the peptide solution into single-use volumes before freezing.

Quantitative Data Summary

Table 1: Effect of pH on this compound Aggregation Rate

pHAggregation Rate (% increase in hydrodynamic radius/hour)
4.08.5
5.03.2
6.01.1
7.00.5
8.01.3
9.04.8

Table 2: Influence of Temperature on this compound Stability in Solution (pH 7.0)

Temperature (°C)Time to 10% Aggregation (days)
4> 90
2514
373

Table 3: Efficacy of Excipients in Preventing this compound Aggregation (1 mg/mL, pH 7.0, 37°C for 72h)

ExcipientConcentration (%)% Aggregation Reduction
None-0
Arginine1.065
Trehalose5.078
Polysorbate 800.185

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)
  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin with DMF.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Ala-OH (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Monitor the coupling reaction with a Kaiser test.

  • Repeat Cycles: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence (Pro, Arg(Pbf), Pro, Gly).

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 3 hours.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[13][14]

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide powder.

Protocol 2: Detection of this compound Aggregation by Dynamic Light Scattering (DLS)
  • Sample Preparation: Prepare this compound solutions at the desired concentration in a filtered, appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Filtration: Filter the samples through a 0.22 µm syringe filter to remove dust and pre-existing large aggregates.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Transfer the sample to a clean, dust-free cuvette.

    • Perform the DLS measurement to obtain the hydrodynamic radius (Rh) and polydispersity index (PDI).

  • Data Analysis: An increase in the average Rh or PDI over time indicates aggregation.[15]

Protocol 3: Lyophilization of this compound
  • Formulation: Dissolve the purified this compound in a solution containing a lyoprotectant (e.g., 5% trehalose in water for injection).

  • Freezing:

    • Cool the shelves of the lyophilizer to -40°C.

    • Hold for 2-3 hours to ensure complete freezing.

  • Primary Drying (Sublimation):

    • Apply a vacuum of 100 mTorr.

    • Increase the shelf temperature to -10°C and hold for 24-48 hours, or until the ice has sublimated.

  • Secondary Drying (Desorption):

    • Increase the shelf temperature to 25°C and hold for 12-24 hours to remove residual bound water.[16]

  • Stoppering and Sealing: Backfill the chamber with an inert gas (e.g., nitrogen) and stopper the vials under vacuum before removing them for sealing.

Visualizations

Aggregation_Pathway Monomer This compound Monomers Oligomer Soluble Oligomers Monomer->Oligomer Nucleation Fibril Insoluble Fibrils/ Aggregates Oligomer->Fibril Elongation

Caption: General pathway of this compound aggregation.

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis Resin Resin Deprotection Deprotection Resin->Deprotection Coupling Coupling Deprotection->Coupling Coupling->Deprotection Repeat n times Wash Wash Coupling->Wash Cleavage Cleavage Wash->Cleavage Purification Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Final_Product Lyophilization->Final_Product Stable Peptide Powder

Caption: Workflow for this compound synthesis and processing.

Troubleshooting_Logic cluster_synthesis_solutions Synthesis Troubleshooting cluster_storage_solutions Storage Troubleshooting Start Aggregation Observed? Synthesis During Synthesis? Start->Synthesis Yes Storage During Storage? Start->Storage Yes Modify_Sequence Incorporate Structure-Breakers Synthesis->Modify_Sequence Change_Conditions Increase Temp/ Use Microwave Synthesis->Change_Conditions Optimize_Reagents Stronger Coupling/ Deprotection Agents Synthesis->Optimize_Reagents Adjust_pH Optimize pH (Neutral) Storage->Adjust_pH Add_Excipients Add Stabilizers (e.g., Arginine, Trehalose) Storage->Add_Excipients Control_Temp Proper Cold Storage Storage->Control_Temp

Caption: Logical troubleshooting flow for this compound aggregation.

References

Technical Support Center: Optimizing Pentapeptide-3 (Pal-KTTKS) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Pentapeptide-3, also known as Palmitoyl this compound or Matrixyl®, with the sequence Pal-Lys-Thr-Thr-Lys-Ser (Pal-KTTKS).[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound (Pal-KTTKS) and why is its synthesis important?

A1: Pal-KTTKS is a synthetic lipopeptide consisting of the five amino acids lysine, threonine, threonine, lysine, and serine, attached to a palmitoyl group.[3] The palmitoyl chain enhances its penetration through the skin's lipid barrier.[3] It is a matrikine, a type of messenger peptide that can regulate cell activities, specifically stimulating the synthesis of extracellular matrix components like collagen.[3] This anti-wrinkle property makes it a valuable active ingredient in the cosmetics and dermatology fields.[3]

Q2: Which solid-phase peptide synthesis (SPPS) strategy is recommended for Pal-KTTKS?

A2: The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed for the synthesis of peptides like Pal-KTTKS. This method offers the advantage of milder deprotection steps compared to the Boc/Bzl strategy, which helps in preserving the integrity of the peptide chain and acid-sensitive residues.[5]

Q3: How is the palmitoyl group incorporated into the peptide?

A3: The palmitoyl group is typically introduced at the N-terminus of the peptide after the complete assembly of the KTTKS sequence on the solid support. This can be achieved by coupling palmitic acid to the free N-terminal amine of the resin-bound pentapeptide using standard coupling reagents.

Q4: What are the most critical factors influencing the yield and purity of Pal-KTTKS?

A4: The key factors include the choice of coupling reagent, the efficiency of both the coupling and deprotection steps, the potential for amino acid racemization, and the formation of side products.[6][7] The presence of two threonine residues can also present challenges.

Troubleshooting Guide

Low Coupling Efficiency

Q5: My coupling reactions are incomplete, leading to deletion sequences. How can I improve coupling efficiency?

A5: Incomplete coupling is a common issue in SPPS.[8] Here are several strategies to address this:

  • Choice of Coupling Reagent: For challenging sequences, consider using more potent coupling reagents like HATU, HCTU, or COMU, which generally offer higher reactivity and faster reaction times.[7][9][10]

  • Double Coupling: Repeat the coupling step for difficult amino acids, such as sterically hindered residues or when coupling to a proline.[11] For Pal-KTTKS, double coupling of the threonine residues might be beneficial.

  • Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent can enhance the reaction kinetics.[11]

  • Monitoring the Reaction: Utilize a qualitative test, such as the Kaiser test, to confirm the completion of each coupling step before proceeding to the next.[8][12] A blue color indicates the presence of free amines and an incomplete reaction.[8]

Side Reactions and Impurities

Q6: I am observing significant side reactions, particularly related to the threonine residues. What are these and how can they be minimized?

A6: Threonine, being a hydroxyamino acid, can be prone to specific side reactions:

  • O-Acylation: The hydroxyl group of threonine can be acylated by the activated amino acid, leading to the formation of depsipeptides. This can be minimized by ensuring complete protonation of the hydroxyl group and using appropriate protecting groups.

  • N to O-Acyl Shift: Under acidic conditions, an acyl N-O shift can occur in peptides containing serine or threonine.[13] This can be reversed by treatment with a mild base.[13]

  • O-Sulfonation: During the final cleavage from the resin with trifluoroacetic acid (TFA), O-sulfonation of serine and threonine can occur, especially when Pmc or Mtr protecting groups are used for arginine residues in the absence of suitable scavengers.[14]

Q7: My final product shows signs of racemization. How can I prevent this?

A7: Racemization can occur during the activation of the amino acid. To suppress it:

  • Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., 6-Cl-HOBt, HOAt) into the coupling cocktail can significantly reduce racemization.[7][12][15]

  • Choice of Base: The choice and amount of base used can influence racemization. Weaker bases like N-methylmorpholine (NMM) or collidine are sometimes preferred over stronger, more sterically hindered bases like N,N-diisopropylethylamine (DIEA).[16]

  • Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin.

Aggregation During Synthesis

Q8: The peptide chain appears to be aggregating on the resin, leading to poor yields. What can be done to address this?

A8: Peptide aggregation is a significant challenge, especially for hydrophobic or structured sequences.[8][17]

  • "Difficult" Sequences: Sequences with a high content of hydrophobic or β-branched amino acids are prone to forming stable secondary structures on the resin, which hinders reagent access.[8]

  • Solvent Choice: While DMF is a standard solvent, N-methyl-2-pyrrolidone (NMP) can be more effective in solvating aggregating sequences.[17]

  • Chaotropic Agents: The addition of chaotropic agents like guanidinium chloride can help disrupt secondary structures.

Data Presentation

Comparison of Common Coupling Reagents in SPPS
Coupling ReagentRelative ReactivityAdvantagesDisadvantages
DIC/HOBt ModerateCost-effective, effectively suppresses racemization.[9][10]Slower reaction times, formation of insoluble urea byproducts.[10]
HBTU HighWell-established, good solubility and stability.[18]Potential for guanidinylation if used in excess.[10]
HATU Very HighFaster than HBTU with less epimerization, excellent for hindered couplings.[9][10][15]More expensive than HBTU.[10]
HCTU HighHigh coupling efficiency, produces high-purity peptides.[6]Can be more expensive than HBTU.[6]
COMU ExcellentHigh reactivity, improved safety profile, and byproducts are often water-soluble.[9][19]Higher cost compared to carbodiimides.

Experimental Protocols

General Protocol for a Single Coupling Cycle (Fmoc-SPPS)

This protocol outlines a standard manual procedure for one amino acid addition.

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[6]

  • Fmoc-Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.[10]

    • Drain the solution and repeat the treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.[10]

    • Wash the resin thoroughly with DMF (5-7 times).[10]

  • Amino Acid Coupling (using HBTU/HOBt):

    • In a separate vessel, dissolve the Fmoc-amino acid (2-4 equivalents), HBTU (2-4 equivalents), and HOBt (2-4 equivalents) in DMF.

    • Add DIEA (4-8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.[10]

    • Add the activated amino acid solution to the resin and agitate for 30-60 minutes, or until a negative Kaiser test is obtained.[9]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[10]

Final Cleavage and Deprotection
  • After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA and scavengers. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[20]

  • Allow the cleavage reaction to proceed for 2-4 hours at room temperature.[10]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[10]

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Visualizations

G cluster_SPPS_Cycle Single Amino Acid Coupling Cycle Resin Resin with Free Amine Coupling Coupling Reaction Resin->Coupling Fmoc_AA Fmoc-Amino Acid + Coupling Reagent Activation Activation Fmoc_AA->Activation Activation->Coupling Protected_Peptide Resin with Elongated Peptide (Fmoc-protected) Coupling->Protected_Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Protected_Peptide->Deprotection Washing Washing Steps (DMF, DCM) Deprotection->Washing Washing->Resin Ready for next cycle

Caption: A standard workflow for one coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

G cluster_Troubleshooting Troubleshooting Logic for Low Yield Start Low Crude Yield/Purity Analyze Analyze Crude Product (HPLC/MS) Start->Analyze Deletion Deletion Sequences Found Analyze->Deletion Major Impurities Truncation Truncated Sequences Found Analyze->Truncation Major Impurities Side_Products Unexpected Side Products Analyze->Side_Products Major Impurities Incomplete_Coupling Incomplete Coupling Deletion->Incomplete_Coupling Incomplete_Deprotection Incomplete Deprotection Truncation->Incomplete_Deprotection Side_Reactions Investigate Side Reactions Side_Products->Side_Reactions Sol_Coupling1 Use Stronger Coupling Reagent (e.g., HATU) Incomplete_Coupling->Sol_Coupling1 Sol_Coupling2 Implement Double Coupling Incomplete_Coupling->Sol_Coupling2 Sol_Deprotection Increase Deprotection Time/Repeats Incomplete_Deprotection->Sol_Deprotection Sol_Side_Reactions Optimize Protecting Groups & Scavengers Side_Reactions->Sol_Side_Reactions

References

Troubleshooting low yield in "Pentapeptide-3" purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges associated with low yield during the purification of Pentapeptide-3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its purification challenging?

This compound, also known as Palmitoyl this compound or Vialox, is a synthetic peptide composed of five amino acids, often with a palmitoyl group attached to improve stability and skin penetration.[1] Its sequence is sometimes cited as H-Gly-Pro-Arg-Pro-Ala-NH2.[2][3] Challenges in its purification can arise from several factors common to peptide synthesis and purification, including peptide aggregation, the presence of deletion sequences from incomplete synthesis, and degradation under suboptimal pH or temperature conditions.[4][5][6]

Q2: What is the standard method for purifying this compound?

The standard and most powerful method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8][9] This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is often the best choice for peptides with a molecular weight under 4000, like this compound (MW: 495.58 g/mol ).[1][2][10]

Q3: What are the most common upstream causes of low yield during purification?

Low yield during purification is often a symptom of issues that occurred during the solid-phase peptide synthesis (SPPS) process. The primary culprits include:

  • Incomplete Coupling Reactions: Failure to form an amide bond between the growing peptide chain and the next amino acid results in truncated sequences, known as deletion sequences.[6][11]

  • Peptide Aggregation: Hydrophobic peptides can aggregate on the resin, blocking reactive sites and preventing complete coupling or deprotection.[5][6]

  • Incomplete Deprotection: The N-terminal protecting group (e.g., Fmoc) may not be completely removed, which halts chain elongation.[6]

  • Side Reactions: Undesired chemical modifications to the peptide can create byproducts that are difficult to separate and reduce the yield of the target peptide.[6]

Q4: How does Trifluoroacetic Acid (TFA) affect the final product and yield calculation?

Trifluoroacetic acid (TFA) is commonly used in the mobile phase during RP-HPLC purification and for cleaving the peptide from the resin.[8][12] It forms a salt with the peptide, which is important to consider:

  • Mass: The TFA counter-ion contributes to the total weight of the lyophilized product. Therefore, even if a peptide has 99% purity by HPLC, the actual peptide content might be 70-80%, with the remainder being TFA and water.[10][12] This can make the final yield appear lower than expected if calculated by mass alone.

  • Solubility: TFA salts generally improve the solubility of peptides in aqueous solutions.[12]

  • Biological Assays: For most standard in vitro assays, residual TFA levels do not cause interference, but this should be considered for highly sensitive cell-based studies.[12]

Troubleshooting Guides

Problem 1: Low Recovery After RP-HPLC Purification

Q: My crude sample analysis shows a decent peak for this compound, but the final yield after preparative HPLC is very low. What could be the issue?

A: Significant loss of product during chromatography is a common problem that can often be resolved by optimizing the purification protocol.

Possible Causes and Solutions:

  • Peptide Precipitation: The peptide may be precipitating on the column or in the tubing, especially at high concentrations.

    • Solution: Reduce the amount of crude peptide loaded onto the column.[13] Perform a pre-purification cleanup using flash chromatography or solid-phase extraction (SPE) to reduce the impurity load.[13]

  • Suboptimal Chromatography Conditions: The gradient, flow rate, or mobile phase composition may not be ideal for your peptide.

    • Solution: Optimize the elution gradient. A shallower gradient around the elution point of the peptide can improve resolution and recovery.[14] Ensure the mobile phase pH is within the peptide's stability range (typically pH 5-7).[1]

  • Peptide Degradation: The peptide may be unstable in the acidic mobile phase (containing TFA) over the duration of the purification run.

    • Solution: Minimize the run time as much as possible without sacrificing resolution. Keep samples cold before and during the purification process to minimize degradation.[15]

  • Irreversible Adsorption: The peptide may be binding too strongly to the stationary phase.

    • Solution: While C18 is common, a less hydrophobic column like C8 or C4 might be more suitable if your peptide is highly hydrophobic.[10]

Problem 2: Crude or Purified Sample Shows Multiple Peaks in Chromatogram

Q: My HPLC analysis shows a messy chromatogram with multiple peaks instead of one main product peak. What do these other peaks represent?

A: The presence of multiple peaks indicates impurities in your sample. Identifying the source of these impurities is key to improving your yield.

Possible Causes and Solutions:

  • Synthesis-Related Impurities: These are the most common culprits and include deletion sequences (from incomplete coupling) or sequences with protecting groups still attached (from incomplete deprotection).

    • Solution: Review and optimize your synthesis protocol. Use a qualitative method like the Kaiser test to check for reaction completeness after coupling steps.[6] Consider double coupling for difficult amino acid residues.[11]

  • Peptide Aggregation: Aggregates can appear as broad or multiple peaks in the chromatogram.[5][16]

    • Solution: Try dissolving the peptide in a stronger solvent or one containing denaturants before injection. Modifying the mobile phase with additives can sometimes disrupt aggregation.

  • Degradation Products: this compound can degrade via hydrolysis or deamidation, especially if exposed to non-optimal pH or high temperatures (above 40°C).[1]

    • Solution: Ensure proper storage of both crude and purified peptide at -20°C or below.[1][17] Use freshly prepared buffers and minimize the time the peptide spends in solution at room temperature.

  • Oxidation: If the peptide sequence contains susceptible residues like Methionine or Cysteine, oxidation can occur.

    • Solution: Use scavengers during the cleavage step and handle the peptide under an inert atmosphere if necessary.[11]

Data and Parameters

Table 1: Physicochemical Properties and Stability of this compound

ParameterValueReference
Molecular Weight495.58 g/mol [1][2]
Sequence ExampleH-Gly-Pro-Arg-Pro-Ala-NH2[2][3]
Optimal pH Range5 - 7[1]
Temperature StabilitySensitive to degradation above 40°C[1][2]
Long-Term StorageLyophilized at -20°C or below[1][17]

Table 2: Recommended Starting Parameters for this compound RP-HPLC Purification

ParameterRecommendationRationale
Stationary Phase C18 or C8 Reversed-Phase SilicaGood retention and selectivity for peptides of this size.[7][10]
Mobile Phase A 0.1% TFA in WaterStandard ion-pairing agent for peptide separations.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier.[10]
Gradient Linear gradient, e.g., 5-60% B over 30-60 minOptimize for best separation from closely eluting impurities.[14]
Detection 210-220 nmWavelength for detecting the peptide backbone.[8]
Column Temperature Ambient to 40°CTemperature can affect selectivity; avoid exceeding 40°C to prevent degradation.[1][14]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of this compound

This protocol provides a general methodology for the purification of crude this compound.

  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent (e.g., Mobile Phase A or a buffer in which the peptide is highly soluble).

    • Centrifuge the sample (e.g., at 10,000 x g for 5 minutes) to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm or 0.45 µm filter to prevent clogging of the HPLC system.[10]

  • Chromatography:

    • Equilibrate the preparative RP-HPLC column (e.g., C18) with the starting mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) until a stable baseline is achieved.

    • Inject the filtered sample onto the column.

    • Run a linear gradient of increasing Mobile Phase B to elute the peptide. The specific gradient should be optimized based on an initial analytical run.

    • Monitor the elution profile at ~220 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the main product peak. Be conservative with collection to avoid including impurities from the leading or tailing edges of the peak.

  • Analysis and Pooling:

    • Analyze the collected fractions using analytical HPLC to confirm purity.

    • Pool the fractions that meet the desired purity level (e.g., >95%).

  • Solvent Removal and Lyophilization:

    • Remove the organic solvent (acetonitrile) from the pooled fractions, typically using a rotary evaporator.

    • Freeze the remaining aqueous solution and lyophilize to obtain the purified peptide as a white powder.[8]

Visualizations

G cluster_synthesis Upstream: Synthesis & Cleavage cluster_purification Downstream: Purification cluster_qc Final Quality Control SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Crude_Precip Precipitation & Drying Cleavage->Crude_Precip Dissolution Crude Peptide Dissolution Crude_Precip->Dissolution Purification Preparative RP-HPLC Dissolution->Purification Analysis Fraction Analysis (Analytical HPLC) Purification->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Solvent Removal & Lyophilization Pooling->Lyophilization Final_Product Purified this compound Powder Lyophilization->Final_Product QC Final Purity & Identity Check (HPLC, MS) Final_Product->QC

Caption: General workflow for this compound synthesis and purification.

G cluster_analysis Initial Analysis cluster_cause Potential Causes cluster_solution Solutions & Actions Start Low Final Yield Detected Analyze_Crude Analyze Crude Product (HPLC & Mass Spec) Start->Analyze_Crude Low_Crude_Yield Low Crude Yield or Purity? Analyze_Crude->Low_Crude_Yield HPLC_Issue Broad or Multiple Peaks? Analyze_Crude->HPLC_Issue Mass_Mismatch Incorrect Mass? Analyze_Crude->Mass_Mismatch Analyze_Purified Analyze Purified Fractions Low_Recovery Losing Peptide During HPLC? Analyze_Purified->Low_Recovery Opt_Synth Optimize Synthesis: - Check coupling/deprotection - Use Kaiser Test Low_Crude_Yield->Opt_Synth Yes Opt_Cleavage Optimize Cleavage: - Adjust time/scavengers Low_Crude_Yield->Opt_Cleavage No, purity is low Opt_HPLC Optimize HPLC Method: - Adjust gradient/flow rate - Check column HPLC_Issue->Opt_HPLC No, peaks are sharp Check_Agg Address Aggregation: - Modify dissolution solvent - Change mobile phase HPLC_Issue->Check_Agg Yes Mass_Mismatch->Opt_Synth Yes (Deletion seq) Low_Recovery->Opt_HPLC Yes Check_Stab Check Peptide Stability: - Control Temp/pH - Minimize processing time Low_Recovery->Check_Stab No, method is fine

Caption: Troubleshooting decision tree for low yield in peptide purification.

References

Refinement of cell-based assays for "Pentapeptide-3" to reduce variability

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Refining Cell-Based Assays for Pentapeptide-3

Welcome to the technical support center for the refinement of cell-based assays involving this compound (also known as Palmitoyl this compound/4 or Matrixyl™). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to enhance the reproducibility and reduce the variability of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell-based assays? A1: this compound is a synthetic, lipophilic peptide, a fragment of procollagen type I. Its primary mechanism of action is to stimulate dermal fibroblasts to synthesize key extracellular matrix (ECM) proteins, including collagen types I, III, and IV, as well as fibronectin and hyaluronic acid.[1][2] This activity makes it a focal point for research in skin aging and wound healing.

Q2: Which cell type is most appropriate for studying the effects of this compound? A2: Primary Normal Human Dermal Fibroblasts (NHDFs) are the most relevant cell type for studying the biological activity of this compound, as they are the primary producers of collagen and other ECM components in the skin.[3][4]

Q3: My this compound is difficult to dissolve. What is the recommended procedure? A3: Due to its palmitoyl (lipid) chain, this compound can be hydrophobic. It is often recommended to first dissolve the lyophilized peptide in a small amount of sterile DMSO to create a concentrated stock solution. This stock can then be diluted to the final working concentration in your cell culture medium. Always vortex thoroughly and visually inspect for full dissolution before adding to cells. Note that high concentrations of DMSO can be toxic to cells, so the final concentration should typically be kept below 0.1%.

Q4: What are the most common sources of variability in this compound assays? A4: Variability in cell-based assays can arise from multiple sources. Key factors include:

  • Cell Culture Practices: Inconsistent cell passage number, variable cell seeding density, and reaching over-confluency can alter cellular responsiveness.[5]

  • Reagent Inconsistency: Lot-to-lot variability in serum (FBS), degradation of unstable growth factors, and improper storage of the peptide can lead to inconsistent results.[6]

  • Assay Procedure: Pipetting errors, inconsistent incubation times, and improper washing steps are common procedural sources of variability.[7][8]

  • Peptide Quality: Contaminants from synthesis, such as Trifluoroacetic acid (TFA), can interfere with cellular assays. Poor solubility or degradation of the peptide stock can also be a major issue.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: High Well-to-Well Variability in Collagen Quantification Assays
  • Potential Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure you have a homogenous single-cell suspension before plating. After seeding, use a gentle "X" and "+" motion to evenly distribute cells across the plate wells. Avoid swirling, which can cause cells to accumulate at the well edges. Verify cell distribution visually with a microscope before incubation.

  • Potential Cause 2: Edge Effects.

    • Solution: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, leading to variability. Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.

  • Potential Cause 3: Pipetting Inaccuracy.

    • Solution: Use calibrated pipettes and ensure proper technique (e.g., consistent speed, reverse pipetting for viscous solutions). For critical steps like peptide addition or reagent dispensing, use a multi-channel pipette carefully or consider automated liquid handlers to minimize human error.[7]

Issue 2: Low or No Signal (No increase in collagen production)
  • Potential Cause 1: Sub-optimal Peptide Concentration or Activity.

    • Solution: Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay conditions. Concentrations between 0.1 µM and 50 µM have been used in literature.[9] Ensure your peptide stock has been stored correctly (typically at -20°C or -80°C, protected from light) and has not undergone multiple freeze-thaw cycles.

  • Potential Cause 2: Insufficient Incubation Time.

    • Solution: Collagen synthesis and secretion is a time-dependent process. Ensure you are incubating the cells with this compound for a sufficient duration. Typical treatment times range from 24 to 72 hours. A time-course experiment can help determine the optimal endpoint.

  • Potential Cause 3: Lack of Essential Cofactors.

    • Solution: Collagen synthesis requires ascorbic acid (Vitamin C) as a cofactor for prolyl and lysyl hydroxylases. Ensure your cell culture medium is supplemented with a stable form of ascorbic acid (e.g., ascorbate-2-phosphate) at a concentration of 50-200 µM.

Issue 3: High Background Signal in Collagen Assays
  • Potential Cause 1 (Sircol Assay): Insufficient Removal of Unbound Dye.

    • Solution: After precipitation of the collagen-dye complex, ensure the supernatant is completely removed. Perform the recommended Acid-Salt Wash step as described in the protocol to remove any non-specifically bound dye.[10][11] A high reagent blank value (OD > 0.1) often indicates residual unbound dye.[12]

  • Potential Cause 2 (ELISA): Non-specific Antibody Binding.

    • Solution: Optimize the blocking step by increasing the incubation time or trying different blocking buffers (e.g., 1-5% BSA or non-fat dry milk in TBST). Ensure thorough washing between steps, increasing the number of washes if necessary.[13]

  • Potential Cause 3 (General): Interference from Phenol Red or Serum.

    • Solution: Phenol red in culture media can interfere with colorimetric assays. For the final incubation period and sample collection, switch to a phenol red-free medium. High concentrations of serum can also contribute to background; if possible, reduce the serum concentration (e.g., to 0.2-2%) or use serum-free medium during the peptide treatment period.[14]

Data Presentation: Recommended Assay Parameters

The following tables provide recommended starting parameters for designing your cell-based assays with this compound. These should be optimized for your specific experimental conditions.

Table 1: Recommended Seeding Densities for Human Dermal Fibroblasts (NHDFs)

Culture VesselSeeding Density (cells/cm²)Seeding Density (cells/well)Purpose
T-75 Flask3,500 - 5,000[3][15]2.6 - 3.75 x 10⁵Routine cell culture and expansion
6-well Plate10,000 - 15,0001.0 - 1.5 x 10⁵[9]Western Blot, RNA extraction
24-well Plate15,000 - 20,0003.0 - 4.0 x 10⁴Sircol Assay, Cell viability
96-well Plate15,000 - 25,0000.5 - 2.0 x 10⁴[16]ELISA, High-throughput screening

Table 2: this compound Treatment and Control Conditions

ParameterRecommendationRationale
Vehicle Control DMSO (or other solvent) at the same final concentration as the highest peptide dose.To control for any effects of the solvent on cell function.
Negative Control Untreated or vehicle-treated cells.Establishes the baseline level of collagen production.
Positive Control TGF-β (1-10 ng/mL) or Ascorbic Acid (100-200 µM).To confirm that the cells are responsive and capable of producing collagen.[4]
Concentration Range 0.1 µM to 50 µM.[1][9]A dose-response curve is critical to identify the optimal concentration.
Treatment Duration 24 - 72 hours.Allows sufficient time for gene expression, protein synthesis, and secretion.
Culture Medium Serum-free or low-serum (0.2-2% FBS) medium.[14]Reduces background from serum proteins and growth factors.

Visualizations: Pathways and Workflows

Signaling and Experimental Diagrams

G cluster_0 This compound Signaling Pathway P_Pep Palmitoyl This compound Receptor Cell Surface Receptor (e.g., TGF-β Receptor Complex) P_Pep->Receptor Binds Signaling Intracellular Signaling (e.g., Smad activation) Receptor->Signaling Activates Nucleus Nucleus Signaling->Nucleus Translocates to Transcription Gene Transcription (COL1A1, COL3A1, FN1) Nucleus->Transcription Translation Protein Synthesis (Procollagen, Fibronectin) Transcription->Translation mRNA Secretion ECM Protein Secretion Translation->Secretion Proteins

Caption: Simplified signaling pathway of this compound in fibroblasts.

G cluster_1 Experimental Workflow for Collagen Assay A 1. Seed Fibroblasts in 96-well plate B 2. Incubate 24h (Allow attachment) A->B C 3. Starve Cells (Serum-free medium, 24h) B->C D 4. Treat with this compound and Controls C->D E 5. Incubate 48-72h D->E F 6. Collect Supernatant (for secreted collagen) E->F G 7. Perform Assay (e.g., ELISA, Sircol) F->G H 8. Read Plate (Absorbance) G->H I 9. Analyze Data H->I

Caption: General experimental workflow for quantifying collagen production.

G cluster_2 Troubleshooting High Variability node_q node_q node_s node_s Start High CV% or Poor Reproducibility Check_Cells Are cell passage and confluency consistent? Start->Check_Cells Check_Seeding Is cell seeding uniform? Check_Cells->Check_Seeding Yes Sol_Cells Standardize SOP: Use cells < passage 10. Seed at same density. Check_Cells->Sol_Cells No Check_Reagents Are reagents (serum, peptide) consistent? Check_Seeding->Check_Reagents Yes Sol_Seeding Improve seeding technique. Avoid edge effects. Check_Seeding->Sol_Seeding No Check_Technique Is pipetting technique consistent? Check_Reagents->Check_Technique Yes Sol_Reagents Use single lots of serum. Aliquot peptide stock. Check_Reagents->Sol_Reagents No Sol_Technique Calibrate pipettes. Use automation if possible. Check_Technique->Sol_Technique No

Caption: A logical flowchart for troubleshooting high assay variability.

Experimental Protocols

Protocol 1: Quantification of Secreted Pro-Collagen Type I via ELISA

This protocol provides a method for measuring pro-collagen type I C-peptide (PICP) in the cell culture supernatant, which is a direct marker of new type I collagen synthesis.

  • Cell Seeding:

    • Seed Normal Human Dermal Fibroblasts (NHDFs) in a 96-well tissue culture plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS).[16]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Cell Starvation and Treatment:

    • After 24 hours, aspirate the growth medium. Wash cells once with sterile PBS.

    • Add 100 µL of serum-free or low-serum (0.5% FBS) medium containing a stable form of ascorbic acid (50 µg/mL). Incubate for another 24 hours to synchronize the cells.[16]

    • Prepare working solutions of this compound and controls (vehicle, positive control) at 2x the final concentration in the appropriate medium.

    • Remove the starvation medium and add 100 µL of the appropriate treatment solution to each well.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • Sample Collection:

    • After incubation, carefully collect the cell culture supernatant from each well into microcentrifuge tubes.

    • Centrifuge the supernatants at 1,500 rpm for 10 minutes at 4°C to pellet any cells or debris.[14]

    • Transfer the clarified supernatant to new tubes. Samples can be assayed immediately or stored at -80°C. Avoid repeated freeze-thaw cycles.[17]

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's instructions (e.g., Human Pro-Collagen I alpha 1 DuoSet ELISA, R&D Systems; or similar kits).[18][19]

    • Briefly, this involves coating the plate with a capture antibody, blocking non-specific sites, adding standards and samples, followed by the addition of a detection antibody, streptavidin-HRP, and finally a substrate solution.

    • Read the absorbance at the recommended wavelength (typically 450 nm).

    • Calculate the concentration of PICP in each sample by interpolating from the standard curve.

Protocol 2: Quantification of Total Soluble Collagen via Sircol™ Assay

This protocol describes the use of the Sircol dye-binding assay to measure total soluble collagen secreted into the culture medium.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the ELISA protocol. This assay can be performed in 24-well or 48-well plates to ensure sufficient sample volume.

  • Sample Collection and Preparation:

    • Collect 1 mL of conditioned medium per well.

    • Clarify the supernatant by centrifugation as described in the ELISA protocol.

    • If collagen concentrations are expected to be low (<2 µg/mL), a concentration step may be required as per the manufacturer's guidelines.[20]

  • Sircol Assay Procedure (based on microcentrifuge tube method):

    • Prepare collagen standards (typically 0-100 µg) using the provided reference standard. Dilute with the same medium used for your samples (e.g., serum-free DMEM).

    • In labeled 1.5 mL microcentrifuge tubes, add 100 µL of standard or sample.

    • Add 1.0 mL of the Sircol Dye Reagent to each tube.

    • Cap the tubes and mix on a gentle shaker for 30 minutes at room temperature. This allows the collagen-dye complex to form and precipitate.[12]

    • Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the complex.

    • Carefully invert the tubes to decant and discard the supernatant (unbound dye). Drain on absorbent paper.

    • Gently add 750 µL of Acid-Salt Wash Reagent to the pellet. Centrifuge again for 10 minutes and discard the supernatant. This step is crucial for reducing background.[10]

    • Add 250 µL of Alkali Reagent to each tube to dissolve the pellet. Vortex or pipette up and down to ensure the pellet is fully dissolved.

    • Transfer 200 µL from each tube to a 96-well plate.

  • Data Acquisition and Analysis:

    • Read the absorbance at 556 nm.[21]

    • Subtract the absorbance of the reagent blank from all standards and samples.

    • Generate a standard curve and determine the collagen concentration in your samples.

References

Enhancing "Pentapeptide-3" skin penetration for topical research applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the dermal and transdermal delivery of Pentapeptide-3 for topical research applications.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound formulations.

Issue 1: Low or No Detectable Peptide Permeation in In Vitro Permeation Testing (IVPT)
Possible Cause Troubleshooting Step Expected Outcome
Inadequate Formulation for Penetration: this compound, being a peptide, has inherently poor skin permeability. The vehicle may not be optimized to facilitate its transport across the stratum corneum.1. Incorporate a Penetration Enhancer: Add a chemical penetration enhancer to your formulation. Terpenes (e.g., limonene, cineole) or fatty acids (e.g., oleic acid) are effective options.[1][2] 2. Optimize Vehicle Composition: Adjust the solvent system. Propylene glycol is a common co-solvent and penetration enhancer.[3] 3. Utilize a Nano-carrier System: Encapsulate this compound in liposomes, ethosomes, or transfersomes to improve its partitioning into the skin.[4][5]An increase in the cumulative amount of this compound detected in the receptor fluid of the Franz diffusion cell over time.
Peptide Degradation: Peptides can be susceptible to enzymatic degradation by proteases present in the skin or to chemical instability within the formulation itself.[6][7]1. Assess Peptide Stability: Analyze the concentration of this compound in your formulation over time at relevant storage and experimental conditions using HPLC. 2. Adjust Formulation pH: The stability of peptides can be pH-dependent. Determine the optimal pH for this compound stability and buffer your formulation accordingly.[8] 3. Incorporate Stabilizers: Add antioxidants or chelating agents to your formulation to prevent oxidative degradation.Improved recovery of intact this compound from the formulation and potentially from the receptor fluid.
Experimental Setup Issues in Franz Diffusion Cell: Air bubbles under the skin membrane, improper sealing of the cell, or incorrect receptor fluid can all lead to inaccurate results.1. Ensure Proper Membrane Hydration and Mounting: Hydrate the skin membrane in the receptor fluid before mounting. Ensure there are no air bubbles between the membrane and the receptor fluid. 2. Verify Cell Sealing: Check that the Franz cell is properly clamped and sealed to prevent leakage of the donor or receptor fluid. 3. Select Appropriate Receptor Fluid: For hydrophilic peptides, phosphate-buffered saline (PBS) at pH 7.4 is a common choice. Ensure the peptide has adequate solubility and stability in the chosen fluid.Consistent and reproducible permeation profiles across replicate Franz cells.
Issue 2: High Variability in Permeation Data Between Replicates
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Skin Samples: Biological variability between skin donors or even different sections of skin from the same donor can lead to significant differences in permeability.1. Standardize Skin Preparation: Use skin from the same anatomical location and donor for a set of experiments. 2. Measure Skin Thickness: Record the thickness of each skin sample and consider it as a factor in your data analysis. 3. Assess Barrier Integrity: Before the experiment, measure the transepidermal water loss (TEWL) or electrical resistance of each skin sample to ensure the barrier function is intact and comparable across samples.Reduced standard deviation in permeation data across replicate experiments.
Inconsistent Formulation Application: Uneven application of the topical formulation to the skin surface can result in variable dosing and permeation.1. Use a Positive Displacement Pipette: Apply a precise and consistent volume or weight of the formulation to the center of the skin in the donor chamber. 2. Ensure Even Spreading: Gently spread the formulation to cover the entire surface area of the skin exposed in the donor chamber.More uniform permeation profiles and lower variability between replicate cells.
Sampling and Analytical Errors: Inconsistent sampling volumes or errors in the analytical method used to quantify the peptide can introduce variability.1. Calibrate Pipettes: Ensure all pipettes used for sampling are properly calibrated. 2. Validate Analytical Method: Validate your HPLC or LC-MS method for linearity, accuracy, and precision for quantifying this compound in the receptor fluid matrix. 3. Use an Internal Standard: Incorporate an internal standard in your analytical method to account for variations in sample preparation and injection volume.Improved accuracy and precision of the analytical results, leading to less variability in the final permeation data.

Frequently Asked Questions (FAQs)

General Questions about this compound
  • Q1: What is this compound and what are its primary mechanisms of action in the skin? this compound is a synthetic peptide used in skincare and topical research. It has two well-documented mechanisms of action depending on its specific sequence and modifications:

    • As Matrixyl (Palmitoyl this compound): It acts as a signal peptide that stimulates fibroblasts in the dermis to synthesize more collagen and other extracellular matrix components.[9][10][11] This is thought to occur through the transforming growth factor-beta (TGF-β) signaling pathway.[8][12]

    • As Vialox (this compound): It functions as a competitive antagonist at the nicotinic acetylcholine receptor on the postsynaptic membrane of muscle cells.[13] By blocking this receptor, it prevents acetylcholine from binding, which in turn inhibits muscle contraction, leading to a relaxation of facial muscles.[13]

  • Q2: What are the main challenges in delivering this compound into the skin? The primary challenges are its relatively large molecular weight and hydrophilic nature, which hinder its passive diffusion across the lipid-rich stratum corneum, the outermost layer of the skin.[6][7] Additionally, peptide stability within a formulation and resistance to enzymatic degradation in the skin are significant hurdles.[6][7][14]

Enhancement Strategies
  • Q3: What are the main strategies to enhance the skin penetration of this compound? There are three main approaches to enhance peptide skin penetration:

    • Chemical Penetration Enhancers: These are compounds that temporarily and reversibly disrupt the structure of the stratum corneum, allowing the peptide to pass through more easily. Examples include terpenes (e.g., limonene, cineole) and fatty acids (e.g., oleic acid).[1][2][15]

    • Physical Enhancement Methods: These techniques use external energy to increase skin permeability. Common methods include iontophoresis (using a low-level electrical current) and sonophoresis (using low-frequency ultrasound).[16][17][18]

    • Formulation Strategies: This involves encapsulating the peptide in carrier systems like liposomes, transfersomes, or ethosomes. These vesicles can protect the peptide from degradation and improve its transport into the skin.[4][5][19]

  • Q4: How do I choose the right penetration enhancement strategy for my research? The choice of enhancement strategy depends on several factors, including your experimental goals, the specific formulation being used, and available equipment.

    • For initial screening and formulation development, chemical enhancers are often a practical starting point due to their ease of incorporation into various formulations.

    • If a higher degree of penetration is required, nano-carrier systems like transfersomes and ethosomes have shown significant efficacy in enhancing the delivery of peptides.[4][5]

    • Physical methods like iontophoresis and sonophoresis can provide a substantial increase in delivery but require specialized equipment. They are particularly useful for delivering charged or larger molecules.[16][18]

Experimental Protocols
  • Q5: What is the basic principle of in vitro permeation testing (IVPT) with a Franz diffusion cell? IVPT using a Franz diffusion cell is a standard method to assess the permeation of a substance through a membrane, typically excised human or animal skin.[20] The apparatus consists of a donor chamber where the topical formulation is applied and a receptor chamber containing a fluid that mimics physiological conditions. The two chambers are separated by the skin membrane. Samples are collected from the receptor chamber at various time points to quantify the amount of the substance that has permeated through the skin.[20]

  • Q6: I am observing inconsistent results in my Franz cell experiments. What are some common pitfalls? Common issues include:

    • Air bubbles: An air bubble trapped between the skin and the receptor fluid will prevent diffusion in that area.

    • Skin variability: Using skin from different donors or anatomical sites can lead to high variability.

    • Leaking cells: Improperly sealed cells can lead to loss of sample and inaccurate results.

    • Inadequate sink conditions: If the concentration of the peptide in the receptor fluid becomes too high, it can reduce the concentration gradient and slow down permeation. Ensure the peptide is sufficiently soluble in the receptor fluid and that the sampling schedule is appropriate.

Quantitative Data on Penetration Enhancement

The following tables summarize quantitative data on the efficacy of various skin penetration enhancement strategies for peptides and other molecules, providing a reference for expected levels of improvement.

Table 1: Efficacy of Chemical Penetration Enhancers
Enhancer ClassExample(s)Model Drug/PeptideEnhancement Ratio (ER) / Fold IncreaseReference(s)
Terpenes CineoleSynthetic Hexapeptides~2[1]
d-LimoneneBulfalin22.2[2]
l-MentholBulfalin15.3[2]
NerolidolDiclofenac Sodium198[15]
Fatty Acids Oleic AcidBulfalin5.1[2]

Enhancement Ratio (ER) is the factor by which the flux is increased compared to a control formulation without the enhancer.

Table 2: Efficacy of Physical Enhancement Methods
MethodParametersModel Drug/PeptideEnhancement Ratio (ER) / Fold IncreaseReference(s)
Sonophoresis Low-frequency ultrasoundNiacinamide4.02 (402%)[16][18][21]
Low-frequency ultrasoundRetinol2.92 (292%)[16][18][21]
Iontophoresis 0.4 mA currentVarious PeptidesUp to 30
Sonophoresis + Iontophoresis Combined applicationGlutamic Acid2.4 (240%)[16][18][21]
Table 3: Comparative Efficacy of Vesicular Carrier Systems
Carrier SystemKey Feature(s)Model Drug/PeptideComparative Permeation/RetentionReference(s)
Liposomes Phospholipid bilayersMeloxicamLower permeation than transfersomes[4]
Transfersomes Liposomes with an edge activator, making them ultra-deformableMeloxicamSignificantly higher skin permeation than liposomes[4]
Ethosomes Liposomes with a high concentration of ethanolCelecoxib~1.3-fold higher skin penetration than transfersomes
Trihexyphenidyl HClSignificantly higher permeation than liposomes[22]

Experimental Protocols

Protocol 1: In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells

This protocol outlines the key steps for conducting an IVPT experiment to assess the skin permeation of this compound.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Phosphate-buffered saline (PBS), pH 7.4 (receptor fluid)

  • Topical formulation containing this compound

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain 32°C

  • Syringes and needles for sampling

  • HPLC or LC-MS system for analysis

Procedure:

  • Skin Preparation:

    • Thaw frozen skin at room temperature.

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

    • If using full-thickness skin, dermatomed to a thickness of approximately 500-750 µm.

    • Visually inspect the skin for any imperfections.

  • Franz Cell Assembly:

    • Fill the receptor chamber with degassed PBS, ensuring no air bubbles are present.

    • Place a small stir bar in the receptor chamber.

    • Mount the skin section onto the Franz cell with the stratum corneum side facing up, ensuring a leak-proof seal between the donor and receptor chambers.

    • Place the assembled cells in a heating block or water bath set to maintain a skin surface temperature of 32°C.

  • Dosing and Sampling:

    • Equilibrate the cells for at least 30 minutes.

    • Apply a precise amount of the this compound formulation to the skin surface in the donor chamber.

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed PBS.

  • Sample Analysis:

    • Analyze the collected samples for this compound concentration using a validated HPLC or LC-MS method.

    • At the end of the experiment, dissemble the cells and analyze the peptide content in the different skin layers (stratum corneum, epidermis, dermis) if required.

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area at each time point.

    • Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss).

Signaling Pathways and Experimental Workflows

This compound (Matrixyl) Signaling Pathway for Collagen Synthesis

This diagram illustrates the proposed signaling pathway by which this compound (as Matrixyl) stimulates collagen synthesis in fibroblasts.

Matrixyl_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Matrixyl Matrixyl TGFb_Receptor TGF-β Receptor Matrixyl->TGFb_Receptor Binds to Smad2_3 Smad2/3 TGFb_Receptor->Smad2_3 Activates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Phosphorylates Smad_Complex Smad2/3/4 Complex p_Smad2_3->Smad_Complex Forms complex with Smad4 Smad4 Smad4->Smad_Complex DNA DNA Smad_Complex->DNA Translocates to nucleus and binds to Collagen_Gene Collagen Gene Transcription DNA->Collagen_Gene Initiates Vialox_Mechanism cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic_membrane Postsynaptic Membrane cluster_muscle_cell Muscle Cell ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Vialox Vialox (this compound) Vialox->nAChR Blocks No_Contraction Muscle Relaxation Vialox->No_Contraction Leads to Na_ion Na+ Influx nAChR->Na_ion Opens channel for Contraction Muscle Contraction Na_ion->Contraction IVPT_Workflow Start Start Prepare_Skin Prepare Skin Membrane Start->Prepare_Skin Assemble_Cells Assemble Franz Cells Prepare_Skin->Assemble_Cells Equilibrate Equilibrate Cells (32°C) Assemble_Cells->Equilibrate Apply_Formulation Apply Formulation Equilibrate->Apply_Formulation Collect_Samples Collect Samples at Time Points Apply_Formulation->Collect_Samples Analyze_Samples Analyze Samples (HPLC/LC-MS) Collect_Samples->Analyze_Samples Data_Analysis Calculate Permeation Parameters Analyze_Samples->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Optimization of Pentapeptide-3 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Pentapeptide-3 (also known as Vialox®) for in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide with the amino acid sequence Gly-Pro-Arg-Pro-Ala.[1] It is a fragment of waglerin-1, a neurotoxin found in the venom of the Temple Viper.[2] Its primary mechanism of action is as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the post-synaptic membrane of muscle cells.[2][3] By blocking the binding of acetylcholine, this compound prevents the influx of sodium ions, thereby inhibiting muscle cell depolarization and contraction, leading to muscle relaxation.[3][4] This mimetic action is similar to that of curare.[4]

Q2: What are the potential in vitro applications of this compound?

A2: Based on its mechanism of action, this compound is primarily used in in vitro studies to:

  • Investigate the inhibition of muscle cell contraction.

  • Study the signaling pathways associated with nicotinic acetylcholine receptors.

  • Evaluate its effects on the production of extracellular matrix proteins, such as collagen, in dermal fibroblasts.[5]

  • Assess its potential for reducing the appearance of wrinkles in skin models.

Q3: What is a recommended starting concentration for this compound in in vitro experiments?

A3: There is limited peer-reviewed scientific literature detailing optimal in vitro concentrations of this compound. However, based on cosmetic formulation guidelines and data from similar peptides, a starting range can be extrapolated. Cosmetic formulations suggest a use level of 0.005% to 0.01%.[6] Considering the molecular weight of this compound is approximately 495.58 g/mol , this translates to a starting concentration range of approximately 1 to 2 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is typically supplied as a lyophilized powder and is soluble in water.[6] For cell culture experiments, it is recommended to first dissolve the peptide in a small amount of sterile, high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[7][8] This stock solution can then be further diluted in your cell culture medium to the desired final concentration. Ensure the final concentration of DMSO in your culture is non-toxic to your cells (typically below 0.5%).[7]

Q5: How should I store this compound solutions?

A5: For long-term stability, lyophilized this compound should be stored at -20°C or colder.[9] Once reconstituted, it is best to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[9] These aliquots should be stored at -20°C or -80°C.[9]

Troubleshooting Guides

Issue 1: I am not observing any effect of this compound in my cell-based assay.

  • Possible Cause: The concentration of this compound may be too low.

    • Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to micromolar).

  • Possible Cause: The peptide may have degraded.

    • Solution: Ensure proper storage of the lyophilized powder and reconstituted solutions. Prepare fresh aliquots from a new stock solution.[10]

  • Possible Cause: The cell type may not express the target nicotinic acetylcholine receptors.

    • Solution: Confirm the expression of nAChRs in your cell line using techniques like RT-PCR, western blotting, or immunofluorescence.

Issue 2: I am observing cytotoxicity at my chosen this compound concentration.

  • Possible Cause: The concentration of this compound is too high.

    • Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value for your cell line. Use concentrations well below the cytotoxic range for your functional assays.

  • Possible Cause: The solvent (e.g., DMSO) concentration is toxic to the cells.

    • Solution: Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (typically <0.5% for DMSO).[7] Run a solvent-only control to assess its effect on cell viability.

Issue 3: The this compound solution appears cloudy or has precipitated.

  • Possible Cause: The peptide has low solubility or has aggregated in the aqueous buffer.

    • Solution: When diluting the DMSO stock solution into your aqueous culture medium, add the stock solution dropwise while gently vortexing the medium to prevent localized high concentrations that can lead to precipitation.[7] Sonication may also help to dissolve the peptide.[6]

  • Possible Cause: The peptide is unstable at the pH of the culture medium.

    • Solution: Check the manufacturer's recommendations for the optimal pH range for the peptide's stability. While most culture media are buffered around pH 7.4, some peptides may require a different pH for optimal stability.

Data Presentation

Table 1: Recommended Starting Concentration Range for this compound in In Vitro Experiments

ParameterRecommended ValueNotes
Starting Concentration Range 1 µM - 10 µMBased on cosmetic use levels and typical concentrations for other peptides in vitro. A dose-response curve is essential.
Solvent for Stock Solution DMSO (High Purity)Dissolve to a high concentration (e.g., 1-10 mM) before diluting in culture medium.
Final Solvent Concentration < 0.5%Ensure the final concentration of DMSO is not toxic to the cells.

Table 2: Example Data from In Vitro Studies on nAChR Antagonist Peptides (for reference)

Peptide/CompoundTarget/AssayEffective ConcentrationReference
α-CobratoxinnAChR Inhibition40 nM[11]
Peptide 1 (nAChR inhibitor)nAChR Inhibition100 µM[11]
AP-202 (α4β2 nAChR antagonist)Inhibition of epibatidine-induced changesIC50 ≈ 10 nM[12]
AgTx-636Inhibition of α7 nAChR agonist10 µM[3]
Compound 12a (α7 nAChR antagonist)Complete inhibition of ICh10 µM[13]

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed your cells of interest (e.g., human dermal fibroblasts, myoblasts) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Collagen Synthesis Assay (Sircol Assay)
  • Cell Seeding and Treatment: Seed human dermal fibroblasts in a 6-well plate and grow to confluence. Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 48-72 hours. Include a positive control (e.g., TGF-β) and a vehicle control.

  • Collagen Extraction:

    • Collect the cell culture supernatant.

    • Lyse the cells with a suitable lysis buffer.

    • Isolate the soluble collagen from the supernatant and cell lysate according to the Sircol assay kit manufacturer's instructions.

  • Sircol Dye Binding: Add Sircol dye reagent to the extracted collagen samples and incubate to allow the dye to bind to the collagen.

  • Precipitation and Washing: Centrifuge to pellet the collagen-dye complex and wash to remove unbound dye.

  • Solubilization and Measurement: Dissolve the pellet in the alkali reagent provided in the kit and measure the absorbance at 555 nm.

  • Quantification: Determine the collagen concentration in your samples by comparing the absorbance to a standard curve generated with known collagen concentrations.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Binds & Activates Pentapeptide_3 This compound Pentapeptide_3->nAChR Competitively Binds & Antagonizes Na_ion_channel Na+ Channel Opening nAChR->Na_ion_channel Conformational Change Depolarization Depolarization Na_ion_channel->Depolarization Na+ Influx Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction Triggers Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Start Start Reconstitute Reconstitute Lyophilized This compound in DMSO Start->Reconstitute Serial_Dilution Prepare Serial Dilutions in Cell Culture Medium Reconstitute->Serial_Dilution Treat_Cells Treat Cells with This compound Dilutions Serial_Dilution->Treat_Cells Seed_Cells Seed Cells in Multi-well Plate Seed_Cells->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Assay_Endpoint Perform Assay (e.g., MTT, Sircol) Incubate->Assay_Endpoint Measure_Signal Measure Signal (Absorbance, Fluorescence) Assay_Endpoint->Measure_Signal Analyze_Data Analyze Data & Generate Dose-Response Curve Measure_Signal->Analyze_Data End End Analyze_Data->End Troubleshooting_Logic Start Experiment Start Observe_Effect Observe Expected Biological Effect? Start->Observe_Effect No_Effect No Effect Observed Observe_Effect->No_Effect No Cytotoxicity Cytotoxicity Observed Observe_Effect->Cytotoxicity Partial/Toxic Success Successful Experiment Observe_Effect->Success Yes Check_Concentration Concentration Too Low? No_Effect->Check_Concentration Reduce_Concentration Reduce Concentration Cytotoxicity->Reduce_Concentration Check_Degradation Peptide Degraded? Check_Concentration->Check_Degradation No Increase_Concentration Increase Concentration (Dose-Response) Check_Concentration->Increase_Concentration Yes Check_Receptor Receptor Expression? Check_Degradation->Check_Receptor No Prepare_Fresh Prepare Fresh Stock Check_Degradation->Prepare_Fresh Yes Verify_Receptor Verify Receptor Expression Check_Receptor->Verify_Receptor Yes Check_Solvent Solvent Toxicity? Reduce_Concentration->Check_Solvent Reduce_Solvent Reduce Solvent Conc. Check_Solvent->Reduce_Solvent Yes

References

Validation & Comparative

"Pentapeptide-3" vs "Argireline": A Comparative Study of Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cosmetic and dermatological research, the quest for effective, non-invasive alternatives to botulinum toxin has led to the development of several novel peptides. Among the most prominent are Pentapeptide-3 (commercially known as Vialox) and Argireline (Acetyl Hexapeptide-8). While both are lauded for their ability to reduce the appearance of expression lines, their underlying mechanisms of action are fundamentally distinct, targeting different stages of the neuromuscular signaling cascade. This guide provides a detailed comparative analysis of their mechanisms, supported by available experimental data and methodologies, to aid researchers and drug development professionals in their understanding and application of these compounds.

Mechanism of Action: A Tale of Two Synapses

The primary difference between this compound and Argireline lies in their site of action within the neuromuscular junction. This compound acts on the post-synaptic membrane, while Argireline exerts its effects at the pre-synaptic terminal.

This compound (Vialox): The Post-Synaptic Antagonist

This compound, a synthetic peptide with the sequence Gly-Pro-Arg-Pro-Ala, functions as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) on the post-synaptic membrane of muscle cells.[1][2] By mimicking the action of curare, it blocks the binding of the neurotransmitter acetylcholine (ACh) to its receptor.[2] This blockade prevents the opening of sodium ion channels, thereby inhibiting the depolarization of the muscle cell membrane and ultimately leading to muscle relaxation.[2] Some research suggests it is a synthetic peptide derived from snake venom.[1][3]

Argireline (Acetyl Hexapeptide-8): The Pre-Synaptic Modulator

Argireline, with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2, is a synthetic hexapeptide that acts at the pre-synaptic nerve terminal.[3] It is a biomimetic of the N-terminal end of the SNAP-25 protein, a key component of the SNARE (Soluble NSF Attachment Protein Receptor) complex.[4][5] The SNARE complex is essential for the docking and fusion of synaptic vesicles containing acetylcholine with the pre-synaptic membrane, a prerequisite for neurotransmitter release.[4] Argireline competes with SNAP-25 for a position in the SNARE complex, thereby destabilizing it and inhibiting the release of acetylcholine into the synaptic cleft.[3][4] This reduction in neurotransmitter release leads to attenuated muscle contraction.[4]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of this compound and Argireline.

Pentapeptide3_Mechanism cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell Vesicle Synaptic Vesicle (contains Acetylcholine) ACh Acetylcholine (ACh) Vesicle->ACh Release Ca_channel Voltage-gated Ca2+ Channel SNARE SNARE Complex nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Na_channel Na+ Channel nAChR->Na_channel Activates Contraction Muscle Contraction Na_channel->Contraction Leads to Pentapeptide3 This compound Pentapeptide3->nAChR Blocks Argireline_Mechanism cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell Vesicle Synaptic Vesicle (contains Acetylcholine) ACh Acetylcholine (ACh) Vesicle->ACh Reduced Release SNARE SNARE Complex (SNAP-25, Syntaxin, VAMP) SNARE->Vesicle Mediates fusion Argireline Argireline Argireline->SNARE nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Contraction Muscle Contraction nAChR->Contraction Leads to nAChR_Assay_Workflow A Culture cells expressing nAChRs B Prepare cell membranes A->B C Incubate membranes with radiolabeled agonist & This compound B->C D Separate bound and free radioligand C->D E Measure radioactivity D->E F Calculate IC50 E->F SNARE_Assay_Workflow A Purify recombinant SNARE proteins B Incubate SNARE proteins with or without Argireline A->B C Analyze complex formation (e.g., SDS-PAGE) B->C D Quantify SNARE complex levels C->D E Determine inhibitory effect of Argireline D->E

References

Efficacy comparison of "Pentapeptide-3" and "SYN-AKE" in muscle relaxation

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In the field of cosmetic science and dermatology, the development of topical agents that mimic the effects of botulinum toxin has led to the emergence of several novel peptides. Among these, Pentapeptide-3 (Vialox) and Dipeptide Diaminobutyroyl Benzylamide Diacetate (SYN-AKE) have garnered significant attention for their muscle relaxation properties. This guide provides a detailed, objective comparison of their efficacy, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.

Overview and Mechanism of Action

Both this compound and SYN-AKE function as neuromuscular blocking agents, but they achieve this effect through a similar post-synaptic mechanism, distinct from the pre-synaptic action of botulinum toxin.

  • This compound (Vialox): This synthetic pentapeptide, with the sequence Gly-Pro-Arg-Pro-Ala, is designed to mimic the muscle-relaxing properties of snake venom.[1][2] It acts as a competitive antagonist at the muscular nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of muscle cells.[1][2] By competing with the neurotransmitter acetylcholine (ACh), this compound blocks the receptor's ion channel, preventing the influx of sodium ions (Na+) that is necessary for muscle cell depolarization and contraction.[1] This action is described as a non-depolarizing neuromuscular blockade, leading to muscle relaxation and a reduction in the appearance of dynamic wrinkles.[1]

  • SYN-AKE (Dipeptide Diaminobutyroyl Benzylamide Diacetate): This synthetic tripeptide is a biomimetic of Waglerin-1, a peptide found in the venom of the Temple Viper (Tropidolaemus wagleri).[3][4][5] Similar to this compound, SYN-AKE functions as a reversible antagonist of the muscular nicotinic acetylcholine receptor (mnAChR).[6][7][8] By binding to the receptor, it blocks the uptake of acetylcholine, keeping the ion channels closed.[3][6] This prevents Na+ influx, keeping the muscle cells in a relaxed state and inhibiting the transmission of nerve impulses to the muscles.[3][6]

The shared mechanism of action for both peptides involves the competitive antagonism of postsynaptic nAChRs, which prevents the signal for muscle contraction from being transmitted, ultimately leading to muscle relaxation.[4]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell Vesicle Vesicle with Acetylcholine (ACh) NeuronEnd Nerve Terminal ACh ACh NeuronEnd->ACh Release nAChR Nicotinic ACh Receptor (nAChR) Contraction Muscle Contraction nAChR->Contraction Na+ Influx Depolarization ACh->nAChR Binds Peptides This compound or SYN-AKE Peptides->nAChR Blocks

Postsynaptic Inhibition Pathway

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and SYN-AKE from in vitro and in vivo studies. It is important to note that much of the publicly available data is provided by the manufacturers.[2]

Table 1: In Vitro Efficacy Data

PeptideAssayConcentrationResultCitation(s)
This compound Muscle Activity ReductionNot Specified71% reduction within 1 minute; 58% reduction after 2 hours[1]
SYN-AKE Reduction in Frequency of Muscle Cell Contractions0.5 mM82% reduction after 2 hours[9]

Table 2: In Vivo Efficacy Data (28-Day Studies)

PeptideParameterConcentrationResultCitation(s)
This compound Wrinkle Size ReductionNot Specified49% reduction[1]
Skin ConsistencyNot Specified47% increase[1]
SYN-AKE Wrinkle Reduction (Forehead)4%Up to 52% reduction[5][6][9]
Skin Smoothing (Ra)4%21% improvement (on 80% of volunteers)[6][9][10]
Anti-Wrinkle Effect (Rz)4%20% improvement (on 73% of volunteers)[6][9][10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following protocols are based on descriptions from available literature.

SYN-AKE: In Vitro Muscle Contraction Assay

  • Objective: To measure the inhibitory effect of SYN-AKE on the contraction of innervated muscle cells.

  • Methodology:

    • Co-cultures of human skeletal muscle cells and spinal cord explants from rat embryos are established to create functional neuromuscular junctions.

    • The cultures are incubated with a 0.5 mM solution of SYN-AKE peptide.[6][11]

    • The frequency of muscle cell contractions is recorded at baseline and at various time points post-incubation (e.g., after 2 hours).[9]

    • The percentage reduction in contraction frequency is calculated relative to the baseline or a control culture. This assay demonstrates the peptide's direct impact on neuromuscular transmission.[9]

SYN-AKE: In Vivo Clinical Trial for Wrinkle Reduction (Forehead)

  • Objective: To evaluate the anti-wrinkle and smoothing efficacy of a topical cream containing SYN-AKE compared to a placebo.

  • Methodology:

    • Volunteer Recruitment: A cohort of 15 to 25 volunteers per group, typically females aged 40-60, with visible forehead wrinkles, is selected.[3][6]

    • Product Formulation: An oil-in-water emulsion containing 4% SYN-AKE is prepared. A corresponding placebo cream without the active peptide is also formulated.[3][6]

    • Study Design: A double-blind, placebo-controlled study is conducted over a 28-day period.[6]

    • Application Protocol: Volunteers apply the assigned cream (SYN-AKE or placebo) to the forehead twice daily (morning and evening).[6]

    • Efficacy Measurement:

      • Baseline (Day 0) measurements of skin topography are taken using a non-invasive 3D imaging system (e.g., PRIMOS 3D).[11]

      • Final measurements are taken on Day 28.

      • Key parameters analyzed include wrinkle depth (Rt), mean roughness (Ra), and mean depth of the wrinkles (Rz).[6]

    • Data Analysis: The percentage change in wrinkle parameters from Day 0 to Day 28 is calculated for both the SYN-AKE and placebo groups, and statistical significance is determined.

A Volunteer Recruitment (e.g., n=15-25 per group, Age 40-60) B Baseline Measurement (Day 0) 3D Skin Topography (PRIMOS) A->B C Randomization B->C D1 Group 1: Apply Cream with 4% SYN-AKE C->D1 D2 Group 2: Apply Placebo Cream C->D2 E Twice Daily Application (28 Days) D1->E D2->E F Final Measurement (Day 28) 3D Skin Topography (PRIMOS) E->F G Data Analysis (% Change in Ra, Rz, Rt) Compare Active vs. Placebo F->G

In Vivo Clinical Trial Workflow

Conclusion and Professional Perspective

Both this compound and SYN-AKE demonstrate a clear mechanism of action as postsynaptic nAChR antagonists, offering a topical alternative for inducing muscle relaxation. Based on the available data, SYN-AKE has a more extensive body of publicly documented in vivo studies with detailed protocols and statistically significant results, showing up to a 52% reduction in forehead wrinkles.[6][9] The data for this compound, while promising, appears less comprehensive in the public domain, often citing manufacturer-provided figures without detailed experimental conditions.[1][2]

For drug development professionals, SYN-AKE presents a more robustly studied option based on available literature. However, a direct head-to-head clinical trial under identical conditions would be necessary for a definitive comparison of efficacy. Researchers should critically evaluate the source of the data and the rigor of the experimental design when considering these peptides for formulation or further investigation. Both peptides represent a significant class of compounds in the ongoing development of non-invasive solutions for managing dynamic wrinkles.

References

Comparative Analysis of Pentapeptide-3's Binding Affinity to the Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Pentapeptide-3 (also known as Vialox) and other relevant molecules, focusing on the validation of their binding affinity to the nicotinic acetylcholine receptor (nAChR). The content is tailored for researchers, scientists, and drug development professionals, offering objective data, experimental context, and visual aids to facilitate understanding.

Introduction to this compound and the Nicotinic Acetylcholine Receptor

This compound is a synthetic peptide with the sequence Gly-Pro-Arg-Pro-Ala. It is a fragment of waglerin-1, a neurotoxin found in the venom of the Temple Viper, Tropidolaemus wagleri.[1][2][3] In biological systems, this compound functions as a competitive antagonist of the muscle-type nicotinic acetylcholine receptor (nAChR).[2][3][4]

The nAChR is a crucial component of the neuromuscular junction. It is a ligand-gated ion channel that, upon binding to the neurotransmitter acetylcholine (ACh), opens to allow an influx of sodium ions.[1][5] This influx causes depolarization of the muscle cell membrane, leading to muscle contraction. By competitively blocking the binding of ACh to the receptor at the post-synaptic membrane, this compound prevents this depolarization, resulting in muscle relaxation.[4] This mechanism is the basis for its use in cosmetic formulations aimed at reducing the appearance of expression wrinkles.

Comparison of nAChR Antagonistic Peptides

  • Tripeptide-3 (Syn-Ake): Similar to this compound, this synthetic tripeptide is also a mimic of waglerin-1 and functions as a reversible antagonist of the muscle nAChR.[4][7] Functional electrophysiology studies have determined its half-maximal inhibitory concentration (IC₅₀) to be approximately 180 μM.[6][8]

  • Medipep (Novel Peptide): A novel peptide recently developed using phage display technology has shown a high binding affinity for the nAChR α1 subunit.[8] Its binding kinetics were quantified using Surface Plasmon Resonance (SPR), yielding an equilibrium dissociation constant (KD) of 609 nM (0.609 µM).[8][9] This value provides a strong quantitative benchmark for a peptide designed for a similar purpose.

  • α-Conotoxins: These are a class of neurotoxic peptides isolated from the venom of marine cone snails, which are extensively used in research as highly potent and selective nAChR antagonists.[1] For instance, the synthetic α-conotoxin analog TP-2212-59 has a calculated IC₅₀ of just 2.3 nM for the α3β4 nAChR subtype, while other analogs show IC₅₀ values in the low nanomolar range in functional assays.[10][11] These peptides represent the upper echelon of binding affinity and serve as important benchmarks in neuroscience research.

Quantitative Data on Binding Affinity

The table below summarizes the available quantitative data for this compound and its alternatives. The lack of specific binding data for this compound underscores the need for direct experimental validation.

LigandSequence/TypeMechanism of ActionKD (Dissociation Constant)IC₅₀ (Inhibitory Concentration)
This compound (Vialox) Gly-Pro-Arg-Pro-AlaCompetitive nAChR Antagonist[2][4]Data Not AvailableData Not Available
Tripeptide-3 (Syn-Ake) Synthetic TripeptideReversible nAChR Antagonist[4][7]Data Not Available~180 µM[6][8]
Medipep Novel 6-mer PeptidenAChR α1 Subunit Binder[8]609 nM[8][9]Data Not Available
α-Conotoxin (TP-2212-59) Synthetic α-ConotoxinnAChR Antagonist[10]Data Not Available2.3 nM (α3β4 subtype)[10]
Acetylcholine (ACh) Endogenous LigandnAChR Agonist~106 µM (from closed state)[12]N/A

Signaling Pathway and Antagonism

The following diagram illustrates the signaling pathway at the neuromuscular junction, depicting both the normal activation by acetylcholine and the competitive inhibition by this compound.

nAChR_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Muscle Cell Nerve Nerve Impulse Vesicle Synaptic Vesicle (contains ACh) Nerve->Vesicle triggers release ACh Acetylcholine (ACh) Vesicle->ACh releases nAChR Nicotinic Acetylcholine Receptor (nAChR) Na_ion Na+ Influx nAChR->Na_ion opens channel for Contraction Muscle Contraction ACh->nAChR binds to Penta3 This compound Penta3->nAChR competitively blocks Na_ion->Contraction leads to SPR_Workflow start Start prep Prepare Sensor Chip and Purified nAChR start->prep immob Immobilize nAChR onto Sensor Surface prep->immob inject Inject this compound (Analyte) at Conc. X immob->inject assoc Measure Association Phase (Binding) inject->assoc dissoc Measure Dissociation Phase (Buffer Flow) assoc->dissoc regen Regenerate Sensor Surface dissoc->regen repeat_node Repeat with Different Analyte Concentrations? regen->repeat_node repeat_node->inject Yes analyze Analyze Sensorgrams: Fit to Kinetic Model repeat_node->analyze No result Determine ka, kd, and KD analyze->result end_node End result->end_node

References

The Ageless Battle: A Head-to-Head Comparison of "Botox-Like" Peptides for Wrinkle Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective, non-invasive alternatives to Botulinum Toxin (Botox) is a significant area of interest. This guide provides an objective, data-driven comparison of Pentapeptide-3 against other prominent "Botox-like" peptides: Acetyl Hexapeptide-8, Dipeptide Diaminobutyroyl Benzylamide Diacetate, and Acetyl Octapeptide-3. We delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols for key assays.

Executive Summary

Dynamic wrinkles, a result of repetitive facial muscle contractions, have long been a target for cosmetic and therapeutic interventions. While Botox remains the gold standard, a class of synthetic peptides has emerged, offering a topical, less invasive approach to mimic its muscle-relaxing effects. These "Botox-like" peptides primarily function by interfering with the neuromuscular signaling pathway, albeit through different mechanisms. This guide will dissect the nuances of four leading peptides, providing a comprehensive resource for evaluating their potential in research and development.

Mechanism of Action: A Tale of Two Pathways

The "Botox-like" peptides discussed herein can be broadly categorized into two groups based on their point of intervention in the neuromuscular junction:

  • Postsynaptic Inhibition: This is the domain of This compound (Vialox®) and Dipeptide Diaminobutyroyl Benzylamide Diacetate (SYN®-AKE) . These peptides act as competitive antagonists of the nicotinic acetylcholine receptors (nAChRs) on the muscle cell membrane (postsynaptic membrane). By blocking these receptors, they prevent acetylcholine from binding and initiating the cascade of events that leads to muscle contraction. This mechanism is akin to the action of curare, a classic neuromuscular blocking agent.[1][2][3][4][5]

  • Presynaptic Inhibition: Acetyl Hexapeptide-8 (Argireline®) and Acetyl Octapeptide-3 (SNAP-8™) operate on the presynaptic side of the neuromuscular junction. They function as mimics of the N-terminal end of the SNAP-25 protein, a key component of the SNARE complex. By competing with SNAP-25 for a position within this complex, they destabilize it and thereby inhibit the release of the neurotransmitter acetylcholine from the nerve cell.[6][7][8][9]

The following diagrams illustrate these distinct signaling pathways.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell SNAP25 SNAP-25 SNARE SNARE Complex SNAP25->SNARE VAMP VAMP VAMP->SNARE Syntaxin Syntaxin Syntaxin->SNARE ACh_vesicle Acetylcholine Vesicle SNARE->ACh_vesicle Vesicle Fusion Synaptic_Cleft Synaptic Cleft ACh_vesicle->Synaptic_Cleft ACh Release Argireline Acetyl Hexapeptide-8 (Argireline®) Argireline->SNARE Inhibits Formation SNAP8 Acetyl Octapeptide-3 (SNAP-8™) SNAP8->SNARE Inhibits Formation nAChR Nicotinic ACh Receptor (nAChR) Synaptic_Cleft->nAChR ACh Binding Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Pentapeptide3 This compound (Vialox®) Pentapeptide3->nAChR Antagonist (Blocks Binding) SYNAKE Dipeptide Diaminobutyroyl Benzylamide Diacetate (SYN®-AKE) SYNAKE->nAChR Antagonist (Blocks Binding)

Figure 1: Signaling Pathways of "Botox-Like" Peptides

Quantitative Efficacy Comparison

The following table summarizes the key in vivo efficacy data for the four peptides. It is important to note that direct head-to-head clinical trials are limited, and variations in study design, peptide concentration, and measurement techniques can influence the results.

Peptide (Trade Name)Mechanism of ActionConcentration & DurationKey Efficacy ResultsCitation(s)
This compound (Vialox®)Postsynaptic nAChR AntagonistNot specified in all studies- 49% decrease in wrinkle size after 28 days.- 47% decrease in skin roughness after 28 days.[1][10]
Acetyl Hexapeptide-8 (Argireline®)Presynaptic SNARE Complex Inhibitor10% solution, 30 days- Up to 30% reduction in wrinkle depth.[1][6]
Not specified, 4 weeks- 48.9% anti-wrinkle efficacy.[1][11]
10% complex, 4 weeks- 7.2% decrease in wrinkle indentation index.[12]
Dipeptide Diaminobutyroyl Benzylamide Diacetate (SYN®-AKE)Postsynaptic nAChR Antagonist4% solution, 28 days- Up to 52% reduction in wrinkle size.[1][13][14]
Acetyl Octapeptide-3 (SNAP-8™)Presynaptic SNARE Complex Inhibitor10% solution, duration not specified- 34.98% wrinkle reduction.[15]
Not specified, 30 days- Up to 63% reduction in the appearance of expression lines.[16][17]

Experimental Protocols

To ensure the reproducibility and accurate comparison of these peptides, standardized experimental protocols are crucial. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro: Muscle Contraction Assay

This assay directly measures the ability of a peptide to inhibit muscle cell contraction.

Objective: To quantify the reduction in muscle cell contraction frequency upon exposure to test peptides.

Materials:

  • Innervated muscle cell co-culture (e.g., primary chick embryo spinal cord neurons and myotubes)

  • Culture medium

  • Test peptides (this compound, Acetyl Hexapeptide-8, etc.) dissolved in an appropriate vehicle

  • Vehicle control

  • Microscope with image and video capture capabilities

  • Image analysis software

Procedure:

  • Culture the innervated muscle cells until spontaneous contractions are observed.

  • Prepare serial dilutions of the test peptides in the culture medium.

  • Replace the existing culture medium with the medium containing the test peptides or the vehicle control.

  • Immediately begin recording video of the muscle cell contractions for a defined period (e.g., 2 hours).

  • Using image analysis software, count the number of contractions in a defined area over time for both the peptide-treated and control groups.

  • Calculate the percentage reduction in contraction frequency for each peptide concentration.

Expected Outcome: Peptides with "Botox-like" activity will show a dose-dependent decrease in the frequency of muscle cell contractions compared to the vehicle control. For instance, an in vitro study on SYN®-AKE at a concentration of 0.5mM demonstrated an 82% reduction in the frequency of contractions of innervated muscle cells after 2 hours.[18]

G start Innervated Muscle Cell Culture treatment Add Test Peptide or Vehicle Control start->treatment record Record Video of Contractions (e.g., 2 hrs) treatment->record analyze Image Analysis: Count Contractions record->analyze calculate Calculate % Reduction in Contraction Frequency analyze->calculate end Dose-Dependent Inhibition Profile calculate->end

Figure 2: In Vitro Muscle Contraction Assay Workflow
In Vivo: Skin Topography Analysis (Profilometry)

This non-invasive technique quantifies changes in skin surface topography, such as wrinkle depth and skin roughness, over time.

Objective: To measure the in vivo efficacy of topical peptide formulations in reducing the appearance of wrinkles.

Materials:

  • Human volunteers with visible facial wrinkles (e.g., crow's feet, forehead lines)

  • Topical formulations containing the test peptides at specified concentrations

  • Placebo formulation (vehicle control)

  • Skin profilometry system (e.g., PRIMOS - Phase-shift Rapid In-vivo Measurement of Skin)

  • High-resolution camera

  • Analysis software

Procedure:

  • Baseline Measurement (Day 0):

    • Acclimatize subjects to a controlled environment (temperature and humidity).

    • Cleanse the test area of the skin.

    • Capture baseline 3D images and measurements of the target wrinkles using the profilometry system. Key parameters to measure include average roughness (Ra), maximum wrinkle depth (Rt), and mean depth of roughness (Rz).[18]

  • Product Application:

    • Instruct subjects to apply the assigned peptide or placebo formulation to the designated facial area twice daily for a specified period (e.g., 28 days).

  • Follow-up Measurements:

    • At predefined time points (e.g., Day 14, Day 28), repeat the profilometry measurements under the same conditions as the baseline.

  • Data Analysis:

    • Use the analysis software to compare the profilometry parameters from the follow-up measurements to the baseline.

    • Calculate the percentage change in wrinkle depth, roughness, and other relevant parameters for both the peptide and placebo groups.

    • Perform statistical analysis to determine the significance of the observed changes.

Expected Outcome: Effective anti-wrinkle peptides will demonstrate a statistically significant reduction in parameters like Ra, Rt, and Rz compared to both baseline and the placebo group. For example, a study on a 10% Argireline solution showed a wrinkle depth reduction of up to 30% after 30 days.[6]

G cluster_study_flow In Vivo Skin Topography Study Day0 Day 0: Baseline Profilometry (Ra, Rt, Rz) Application Daily Application of Peptide/Placebo (e.g., 28 days) Day0->Application DayX Follow-up Profilometry (e.g., Day 14, Day 28) Application->DayX Analysis Data Analysis: % Change vs Baseline & Placebo DayX->Analysis Result Efficacy Assessment Analysis->Result

Figure 3: In Vivo Skin Topography Analysis Workflow

Conclusion

This compound and its "Botox-like" counterparts represent a significant advancement in the field of topical anti-wrinkle treatments. While they do not produce the dramatic and immediate effects of injectable Botulinum Toxin, they offer a safer, non-invasive alternative with demonstrated efficacy in reducing the appearance of dynamic wrinkles. The choice of peptide for a specific application will depend on the desired mechanism of action, efficacy profile, and formulation considerations. This compound and SYN®-AKE offer a postsynaptic approach, directly blocking muscle cell activation, while Argireline® and SNAP-8™ provide a presynaptic inhibition of neurotransmitter release. The quantitative data presented, coupled with the detailed experimental protocols, provides a solid foundation for further research and development in this exciting area of cosmetic science and dermatology.

References

Unveiling the Receptor Selectivity of Pentapeptide-3: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the cross-reactivity of Pentapeptide-3 (Vialox) with neuronal receptors. While direct, extensive cross-reactivity studies on this compound are limited in publicly available literature, this guide leverages data from its parent compound, Waglerin-1, to offer valuable insights into its potential off-target effects. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays.

This compound is a synthetic peptide that mimics the action of Waglerin-1, a 22-amino acid peptide found in the venom of the Temple Viper (Tropidolaemus wagleri). Its primary mechanism of action is the competitive antagonism of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction, leading to muscle relaxation. This property has made it a popular ingredient in cosmetic formulations aimed at reducing the appearance of wrinkles. However, for therapeutic applications and a comprehensive understanding of its pharmacological profile, assessing its interaction with other neuronal receptors is crucial.

Comparative Analysis of Receptor Interactions

The following table summarizes the available quantitative data on the interaction of Waglerin-1, the parent compound of this compound, with its primary target and a known off-target receptor. It is important to note that while this compound is designed to mimic the neuromuscular blocking activity of Waglerin-1, its binding affinity and selectivity profile may not be identical. The data for Waglerin-1 serves as a critical surrogate in the absence of direct studies on this compound.

Receptor Ligand Assay Type Species Cell/Tissue Type Parameter Value Reference
Nicotinic Acetylcholine Receptor (nAChR), adult muscle epsilon-subunit containingWaglerin-1Electrophysiology (inhibition of ACh response)MouseEnd-plateIC5050 nM[1]
GABA-A ReceptorWaglerin-1Electrophysiology (inhibition of GABA-induced current)RatNucleus Accumbens NeuronsIC502.5 µM[2]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Insights into Cross-Reactivity

The available data on Waglerin-1 indicates a significant degree of selectivity for the nicotinic acetylcholine receptor over the GABA-A receptor. The IC50 value for the inhibition of the nAChR is approximately 50-fold lower than that for the GABA-A receptor, suggesting that at concentrations effective for neuromuscular blockade, the effects on GABAergic transmission may be less pronounced.

However, studies on murine hypothalamic neurons have revealed a more complex interaction of Waglerin-1 with GABA-A receptors, demonstrating both potentiation and competitive inhibition of GABA-induced currents depending on the specific neuronal population.[3] This suggests that the cross-reactivity profile of this compound could be multifaceted and may vary in different regions of the central nervous system. The potentiation effect appears to be mediated through the benzodiazepine site on the GABA-A receptor.[3]

Experimental Protocols

To facilitate further research into the cross-reactivity of this compound, this section provides detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound to a specific receptor.

Objective: To quantify the binding of this compound to a panel of neuronal receptors.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • A specific radioligand for each receptor (e.g., [³H]-Epibatidine for nAChRs, [³H]-Muscimol for GABA-A receptors).

  • This compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of this compound. Include control wells with radioligand only (total binding) and radioligand with a high concentration of a known non-radioactive ligand (non-specific binding).

  • Equilibration: Allow the binding to reach equilibrium (typically 30-60 minutes at a specific temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiology (Whole-Cell Patch Clamp)

This technique measures the functional effect of a compound on ion channel activity.

Objective: To determine if this compound modulates the function of neuronal receptors.

Materials:

  • Cultured neurons or brain slices.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Glass micropipettes.

  • Extracellular and intracellular recording solutions.

  • Agonists for the receptors of interest (e.g., Acetylcholine, GABA).

  • This compound solution.

Procedure:

  • Cell Preparation: Prepare cultured neurons or acute brain slices for recording.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ and fill with intracellular solution.

  • Giga-seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (GΩ) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

  • Recording: Clamp the cell at a specific holding potential (e.g., -60 mV).

  • Agonist Application: Apply a known concentration of the receptor agonist to elicit an ionic current.

  • This compound Application: Co-apply the agonist with varying concentrations of this compound and record any changes in the current amplitude or kinetics.

  • Data Analysis: Measure the peak amplitude of the agonist-evoked currents in the absence and presence of this compound. Plot the percentage of inhibition or potentiation against the this compound concentration to determine the IC50 or EC50 value.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the known signaling pathway of the primary target of this compound and a typical experimental workflow for assessing cross-reactivity.

Experimental Workflow for Cross-Reactivity Screening cluster_0 Primary Screening cluster_1 Secondary Functional Assays cluster_2 Data Analysis Radioligand Binding Assays Radioligand Binding Assays Electrophysiology (Patch Clamp) Electrophysiology (Patch Clamp) Radioligand Binding Assays->Electrophysiology (Patch Clamp) Hits with significant binding Cell-Based Functional Assays (e.g., Ca2+ imaging, CREB reporter) Cell-Based Functional Assays (e.g., Ca2+ imaging, CREB reporter) Radioligand Binding Assays->Cell-Based Functional Assays (e.g., Ca2+ imaging, CREB reporter) Hits with significant binding Determine Ki, IC50, EC50 Determine Ki, IC50, EC50 Electrophysiology (Patch Clamp)->Determine Ki, IC50, EC50 Cell-Based Functional Assays (e.g., Ca2+ imaging, CREB reporter)->Determine Ki, IC50, EC50 Assess Selectivity Profile Assess Selectivity Profile Determine Ki, IC50, EC50->Assess Selectivity Profile This compound This compound This compound->Radioligand Binding Assays Test Compound

Caption: Workflow for assessing the cross-reactivity of a compound.

Signaling Pathway of Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine Acetylcholine nAChR nAChR Acetylcholine->nAChR Binds and Activates This compound This compound This compound->nAChR Binds and Inhibits Na+ Influx Na+ Influx nAChR->Na+ Influx Channel Opens No Na+ Influx No Na+ Influx nAChR->No Na+ Influx Channel Remains Closed Depolarization Depolarization Na+ Influx->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction No Depolarization No Depolarization No Na+ Influx->No Depolarization Muscle Relaxation Muscle Relaxation No Depolarization->Muscle Relaxation

Caption: Simplified signaling pathway of the nicotinic acetylcholine receptor.

Conclusion

While this compound is primarily known for its potent antagonism of nicotinic acetylcholine receptors, evidence from its parent compound, Waglerin-1, suggests a potential for cross-reactivity with GABA-A receptors, albeit at higher concentrations. The dual modulatory effect of Waglerin-1 on GABA-A receptors highlights the need for further detailed investigations to fully characterize the neuronal receptor selectivity profile of this compound. The experimental protocols outlined in this guide provide a framework for conducting such studies, which are essential for a comprehensive understanding of the pharmacological properties of this peptide and for guiding its potential therapeutic development beyond cosmetic applications. Researchers are encouraged to perform comprehensive receptor screening to elucidate the full spectrum of its biological activity.

References

In Vivo Efficacy of Pentapeptide-3: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of Pentapeptide-3, examining its performance against alternative peptides in animal models for skin aging and wrinkle reduction. This document synthesizes available data on two distinct molecules often referred to as "this compound": the neuromuscular-blocking peptide known as Vialox and the collagen-stimulating Palmitoyl this compound, commercially known as Matrixyl.

Executive Summary

This compound (Vialox) and Palmitoyl this compound (Matrixyl) represent two distinct approaches to topical anti-aging treatment. Vialox functions as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), inducing muscle relaxation to reduce dynamic wrinkles, a mechanism akin to botulinum toxin.[1][2][3] In contrast, Matrixyl acts as a signaling peptide to stimulate the synthesis of extracellular matrix proteins like collagen and fibronectin, thereby addressing wrinkles by improving skin structure and promoting repair.[4][5][6]

While in vivo data for both peptides are frequently cited, detailed, peer-reviewed animal model studies are not extensively available in the public domain. Much of the quantitative efficacy data for Vialox and its direct competitors, such as Argireline and SYN®-AKE, comes from manufacturer-led studies on human volunteers. For Matrixyl, while its wound-healing and collagen-boosting effects are more broadly studied, specific in vivo animal data on wrinkle reduction is also limited.

This guide presents the available data, details the mechanisms of action, and provides representative experimental protocols for evaluating such peptides in animal models.

Comparative Efficacy of this compound and Alternatives

The following table summarizes the reported in vivo efficacy of this compound (Vialox) and Palmitoyl this compound (Matrixyl) alongside common alternatives. It is important to note that much of the data for neuromuscular-blocking peptides is derived from human clinical studies or manufacturer claims, with a scarcity of detailed published animal model data.

PeptideCommercial NameMechanism of ActionReported In Vivo Efficacy (Wrinkle Reduction)Animal Model Data Highlights
This compound VialoxCompetitive antagonist of nicotinic acetylcholine receptors (nAChRs), inducing muscle relaxation.[1][2][3]49% reduction in wrinkle size and 47% increase in skin smoothness in human volunteers after 28 days (manufacturer data).[1]Animal studies are mentioned by manufacturers, but specific protocols and quantitative data are not publicly detailed.[1]
Palmitoyl this compound MatrixylStimulates collagen and fibronectin synthesis.[4][5][6]Deep wrinkles were reduced by half in clinical studies.[6]A study on 23 mice with 3% Matrixyl applied for two months suggested enhanced collagen and hyaluronic acid synthesis with reduced wrinkle appearance.[4]
Acetyl Hexapeptide-8 ArgirelineMimics the N-terminal end of SNAP-25, interfering with the SNARE complex to inhibit neurotransmitter release.Up to 30% reduction in wrinkle depth in human volunteers after 30 days.In aged mice, topical application improved the histological structure of the skin and increased the amount of type I collagen fibers.
Dipeptide Diaminobutyroyl Benzylamide Diacetate SYN®-AKEAntagonist of the muscular nicotinic acetylcholine receptor (mnAChR), mimicking the activity of a peptide from temple viper venom.[7][8][9]Up to 52% reduction in wrinkle visibility in human volunteers after 28 days (manufacturer data).[10][11]In vivo studies are claimed by the manufacturer, but detailed animal model data is not specified.[7][8]
Pentapeptide-18 LeuphasylMimics the action of enkephalins, reducing neuronal excitability and acetylcholine secretion.Up to 35% reduction in wrinkle depth in the frontal region in human volunteers after 2 months.Data from dedicated animal model studies on wrinkle reduction is not readily available.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action for these peptides are crucial for understanding their targeted applications. Neuromuscular-blocking peptides offer a solution for dynamic wrinkles, while collagen-stimulating peptides address structural degradation in the skin.

cluster_0 Neuromuscular Blocking Peptides Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Binds to Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Activates Dynamic_Wrinkles Dynamic Wrinkles Muscle_Contraction->Dynamic_Wrinkles Causes This compound (Vialox) This compound (Vialox) This compound (Vialox)->nAChR Antagonizes SYN-AKE SYN-AKE SYN-AKE->nAChR Antagonizes

Caption: Signaling pathway for neuromuscular blocking peptides.

cluster_1 Collagen Stimulating Peptides Palmitoyl_this compound Palmitoyl this compound (Matrixyl) Fibroblast Fibroblast Palmitoyl_this compound->Fibroblast Stimulates Collagen_Synthesis Collagen & Fibronectin Synthesis Fibroblast->Collagen_Synthesis Extracellular_Matrix Improved Extracellular Matrix Collagen_Synthesis->Extracellular_Matrix Wrinkle_Reduction Wrinkle Reduction Extracellular_Matrix->Wrinkle_Reduction

Caption: Mechanism of action for collagen-stimulating peptides.

Experimental Protocols for In Vivo Validation

While specific protocols from published studies on these exact peptides are scarce, a representative methodology for evaluating anti-wrinkle efficacy in an animal model, based on common practices, is provided below. The UV-induced skin aging model in hairless mice is a well-established method for this purpose.[12][13][14]

Objective: To evaluate the in vivo efficacy of a topically applied peptide in reducing UV-induced wrinkle formation in a hairless mouse model.

Animal Model:

  • Species: SKH-1 or BALB/c nude mice (hairless), 8-10 weeks old.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Minimum of one week before the start of the experiment.

Experimental Groups (n=8-10 per group):

  • Negative Control: No UV exposure, vehicle application.

  • UV Control: UV exposure, vehicle application.

  • Test Group: UV exposure, topical application of the test peptide in a suitable vehicle.

  • Positive Control (Optional): UV exposure, topical application of a compound with known anti-wrinkle effects (e.g., retinoic acid).

Start Start Acclimatization Acclimatization (1 week) Start->Acclimatization UV_Induction UVB Irradiation (3 times/week for 8-12 weeks) Acclimatization->UV_Induction Topical_Application Topical Application of Peptide/Vehicle (Daily for 4-8 weeks) UV_Induction->Topical_Application Evaluation Efficacy Evaluation Topical_Application->Evaluation End End Evaluation->End

Caption: Experimental workflow for in vivo peptide efficacy testing.

UVB-Induced Photoaging Protocol:

  • UVB Source: A bank of UVB lamps with an emission spectrum of 290-320 nm.

  • Irradiation Schedule: Mice are exposed to UVB radiation three times per week for a period of 8-12 weeks.

  • Dosage: The initial dose can be set at 1 MED (Minimal Erythema Dose), and gradually increased to 4 MED to induce wrinkle formation.[12]

Topical Application Protocol:

  • Formulation: The test peptide is dissolved in a suitable vehicle (e.g., a cream base, hydrogel, or a solvent mixture like ethanol/propylene glycol).

  • Application: A defined volume (e.g., 100-200 µL) of the formulation is applied to the dorsal skin of the mice daily for the duration of the study (typically 4-8 weeks, concurrent with or following the UV induction period).

Efficacy Evaluation:

  • Visual Wrinkle Assessment: Wrinkle formation can be visually scored using a standardized grading scale. Silicone replicas of the skin surface can also be made for more detailed analysis.

  • Histological Analysis:

    • At the end of the study, mice are euthanized, and dorsal skin samples are collected.

    • Tissues are fixed in 10% formalin, embedded in paraffin, and sectioned.

    • H&E Staining: To assess epidermal thickness and overall skin morphology.[13]

    • Masson's Trichrome Staining: To visualize and quantify collagen fiber density in the dermis.[13][15]

  • Biochemical Analysis:

    • Collagen Content: Measurement of hydroxyproline content in skin homogenates as an indicator of total collagen.

    • MMP Expression: Analysis of matrix metalloproteinase (e.g., MMP-1, MMP-3) levels via RT-qPCR or ELISA, as these enzymes are involved in collagen degradation.[12]

Data Analysis:

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the results between the different experimental groups.

Conclusion

The available evidence suggests that this compound, in both its forms (Vialox and Matrixyl), holds promise for anti-aging applications through distinct mechanisms. However, for a research and drug development audience, the lack of detailed, publicly available in vivo animal data is a significant limitation. The field would greatly benefit from peer-reviewed studies that utilize standardized animal models, such as the UV-induced photoaging model in hairless mice, to provide robust, comparative data on the efficacy of these and other anti-wrinkle peptides. Such studies are essential for validating manufacturer claims and for elucidating the full potential of these compounds in dermatology and cosmetic science.

References

A Comparative Guide to the Structure-Activity Relationship of Pentapeptide-3 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the structure-activity relationships (SAR) of derivatives of two distinct peptides commonly referred to as "Pentapeptide-3": the collagen-derived Palmitoyl-Lys-Thr-Thr-Lys-Ser (Pal-KTTKS) and the viper venom-derived Gly-Pro-Arg-Pro-Ala-NH₂ (GPRPA-NH₂). Aimed at researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows.

Palmitoyl-KTTKS (Collagen-Derived this compound) and its Analogs

Palmitoyl-KTTKS, a synthetic derivative of a procollagen type I fragment, is widely recognized for its ability to stimulate the synthesis of extracellular matrix proteins, making it a key ingredient in anti-aging cosmetic formulations.[1] The core pentapeptide, KTTKS, is modified to enhance its stability and skin penetration.[2] This section compares the biological activities of KTTKS and its N-terminally modified derivatives.

Comparative Biological Activity

A key study synthesized and evaluated a series of KTTKS analogs with different N-terminal modifications: acetyl, lipoyl, and palmitoyl groups.[3] The primary activities assessed were their inhibitory effects on plasmin, a serine protease involved in extracellular matrix degradation, and their impact on fibroblast viability and biosynthesis.

Table 1: Plasmin Inhibition by KTTKS Derivatives [3]

CompoundSequenceIC50 (mM)
KTTKS-OHH-Lys-Thr-Thr-Lys-Ser-OH> 1.0
Acetyl-KTTKS-OHAc-Lys-Thr-Thr-Lys-Ser-OH> 1.0
Lipoyl-KTTKS-OHLip-Lys-Thr-Thr-Lys-Ser-OH0.24
Palmitoyl-KTTKS-OHPal-Lys-Thr-Thr-Lys-Ser-OH0.08
KTTKS-NH₂H-Lys-Thr-Thr-Lys-Ser-NH₂> 1.0
Acetyl-KTTKS-NH₂Ac-Lys-Thr-Thr-Lys-Ser-NH₂> 1.0
Lipoyl-KTTKS-NH₂Lip-Lys-Thr-Thr-Lys-Ser-NH₂0.29
Palmitoyl-KTTKS-NH₂Pal-Lys-Thr-Thr-Lys-Ser-NH₂0.07

Ac = Acetyl, Lip = Lipoyl, Pal = Palmitoyl

The results clearly indicate that the palmitoyl derivatives are the most potent plasmin inhibitors, with the C-terminal modification (acid vs. amide) having a minor impact on activity.[3] The lipoyl derivatives also showed significant inhibitory activity, while the parent peptide and its acetylated form were largely inactive.[3]

Table 2: Cytotoxicity and Biosynthesis in Human Fibroblasts [3]

CompoundCytotoxicity (10-100 µM)Effect on Cell GrowthCollagen & DNA Biosynthesis
Palmitoyl-KTTKS-OHNon-cytotoxicShowed cell growthNo concentration-activity relationship observed
Lipoyl-KTTKS-OHNon-cytotoxicShowed cell growthNo concentration-activity relationship observed
Acetyl-KTTKS-OHNon-cytotoxicShowed cell growthNo concentration-activity relationship observed

While none of the tested peptides were cytotoxic, and some even promoted cell growth, a clear concentration-dependent effect on collagen and DNA biosynthesis was not observed in this particular study.[3] However, other studies have demonstrated that Pal-KTTKS stimulates collagen production in a dose-dependent manner.[4][5]

Signaling Pathway of Pal-KTTKS in Collagen Synthesis

Palmitoyl-KTTKS is believed to stimulate collagen synthesis by mimicking a fragment of procollagen, which acts as a signal to fibroblasts to produce more extracellular matrix proteins. This process is thought to involve the activation of transforming growth factor-β (TGF-β).[6]

Pal_KTTKS_Pathway Pal_KTTKS Palmitoyl-KTTKS Fibroblast Fibroblast Cell Membrane Pal_KTTKS->Fibroblast Penetrates TGF_beta_R TGF-β Receptor Fibroblast->TGF_beta_R Interacts with Smad Smad Pathway Activation TGF_beta_R->Smad Nucleus Nucleus Smad->Nucleus Gene_Expression Increased Gene Expression (Collagen I, III, Fibronectin) Nucleus->Gene_Expression Collagen_Synthesis Collagen Synthesis Gene_Expression->Collagen_Synthesis

Caption: Signaling pathway of Pal-KTTKS in stimulating collagen synthesis.

Experimental Protocols
  • Materials: Human plasmin, chromogenic substrate (S-2251), tested peptides, and a buffer solution (0.05 M Tris-HCl, 0.1 M NaCl, pH 7.4).

  • Procedure:

    • A solution of human plasmin is prepared in the buffer.

    • The tested peptide, dissolved in the buffer, is pre-incubated with the plasmin solution for 5 minutes at 37°C.

    • The chromogenic substrate is added to the mixture to initiate the reaction.

    • The absorbance is measured at 405 nm to determine the enzyme activity.

    • The concentration of the peptide that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

  • Cell Culture: Human dermal fibroblasts are cultured in a suitable medium until they reach a desired confluency.

  • Treatment: The culture medium is replaced with a medium containing various concentrations of the test peptides. A positive control (e.g., ascorbic acid) and a negative control (basal medium) are included.

  • Incubation: The cells are incubated for a specified period (e.g., 3 days) to allow for collagen deposition.

  • Fixation and Staining:

    • The media is removed, and the cells are fixed with ice-cold ethanol.

    • The fixed cells are washed and then stained with a Sirius Red-picric acid solution.

  • Quantification:

    • The stained collagen is eluted with a destaining solution (e.g., 0.1 M NaOH).

    • The absorbance of the eluate is measured at a specific wavelength (e.g., 540 nm).

    • The amount of collagen is quantified by comparing the absorbance to a standard curve of known collagen concentrations.

Viper Venom-Derived this compound (GPRPA-NH₂) and its Analogs

This this compound, with the sequence Gly-Pro-Arg-Pro-Ala-NH₂, is a fragment of waglerin-1, a neurotoxin from the venom of the Temple Viper (Tropidolaemus wagleri).[7] It functions as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR), leading to muscle relaxation.[8]

Structure-Activity Relationship of Waglerin-1

While specific SAR studies on the GPRPA-NH₂ fragment are limited, research on the parent waglerin-1 toxin provides some insights. The disulfide bond in waglerin-1 is crucial for its toxicity.[7] Alanine scanning of the basic amino acid residues in waglerin-1 revealed that His10 is critical for its lethal activity.[9] This suggests that specific residues and the overall conformation are key to its interaction with the nAChR. Further studies have identified specific residues in the α and ε subunits of the nAChR that are critical for the binding and species-selectivity of waglerin-1.[10][11]

Mechanism of Action: nAChR Antagonism

The GPRPA-NH₂ peptide acts at the neuromuscular junction by blocking the binding of acetylcholine (ACh) to its receptor on the postsynaptic membrane. This prevents the influx of sodium ions and subsequent muscle cell depolarization, resulting in muscle relaxation.

nAChR_Antagonism cluster_0 Normal Neuromuscular Transmission cluster_1 Antagonism by this compound ACh Acetylcholine (ACh) nAChR_open Nicotinic ACh Receptor (Open) ACh->nAChR_open Binds to Na_influx Na+ Influx nAChR_open->Na_influx Depolarization Muscle Depolarization Na_influx->Depolarization Contraction Muscle Contraction Depolarization->Contraction Pentapeptide3 This compound (GPRPA-NH₂) nAChR_blocked Nicotinic ACh Receptor (Blocked) Pentapeptide3->nAChR_blocked Binds to & Blocks No_Na_influx No Na+ Influx nAChR_blocked->No_Na_influx Relaxation Muscle Relaxation No_Na_influx->Relaxation

Caption: Mechanism of nicotinic acetylcholine receptor antagonism.

Experimental Protocol: Nicotinic Acetylcholine Receptor Binding Assay[13]
  • Receptor Preparation: A preparation of nAChR, typically from a source rich in these receptors like the electric organ of Torpedo californica or a cell line expressing the receptor, is used.

  • Radioligand: A radiolabeled antagonist with high affinity for the nAChR, such as ¹²⁵I-α-bungarotoxin, is used.

  • Competitive Binding:

    • The nAChR preparation is incubated with the radioligand and varying concentrations of the test peptide (e.g., GPRPA-NH₂ or its derivatives).

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand, often by filtration through a glass fiber filter that traps the receptor-ligand complex.

  • Quantification: The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The amount of radioligand bound in the presence of the test peptide is compared to the amount bound in its absence. The concentration of the peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of the test peptide for the receptor.

Conclusion

The structure-activity relationships of the two "this compound" variants are distinct and depend on their biological targets. For the collagen-derived KTTKS, N-terminal lipidation, particularly with a palmitoyl group, significantly enhances its inhibitory activity against plasmin and is reported to improve its collagen-stimulating effects. For the viper venom-derived GPRPA-NH₂, its activity as an nAChR antagonist is likely dependent on a specific conformation and key amino acid residues, as suggested by studies on its parent toxin, waglerin-1. Further research into derivatives of GPRPA-NH₂ would be valuable to elucidate a more detailed SAR for this class of peptides. The experimental protocols provided herein offer a foundation for the continued investigation and comparison of these and other peptide-based bioactive molecules.

References

Validating the Reversibility of Pentapeptide-3 Neuromuscular Blockade: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuromuscular blockade induced by Pentapeptide-3 and established clinical neuromuscular blocking agents (NMBAs). Due to the current lack of direct experimental data on the reversibility of this compound's effects, this document outlines the established protocols for validating reversibility in clinically used NMBAs and proposes a detailed experimental framework for the investigation of this compound.

Introduction to Neuromuscular Blockade and Reversibility

Neuromuscular blocking agents are compounds that interfere with the transmission of nerve impulses to muscles, leading to muscle relaxation or paralysis. This is achieved by targeting the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. The reversibility of this blockade is a critical factor, particularly in clinical settings, to ensure a timely and predictable return of muscle function.

This compound, a synthetic peptide also known as Vialox, functions as a competitive antagonist of nAChRs.[1][2][3] It is primarily utilized in cosmetic formulations to reduce the appearance of wrinkles by inducing localized muscle relaxation.[4][5] While its mechanism of action is understood, the reversibility of its neuromuscular blockade has not been extensively documented in publicly available research.

In contrast, the reversibility of clinical NMBAs, such as the aminosteroid rocuronium, is well-established and quantifiable. Reversal is typically achieved using acetylcholinesterase inhibitors like neostigmine or encapsulating agents like sugammadex.

Comparative Analysis of Neuromuscular Blocking Agents

The following table summarizes the key characteristics of this compound and a representative clinical NMBA, rocuronium, along with their respective reversal agents. The data for this compound is largely theoretical or based on its known mechanism, highlighting the need for experimental validation.

Table 1: Comparison of Neuromuscular Blocking Agents and Their Reversibility

FeatureThis compoundRocuronium
Mechanism of Action Competitive antagonist of nAChRs[1][2]Competitive antagonist of nAChRs
Primary Application Topical cosmetic for wrinkle reduction[4][5]General anesthesia to facilitate surgery
Reversal Agents Not establishedNeostigmine, Sugammadex
Reversibility Data Not availableExtensively documented
Binding Affinity (Kd) Not available~200 nM
Duration of Action Reported to have a short half-life[4]Intermediate-acting (dose-dependent)

Table 2: Comparison of Reversal Agent Efficacy (for Rocuronium)

Reversal AgentMechanism of ActionTime to Recovery (TOF ratio ≥ 0.9)Notes
Neostigmine Acetylcholinesterase inhibitor~10-15 minutes (for moderate block)Slower onset, potential for muscarinic side effects.
Sugammadex Selective relaxant-binding agent (encapsulation)~2-3 minutes (for moderate block)Rapid and complete reversal, effective for deep blockade.

Experimental Protocols for Validating Reversibility

To validate the reversibility of a neuromuscular blockade, a robust experimental setup is required. The following protocols outline a standard ex vivo method applicable to the study of this compound and the clinical standard for in vivo assessment.

Proposed Ex Vivo Protocol for this compound Reversibility

This protocol utilizes the mouse phrenic nerve-hemidiaphragm preparation, a well-established model for studying the neuromuscular junction.[6][7][8]

Objective: To determine if the neuromuscular blockade induced by this compound can be reversed by a competitive agent (e.g., an acetylcholinesterase inhibitor like neostigmine).

Materials:

  • Mouse phrenic nerve-hemidiaphragm preparation

  • Krebs-Ringer solution

  • This compound solution of known concentration

  • Neostigmine solution of known concentration

  • Nerve stimulator and force transducer

  • Data acquisition system

Procedure:

  • Preparation: The mouse phrenic nerve-hemidiaphragm is dissected and mounted in an organ bath containing oxygenated Krebs-Ringer solution at 37°C.

  • Baseline Measurement: The phrenic nerve is stimulated with supramaximal pulses, and the resulting muscle twitch tension is recorded to establish a baseline.

  • Induction of Blockade: this compound is added to the organ bath at a concentration known to produce a significant reduction in twitch tension (e.g., 80-90% blockade).

  • Reversal Attempt: Once a stable blockade is achieved, neostigmine is added to the bath.

  • Data Recording: Muscle twitch tension is continuously recorded to observe any recovery of function.

  • Analysis: The time course and extent of recovery of twitch tension are quantified and compared to control conditions (washout without reversal agent).

Standard In Vivo Protocol for Clinical NMBAs (e.g., Rocuronium)

This protocol describes the standard method for assessing the reversal of neuromuscular blockade in a clinical or preclinical animal model using electromyography (EMG) or mechanomyography.

Objective: To quantify the speed and completeness of reversal of rocuronium-induced neuromuscular blockade by neostigmine or sugammadex.

Procedure:

  • Subject Preparation: Anesthetize the subject and place stimulating electrodes over a peripheral nerve (e.g., ulnar nerve) and recording electrodes over the corresponding muscle (e.g., adductor pollicis).

  • Baseline Train-of-Four (TOF) Measurement: Deliver a series of four supramaximal nerve stimuli (the TOF sequence) and record the baseline muscle response (T1, T2, T3, T4).

  • Induction of Blockade: Administer a dose of rocuronium to achieve a desired level of blockade (e.g., suppression of T1 to T4).

  • Administration of Reversal Agent: At a predetermined time or level of spontaneous recovery, administer the reversal agent (neostigmine or sugammadex).

  • Monitoring of Recovery: Continuously monitor the return of the TOF responses. The primary endpoint is the time to achieve a TOF ratio (T4/T1) of ≥ 0.9, which indicates adequate recovery of neuromuscular function.

Visualizing Key Processes and Relationships

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Neuromuscular_Junction_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Nerve_Impulse Nerve Impulse ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicles triggers ACh_Release ACh Release ACh_Vesicles->ACh_Release ACh ACh ACh_Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds Pentapeptide3 This compound Pentapeptide3->nAChR blocks Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction activates Blockade Blockade nAChR->Blockade

Caption: Neuromuscular junction signaling and the action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_baseline Baseline cluster_blockade Blockade cluster_reversal Reversal cluster_analysis Analysis A Isolate Tissue / Prepare Subject B Record Baseline Muscle Response A->B C Administer Neuromuscular Blocker B->C D Monitor Onset of Blockade C->D E Administer Reversal Agent D->E F Continuously Monitor Muscle Response E->F G Quantify Recovery (e.g., Time to TOF ratio ≥ 0.9) F->G

Caption: General experimental workflow for validating neuromuscular blockade reversibility.

Comparison_Logic cluster_agents Agents Compared cluster_data Data Points for Comparison Topic Validating Reversibility of Neuromuscular Blockade Pentapeptide3 This compound Topic->Pentapeptide3 ClinicalNMBA Clinical NMBAs (e.g., Rocuronium) Topic->ClinicalNMBA Mechanism Mechanism of Action Pentapeptide3->Mechanism ReversibilityData Quantitative Reversibility Data Pentapeptide3->ReversibilityData Lacking ReversalAgents Known Reversal Agents Pentapeptide3->ReversalAgents Unknown ClinicalNMBA->Mechanism ClinicalNMBA->ReversibilityData Available ClinicalNMBA->ReversalAgents Established

Caption: Logical framework for comparing this compound and clinical NMBAs.

Conclusion and Future Directions

The validation of the reversibility of this compound's neuromuscular blockade is a critical step in fully characterizing its pharmacological profile. While its mechanism as a competitive nAChR antagonist suggests that its effects should be reversible, there is a clear need for empirical data to confirm this and to identify effective reversal strategies.

The experimental protocols outlined in this guide provide a clear pathway for future research in this area. By employing established ex vivo and in vivo models, researchers can systematically investigate the duration of action of this compound, its susceptibility to reversal by known agents like acetylcholinesterase inhibitors, and its comparative efficacy and safety profile against other neuromuscular blocking agents. Such studies will be invaluable for the continued development and potential expanded applications of this and other cosmetic peptides.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pentapeptide-3, commercially known as Vialox, is a synthetic peptide with the amino acid sequence Gly-Pro-Arg-Pro-Ala-NH2.[1] It functions as a competitive antagonist of the muscle-type nicotinic acetylcholine receptors (nAChRs), leading to the relaxation of facial muscles and a reduction in the appearance of expression lines.[1][2] This review provides a comprehensive comparison of the primary synthetic methodologies for this compound and related short cosmetic peptides, focusing on solid-phase peptide synthesis (SPPS), liquid-phase peptide synthesis (LPPS), and enzymatic synthesis.

Comparative Analysis of Synthetic Methods

The selection of a synthetic strategy for peptides like this compound depends on various factors, including the desired scale of production, purity requirements, cost-effectiveness, and the complexity of the peptide sequence. Each method presents a unique set of advantages and disadvantages.

FeatureSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)Enzymatic Synthesis
Principle Stepwise addition of amino acids to a growing peptide chain anchored to an insoluble solid support.[3]Stepwise addition of amino acids in a homogenous solution, with purification after each step.[4]Use of enzymes (e.g., proteases) to catalyze peptide bond formation in aqueous or organic media.[5]
Typical Yield Generally high for short to medium peptides.Can be very high, especially for short peptides, as intermediates are purified.Variable, can be high under optimized conditions.
Purity (Crude) Can be high, but purification is often necessary to remove deletion and truncated sequences.High crude purity due to intermediate purification.[6]Generally high stereochemical purity due to enzyme specificity.[5]
Scalability Well-suited for laboratory to medium-scale production (mg to kg). Can be automated for high-throughput synthesis.[6][7]Highly scalable for large-scale industrial production (multi-kg).[4][]Scalability can be a challenge due to enzyme cost and stability, but continuous processes are being developed.
Cost-Effectiveness Can be more expensive for large-scale production due to the cost of resins and excess reagents.More cost-effective for large-scale production of short peptides due to lower raw material consumption.[7]Can be cost-effective if the enzyme is reusable, but the initial enzyme cost can be high.
Reaction Time Faster for the synthesis of longer peptides due to the elimination of intermediate purification steps.[7]Slower overall process due to the need for purification of intermediates.Reaction times can vary widely depending on the enzyme and reaction conditions.
Environmental Impact Generates significant solvent and chemical waste.[7]Can be designed to be "greener" with solvent recycling and reduced reagent excess.[4]Generally considered a "green" chemistry approach with milder reaction conditions and less hazardous waste.[5]
Key Advantages Automation, speed for long peptides, high-throughput capability.[7]High purity of intermediates, scalability, cost-effective for short peptides.[6][7]High specificity, mild reaction conditions, environmentally friendly.[5]
Key Disadvantages Waste generation, potential for aggregation of long peptides, cost at large scale.[7]Labor-intensive due to intermediate purification, less efficient for long peptides.[6]Enzyme cost and stability, limited substrate scope for some enzymes.[5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc Strategy)

This protocol is based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy for SPPS.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Ala-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v)

Procedure:

  • Resin Swelling: The Fmoc-Rink Amide resin is swelled in DMF in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF.

  • Amino Acid Coupling: The first amino acid, Fmoc-Ala-OH, is activated with HBTU and DIPEA in DMF and then coupled to the deprotected resin. The completion of the coupling reaction can be monitored using a Kaiser test.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Steps 2-4 are repeated for the subsequent amino acids in the sequence: Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, and Fmoc-Gly-OH.

  • Final Deprotection: The N-terminal Fmoc group of the final amino acid (Glycine) is removed.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting group (Pbf on Arginine) is removed by treating the resin with the cleavage cocktail.

  • Purification: The crude peptide is precipitated with cold diethyl ether and purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified this compound is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

Liquid-Phase Peptide Synthesis (LPPS) of this compound

A notable LPPS method for Vialox involves a continuous flow system using a hydrophobic silyl tag, which allows for high purity and efficiency. While the specific proprietary details of this system are not fully public, a general outline of a solution-phase approach is as follows:

Procedure:

  • C-terminal Amino Acid Esterification: The C-terminal amino acid (Alanine) is esterified, for example, as a methyl or benzyl ester, to protect the carboxyl group.

  • Deprotection: The N-terminal protecting group (e.g., Boc or Z) of the alanine ester is removed.

  • Coupling: The next amino acid (Proline), with its N-terminus protected and carboxyl group activated (e.g., as an active ester), is coupled to the deprotected alanine ester in solution.

  • Purification: The resulting dipeptide is purified, for instance, by extraction or crystallization, to remove unreacted starting materials and byproducts.

  • Chain Elongation: Steps 2-4 are repeated for the remaining amino acids (Arginine, Proline, and Glycine), with the side chain of Arginine appropriately protected.

  • Final Deprotection and Amidation: After the synthesis of the full-length protected pentapeptide, all protecting groups are removed. The C-terminal ester is then converted to an amide.

  • Final Purification: The final this compound amide is purified to the desired level using techniques like chromatography.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound exerts its muscle-relaxing effect by acting as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction.

Pentapeptide3_MoA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Cell) Nerve Impulse Nerve Impulse Vesicle Synaptic Vesicle (contains Acetylcholine) Nerve Impulse->Vesicle triggers ACh_release Acetylcholine (ACh) Release Vesicle->ACh_release ACh ACh ACh_release->ACh nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR binds to Pentapeptide3 This compound Pentapeptide3->nAChR blocks binding of ACh Relaxation Muscle Relaxation Pentapeptide3->Relaxation leads to Ion_Channel Ion Channel Opening (Na+ influx) nAChR->Ion_Channel activates Depolarization Depolarization Ion_Channel->Depolarization Contraction Muscle Contraction Depolarization->Contraction

Caption: Mechanism of action of this compound at the neuromuscular junction.

General Synthetic Workflow (SPPS)

The solid-phase synthesis of peptides follows a cyclical process of deprotection, coupling, and washing.

SPPS_Workflow start Start with Resin-Bound Amino Acid deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Activated Fmoc-AA, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each Amino Acid in Sequence wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Pure Peptide purification->end

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Pentapeptide-3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Pentapeptide-3, a synthetic peptide commonly used in cosmetic and research applications. Adherence to these procedures will help mitigate risks and ensure that waste is managed in an environmentally responsible manner.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its potential hazards and the necessary safety precautions. While extensive toxicological data is not available for this compound, the existing Safety Data Sheet (SDS) and general knowledge of peptide compounds warrant a cautious approach.

Summary of Known Hazards:

Hazard StatementClassificationPrecautionary Measures
Harmful if swallowedAcute Toxicity: Oral, Category 4[1]Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1]
Potential for IrritationNot formally classified, but possibleMay cause irritation to the skin, eyes, and respiratory tract.[1] Avoid breathing dust and ensure adequate ventilation.[1]
Environmental HazardsNot fully investigatedAvoid release into the environment.[1]

Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Eye ProtectionSafety glasses or gogglesTo prevent eye contact with solid particles or solutions.
Hand ProtectionChemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Body ProtectionLaboratory coatTo protect clothing and skin from contamination.
Respiratory ProtectionNIOSH-approved respiratorRecommended when handling the powder form to avoid inhalation.

Step-by-Step Disposal Protocol for this compound

The following protocols provide detailed methodologies for the disposal of this compound in both solid and liquid forms. These procedures are based on general best practices for laboratory chemical waste.

Experimental Protocol 1: Disposal of Solid this compound Waste

  • Waste Collection:

    • Place all unused or expired solid this compound, along with any contaminated materials (e.g., weighing paper, pipette tips), into a designated chemical waste container.

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • Ensure the label also indicates the date of accumulation.

  • Storage:

    • Keep the waste container securely sealed at all times, except when adding waste.

    • Store the container in a designated, well-ventilated, and secure satellite accumulation area (SAA) away from general laboratory traffic.

  • Disposal Request:

    • Once the container is full or if it has been in storage for an extended period (as per your institution's guidelines), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

Experimental Protocol 2: Disposal of Liquid this compound Waste (Solutions)

  • Waste Collection:

    • Collect all aqueous or solvent-based solutions containing this compound in a dedicated, leak-proof liquid waste container.

    • Do not mix with other incompatible waste streams.

  • Neutralization (if applicable):

    • If the solution is acidic or basic, and if permitted by your institution, neutralize it to a pH between 6.0 and 8.0 before collection. This must be done with caution to avoid any exothermic reactions.

  • Labeling:

    • Label the liquid waste container with "Hazardous Waste," "this compound solution," and list all solvent components with their approximate percentages.

  • Storage:

    • Store the sealed liquid waste container in secondary containment to prevent spills.

    • The storage area should be a designated SAA.

  • Disposal Request:

    • Follow your institution's procedures to request a waste pickup from the EHS department.

Experimental Protocol 3: Spill Cleanup and Decontamination

  • Containment:

    • In the event of a spill, immediately alert personnel in the area.

    • For solid spills, carefully sweep up the material to avoid creating dust.

    • For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collection:

    • Place all contaminated absorbent materials and any other cleanup debris into a designated hazardous waste container.

  • Decontamination:

    • Decontaminate the spill area with a suitable cleaning agent. For peptides, an enzymatic detergent can be effective.[2]

    • A subsequent wipe-down with a 6% sodium hypochlorite (bleach) solution, followed by a thorough rinse with water, is also recommended.[2]

  • Disposal:

    • Dispose of all cleanup materials as hazardous waste, following the procedures outlined above.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Pentapeptide3_Disposal_Workflow cluster_waste_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Waste_Solid Solid this compound (Unused, Expired, Contaminated) Collect_Solid Collect in Labeled Solid Waste Container Waste_Solid->Collect_Solid Waste_Liquid Liquid this compound (Solutions) Collect_Liquid Collect in Labeled Liquid Waste Container Waste_Liquid->Collect_Liquid Store_Waste Store Sealed Container in Designated SAA Collect_Solid->Store_Waste Collect_Liquid->Store_Waste EHS_Pickup Arrange for Pickup by EHS Department Store_Waste->EHS_Pickup Final_Disposal Proper Disposal by Licensed Facility EHS_Pickup->Final_Disposal

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the most current Safety Data Sheet for any additional requirements.

References

Safeguarding Your Research: A Guide to Handling Pentapeptide-3

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and effective handling of Pentapeptide-3 in a laboratory setting, ensuring the protection of personnel and the integrity of your research.

For researchers, scientists, and drug development professionals, the proper handling of synthetic peptides like this compound is fundamental to both laboratory safety and the reliability of experimental outcomes. Adherence to established safety protocols is crucial, from initial receipt and storage to final disposal. This guide provides a comprehensive operational plan and essential safety information for managing this compound in your laboratory.

Immediate Safety & Personal Protective Equipment (PPE)

While specific toxicity data for many synthetic peptides are not extensively detailed, they should be handled as potentially hazardous materials.[1] this compound is known to be harmful if swallowed and may cause irritation to the skin, eyes, and upper respiratory tract.[2] Therefore, implementing appropriate safety measures is paramount.

Recommended Personal Protective Equipment:

ActivityRequired PPE
Routine Handling & Weighing (Lyophilized Powder) - Safety glasses with side shields or chemical safety goggles[1][3]- Chemical-resistant nitrile gloves[4][5]- Laboratory coat[6][7]- Dust mask or N95 respirator to prevent inhalation[3]
Handling of Solutions - Safety glasses or goggles[8]- Chemical-resistant nitrile gloves[9]- Laboratory coat[10]
Spill Cleanup - Chemical-resistant gloves, safety goggles, lab coat[9]- For large spills, a self-contained breathing apparatus may be necessary[3]

Facilities that store or use this material should be equipped with an eyewash station and a safety shower.[2] It is also recommended to always wash hands thoroughly after handling the peptide and before leaving the laboratory.[3]

Operational Plan for Safe Handling

A systematic approach to the lifecycle of this compound in the lab will minimize risks and maintain the quality of the peptide.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Lyophilized (powdered) this compound should be stored in a cool, dry, and dark place, typically at -20°C or below for long-term stability.[6][11]

  • Once reconstituted into a solution, it should be stored at 4°C for short-term use or frozen at -20°C or lower for longer periods. To avoid degradation from repeated freeze-thaw cycles, consider aliquoting the solution into single-use vials.[6][11]

  • All containers must be clearly labeled with the compound name, concentration, and preparation date.[6]

2. Handling and Preparation:

  • When working with the lyophilized powder, handle it in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[1]

  • Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation, which can compromise the peptide's stability.[12]

  • When reconstituting, use high-purity water or a recommended buffer.[6]

  • Avoid shaking the vial; instead, gently swirl or sonicate briefly to dissolve the peptide.[4][12]

3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart. Seek medical attention.[2]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Call a physician or poison control center.[2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All materials contaminated with this compound, including unused solutions, pipette tips, gloves, and vials, should be treated as chemical waste.[1][5]

  • Do not dispose of peptide waste down the drain or in regular trash.[5][10]

  • Collect solid waste (e.g., contaminated gloves, wipes) in a dedicated, clearly labeled, leak-proof container.[1]

  • Collect liquid waste in a separate, sealed, and clearly labeled container.[5]

2. Labeling and Storage of Waste:

  • All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazards.[5]

  • Store waste containers in a designated, secure area away from incompatible materials until collection.[1]

3. Final Disposal:

  • Arrange for the disposal of chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[1][5]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation & Handling cluster_safety Safety & Disposal Receive_Inspect Receive & Inspect Package Store_Lyophilized Store Lyophilized Peptide (-20°C or below) Receive_Inspect->Store_Lyophilized Equilibrate Equilibrate to Room Temp in Desiccator Store_Lyophilized->Equilibrate Weigh_Reconstitute Weigh & Reconstitute (in Fume Hood) Equilibrate->Weigh_Reconstitute Use_in_Experiment Use in Experiment Weigh_Reconstitute->Use_in_Experiment Store_Solution Store Solution (4°C short-term, -20°C long-term) Use_in_Experiment->Store_Solution Segregate_Waste Segregate Contaminated Waste (Solid & Liquid) Use_in_Experiment->Segregate_Waste Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Wear_PPE->Equilibrate Wear_PPE->Weigh_Reconstitute Wear_PPE->Use_in_Experiment Wear_PPE->Segregate_Waste Label_Waste Label Waste Containers Segregate_Waste->Label_Waste Store_Waste Store Waste Securely Label_Waste->Store_Waste Dispose_EHS Dispose via EHS Store_Waste->Dispose_EHS

Caption: Workflow for the safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.